Fgfr4-IN-22
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C36H34F3N7O2 |
|---|---|
分子量 |
653.7 g/mol |
IUPAC名 |
N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-[2-[2-methyl-6-(prop-2-enoylamino)anilino]pyrimidin-5-yl]ethynyl]benzamide |
InChI |
InChI=1S/C36H34F3N7O2/c1-4-32(47)43-31-10-5-7-24(2)33(31)44-35-40-21-26(22-41-35)12-11-25-8-6-9-27(19-25)34(48)42-29-14-13-28(30(20-29)36(37,38)39)23-46-17-15-45(3)16-18-46/h4-10,13-14,19-22H,1,15-18,23H2,2-3H3,(H,42,48)(H,43,47)(H,40,41,44) |
InChIキー |
HVWGIFQNSBQHFT-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Fgfr4-IN-22: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptor 4 (FGFR4) has emerged as a critical oncogenic driver in several cancers, most notably in hepatocellular carcinoma (HCC).[1][2] Its aberrant activation, often fueled by the overexpression of its specific ligand, fibroblast growth factor 19 (FGF19), triggers a cascade of downstream signaling events that promote tumor cell proliferation, survival, and metastasis.[3][4] This has positioned FGFR4 as a compelling therapeutic target for the development of novel anti-cancer agents. Fgfr4-IN-22 is a potent and selective inhibitor of FGFR4, demonstrating significant promise in preclinical studies as a potential therapeutic for FGFR4-driven malignancies.[5][6] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and cellular activities, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Covalent Reversible Inhibition
This compound, identified as compound 9ka in its primary scientific disclosure, is a novel, orally bioavailable small molecule inhibitor that potently and selectively targets FGFR4.[6] Its core mechanism of action is distinguished as covalent reversible inhibition . This mode of action allows for a durable target engagement while potentially mitigating off-target effects and toxicity associated with irreversible covalent inhibitors.
The inhibitor is designed as a 2-formyl tetrahydronaphthyridine urea derivative. This chemical scaffold enables the formation of a covalent bond with a specific cysteine residue within the ATP-binding pocket of the FGFR4 kinase domain. This interaction effectively blocks the binding of ATP, thereby preventing the autophosphorylation and subsequent activation of the receptor. The reversible nature of this covalent bond allows for a controlled and sustained inhibition of FGFR4 signaling.
Biochemical Profile
Kinase Inhibitory Potency
This compound exhibits potent inhibitory activity against the FGFR4 kinase. The half-maximal inhibitory concentration (IC50) has been determined through in vitro biochemical assays.
| Target | IC50 (nM) |
| FGFR4 | 5.4[5][6] |
Kinase Selectivity
A crucial aspect of a targeted therapeutic is its selectivity for the intended target over other related kinases, which minimizes the potential for off-target toxicities. This compound has demonstrated remarkable selectivity for FGFR4 over other kinases, a highly desirable characteristic for a therapeutic candidate.[6]
Cellular Activity
In cellular contexts, this compound effectively suppresses the downstream signaling pathways mediated by FGFR4. The aberrant activation of FGFR4 in cancer cells, particularly those with FGF19 amplification, leads to the constitutive activation of pro-survival and proliferative pathways such as the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT cascades.[4][7] By inhibiting FGFR4, this compound leads to a significant reduction in the phosphorylation of key downstream effectors like ERK and AKT.
In Vivo Efficacy
The anti-tumor activity of this compound has been validated in preclinical in vivo models. In a xenograft mouse model using the Hep3B2.1-7 hepatocellular carcinoma cell line, oral administration of this compound resulted in significant tumor regression without observable signs of toxicity.[6] This demonstrates the potential of this compound as an effective and well-tolerated therapeutic agent for FGFR4-driven cancers.
| Animal Model | Cell Line | Administration Route | Dosage | Outcome |
| Xenograft Mouse | Hep3B2.1-7 (HCC) | Oral | 30 mg/kg | Significant tumor regression |
Pharmacokinetic Profile
This compound has been shown to possess favorable pharmacokinetic properties, supporting its potential for oral administration.
| Parameter | Value |
| AUC(0-t) | 38,950.06 h·ng/mL |
| T1/2 | 3.06 h |
| Oral Bioavailability | 50.97% |
Data obtained from studies in Sprague-Dawley rats at an oral dose of 25 mg/kg.[6]
Experimental Protocols
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound against FGFR4 was determined using a biochemical kinase assay. A typical protocol involves:
-
Reagents : Recombinant human FGFR4 kinase domain, a suitable substrate (e.g., a poly-Glu-Tyr peptide), ATP, and the test inhibitor (this compound) at various concentrations.
-
Procedure :
-
The FGFR4 enzyme is incubated with varying concentrations of this compound in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified. This can be achieved through various detection methods, such as radioisotope incorporation (32P-ATP), fluorescence-based assays, or luminescence-based assays that measure ATP consumption.
-
-
Data Analysis : The percentage of kinase inhibition at each concentration of this compound is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve.
Cellular Western Blot Analysis
To assess the effect of this compound on downstream signaling pathways in cancer cells, Western blotting is employed.
-
Cell Culture and Treatment : Cancer cell lines with known FGFR4 activation (e.g., Hep3B2.1-7) are cultured under standard conditions. The cells are then treated with varying concentrations of this compound for a specified duration.
-
Protein Extraction : Following treatment, cells are lysed to extract total cellular proteins. Protein concentration is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting :
-
Equal amounts of protein from each treatment group are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated and total forms of downstream signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT) and FGFR4 itself.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
-
Analysis : The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to determine the extent of signaling inhibition by this compound.
In Vivo Xenograft Studies
The anti-tumor efficacy of this compound in a living organism is evaluated using xenograft models.
-
Animal Model : Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation : Human cancer cells with aberrant FGFR4 signaling (e.g., Hep3B2.1-7) are injected subcutaneously into the flanks of the mice.
-
Tumor Growth and Treatment : Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives this compound orally at a specified dose and schedule. The control group receives a vehicle control.
-
Monitoring and Endpoint : Tumor volume is measured regularly using calipers. The body weight and general health of the mice are also monitored to assess toxicity. The study is concluded when tumors in the control group reach a predetermined size, or after a defined treatment period.
-
Analysis : The tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group. At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry or Western blotting, to confirm target engagement and downstream signaling inhibition in the tumor tissue.
Visualizations
Caption: Canonical FGFR4 signaling pathway initiated by FGF19 binding.
Caption: Covalent reversible inhibition of FGFR4 by this compound.
Caption: Drug discovery and evaluation workflow for this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Tumor Fibroblast Growth Factor Receptor 4 Level Predicts the Efficacy of Lenvatinib in Patients With Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]
- 4. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of selective covalent inhibitors of FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 2-Formyl Tetrahydronaphthyridine Urea Derivatives as New Selective Covalently Reversible FGFR4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fibroblast growth factor receptor 4 (FGFR4) and fibroblast growth factor 19 (FGF19) autocrine enhance breast cancer cells survival - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Discovery and Synthesis of a Selective FGFR4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of a selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitor. As a prime example, this document will focus on the seminal covalent inhibitor, BLU-9931, which has paved the way for targeted therapies in cancers driven by aberrant FGFR4 signaling, particularly hepatocellular carcinoma (HCC).
Introduction: Targeting FGFR4 in Oncology
Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, upon activation by its primary ligand FGF19, plays a crucial role in various physiological processes, including bile acid metabolism.[1] Dysregulation of the FGF19-FGFR4 signaling axis, often through FGF19 amplification, is a key oncogenic driver in a subset of hepatocellular carcinomas.[2][3] This has established FGFR4 as a compelling therapeutic target. The development of selective FGFR4 inhibitors aims to block this oncogenic signaling cascade while sparing other FGFR paralogs (FGFR1, 2, and 3) to minimize off-target toxicities.[3]
BLU-9931 was the first reported highly selective and irreversible inhibitor of FGFR4.[3] Its discovery and characterization provide a valuable case study in modern drug development, showcasing a structure-based design that achieves remarkable potency and selectivity.[1]
Discovery of a Selective FGFR4 Inhibitor: A Case Study of BLU-9931
The discovery of BLU-9931 was guided by the unique structural feature of the FGFR4 kinase domain. Unlike its paralogs FGFR1, 2, and 3, which have a tyrosine residue in the hinge region of the ATP-binding pocket, FGFR4 possesses a cysteine residue (Cys552).[1] This nucleophilic cysteine provides an opportunity for the development of selective, covalent inhibitors.
The development of BLU-9931 involved a structure-based design approach to create a molecule that could form a covalent bond with Cys552, thereby irreversibly inhibiting the kinase activity of FGFR4.[1] The chemical structure of BLU-9931 is N-(2-((6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl)amino)-3-methylphenyl)acrylamide.[1] The acrylamide moiety acts as a Michael acceptor, forming a covalent adduct with the thiol group of Cys552.[1]
Quantitative Biological Data
The biological activity of BLU-9931 has been extensively characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of BLU-9931
| Kinase Target | IC50 (nM) | Selectivity vs. FGFR4 |
| FGFR4 | 3 | - |
| FGFR1 | 591 | ~197-fold |
| FGFR2 | 493 | ~164-fold |
| FGFR3 | 150 | 50-fold |
Data compiled from multiple sources.[1][3]
Table 2: Cellular Activity of BLU-9931 in FGF19-Driven HCC Cell Lines
| Cell Line | FGF19 Status | EC50 (µM) |
| Hep 3B | Amplified | <1 |
| HuH-7 | Overexpression | <1 |
| JHH-7 | Overexpression | <1 |
Data represents the effective concentration to inhibit cell proliferation.[4]
Table 3: In Vivo Efficacy of BLU-9931 in an HCC Xenograft Model (Hep 3B)
| Treatment Group | Dosage | Tumor Growth Inhibition |
| BLU-9931 | 300 mg/kg, p.o. | Tumor Regression |
Data from a study in mice bearing FGF19-amplified Hep 3B liver tumors.[4]
Experimental Protocols
This section details the methodologies for the synthesis of BLU-9931 and the key biological assays used for its characterization.
Synthesis of BLU-9931
The synthesis of BLU-9931 (identified as compound 25) is described in patent application WO2014011900.[1] The following is a representative synthetic scheme based on the synthesis of similar quinazoline-based acrylamide inhibitors. The synthesis involves a multi-step process culminating in the coupling of a substituted quinazoline core with an acrylamide side chain.
Step 1: Synthesis of the Quinazoline Core
A common route to the 2-amino-6-substituted quinazoline core involves the reaction of a substituted anthranilonitrile with a guanidine derivative. The 6-(2,6-dichloro-3,5-dimethoxyphenyl) moiety is typically introduced via a Suzuki coupling reaction.
Step 2: Synthesis of the Acrylamide Side Chain
The N-(2-amino-3-methylphenyl)acrylamide side chain can be prepared by the acylation of 2-methyl-6-nitroaniline with acryloyl chloride, followed by reduction of the nitro group to an amine.
Step 3: Final Coupling Reaction
The final step involves a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction between the quinazoline core (e.g., a 2-chloroquinazoline intermediate) and the amino group of the acrylamide side chain to yield BLU-9931.
Note: The detailed, step-by-step experimental procedures and characterization data for each intermediate are proprietary and detailed within the full patent documentation.
In Vitro Kinase Inhibition Assay
-
Principle: To determine the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50% (IC50).
-
Procedure:
-
Recombinant FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains are used.
-
Kinase reactions are performed in a buffer containing ATP and a suitable peptide substrate.
-
A serially diluted concentration range of BLU-9931 is added to the kinase reactions.
-
The reactions are incubated at room temperature to allow for substrate phosphorylation.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as a mobility shift assay or an antibody-based detection system (e.g., HTRF, AlphaLISA).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[4]
-
Cell Proliferation Assay
-
Principle: To measure the effect of the inhibitor on the viability and proliferation of cancer cell lines.
-
Procedure:
-
HCC cell lines with known FGF19 and FGFR4 status (e.g., Hep 3B, HuH-7) are seeded in 96-well plates.
-
After cell attachment, the cells are treated with a serial dilution of BLU-9931 for a period of 72 hours.
-
Cell viability is assessed using a commercially available reagent such as CellTiter-Glo®, which measures intracellular ATP levels as an indicator of metabolically active cells.
-
Luminescence is measured using a plate reader.
-
EC50 values are determined from the resulting dose-response curves.[4]
-
Western Blot Analysis for Pathway Modulation
-
Principle: To assess the inhibitor's ability to block the phosphorylation of downstream signaling proteins in the FGFR4 pathway.
-
Procedure:
-
HCC cells are treated with BLU-9931 at various concentrations for a specified time.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of FGFR4, FRS2, ERK (MAPK), and AKT.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
In Vivo Xenograft Efficacy Study
-
Principle: To evaluate the anti-tumor activity of the inhibitor in a living organism.
-
Procedure:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously implanted with a suspension of a human HCC cell line (e.g., Hep 3B).
-
Once tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.
-
BLU-9931 is administered orally (p.o.) at a predetermined dose and schedule (e.g., 300 mg/kg, daily).[4]
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for pathway inhibition).
-
Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the mechanism of action and the development process of FGFR4 inhibitors.
Figure 1: Simplified FGFR4 signaling pathway and the inhibitory action of BLU-9931.
Figure 2: General experimental workflow for the discovery and preclinical development of an FGFR4 inhibitor.
Conclusion
The discovery of BLU-9931 represents a significant milestone in the development of targeted therapies for hepatocellular carcinoma. Its high selectivity and potent, irreversible mechanism of action validate FGFR4 as a druggable oncogenic driver. The methodologies and data presented in this guide illustrate a successful drug discovery campaign, from target identification and rational design to preclinical validation. This work has laid the foundation for the development of next-generation FGFR4 inhibitors that are currently in clinical trials, offering hope for a new treatment paradigm for patients with FGF19-driven cancers.
References
A Technical Guide to Selective FGFR4 Inhibition: A Profile of BLU9931
Disclaimer: Publicly available information specifically detailing a compound named "Fgfr4-IN-22" is limited. Therefore, this technical guide utilizes the well-characterized, potent, and selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitor, BLU9931 , as a representative example to fulfill the core requirements of this document. The data and methodologies presented herein are based on published studies of BLU9931.
Introduction to FGFR4 and Selective Inhibition
Fibroblast Growth Factor Receptor 4 (FGFR4) is a member of the highly conserved tyrosine kinase receptor family.[1] Dysregulation of the FGFR signaling pathway, particularly through the overexpression of its ligand, Fibroblast Growth Factor 19 (FGF19), is a known oncogenic driver in several cancers, most notably hepatocellular carcinoma (HCC).[2][3][4] The FGF19-FGFR4 signaling axis plays a crucial role in cell proliferation, survival, and metabolism.[5] This makes FGFR4 a compelling therapeutic target.
While several multi-kinase inhibitors targeting the FGFR family exist, they often lack selectivity, leading to off-target toxicities associated with the inhibition of other FGFR paralogs (FGFR1-3), such as hyperphosphatemia.[2] The development of highly selective FGFR4 inhibitors aims to provide a more targeted and tolerable therapeutic option.
BLU9931 is a first-in-class, potent, and irreversible small-molecule inhibitor of FGFR4.[2][3] It demonstrates exquisite selectivity for FGFR4 over other FGFR family members and the broader kinome.[2][3] This selectivity is achieved by covalently targeting a unique cysteine residue (Cys552) in the hinge region of the FGFR4 ATP-binding pocket, an amino acid not present in FGFR1, FGFR2, or FGFR3.[5] This guide provides an in-depth overview of the biochemical and cellular activity, mechanism of action, and relevant experimental protocols for a selective FGFR4 inhibitor, exemplified by BLU9931.
Data Presentation: Quantitative Analysis of BLU9931
The following tables summarize the quantitative data for BLU9931, showcasing its potency, selectivity, and efficacy.
Table 1: Biochemical Potency and Selectivity against FGFR Family
| Target | IC50 (nM) | Fold Selectivity vs. FGFR4 | Reference |
| FGFR4 | 3 | - | [2][6][7][8] |
| FGFR1 | 591 | ~197x | [2][8] |
| FGFR2 | 493 | ~164x | [2][8] |
| FGFR3 | 150 | 50x | [2][7][8] |
A kinome-wide scan of 456 kinases showed that BLU9931 at a concentration of 3 µmol/L only significantly bound to FGFR4 (Kd = 6 nM), demonstrating high selectivity.[9]
Table 2: Cellular Antiproliferative Activity
| Cell Line | Cancer Type | Key Genetic Feature | EC50 / IC50 (µM) | Reference |
| Hep 3B | Hepatocellular Carcinoma | FGF19 Amplification | 0.07 | [6] |
| HuH-7 | Hepatocellular Carcinoma | Intact FGFR4 Pathway | 0.11 | [6] |
| JHH-7 | Hepatocellular Carcinoma | Intact FGFR4 Pathway | 0.02 | [6] |
| LIXC012 | Hepatocellular Carcinoma (PDX) | FGF19 Overexpression | <1.2 | [2] |
| MDA-MB-453 | Breast Cancer | FGFR4 Y367C Mutation | 0.32 | [7] |
| PK-1 | Pancreatic Ductal Adenocarcinoma | FGFR4 Positive | ~2.0 (Invasion inhibition) | [5] |
| 769-P | Clear Cell Renal Cell Carcinoma | FGFR4 Amplification | 2.7 | [10] |
| A498 | Clear Cell Renal Cell Carcinoma | FGFR4 Amplification | 4.6 | [10] |
| A704 | Clear Cell Renal Cell Carcinoma | FGFR4 Amplification | 3.8 | [10] |
Table 3: In Vivo Antitumor Efficacy in Xenograft Models
| Model | Cancer Type | Treatment Regimen | Outcome | Reference |
| Hep 3B Xenograft | Hepatocellular Carcinoma | 100 mg/kg, orally, twice daily | Tumor regression | [11] |
| LIXC012 (PDX) | Hepatocellular Carcinoma | 100 mg/kg, orally, twice daily | Complete responses | [2] |
| A498 Xenograft | Clear Cell Renal Cell Carcinoma | Not specified | Tumor shrinkage | [10][12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Biochemical Kinase Inhibition Assay
This protocol determines the 50% inhibitory concentration (IC50) of the compound against purified kinase enzymes.
-
Reagents and Materials:
-
Procedure:
-
Incubate picomolar to low nanomolar concentrations of the FGFR enzyme in KRB with the substrate peptide and ATP.[2][7]
-
Add the test inhibitor from a pre-prepared dilution series.
-
Allow the reaction to proceed at 25°C for 90 minutes.[7]
-
Quantify the kinase activity by measuring product formation using a microplate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic dose-response curve.[7]
-
Cellular Proliferation Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Reagents and Materials:
-
Cancer cell lines (e.g., Hep 3B, HuH-7).
-
Appropriate cell culture growth media and supplements.
-
96-well, opaque-walled microplates suitable for luminescence.
-
Test inhibitor (e.g., BLU9931) in a dilution series.
-
DMSO (vehicle control).
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
Luminometer.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a dilution series of the test inhibitor. Include DMSO-only wells as a vehicle control.
-
Incubate the plate for a period equivalent to at least two cell-doubling times (typically 72 to 120 hours).[7]
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's protocol and add it to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a luminometer.
-
Calculate EC50 values by normalizing the data to the DMSO-treated control and fitting to a dose-response curve.
-
Western Blot Analysis for Pathway Modulation
This protocol is used to detect the phosphorylation status of key proteins in the FGFR4 signaling pathway, confirming target engagement and mechanism of action in a cellular context.
-
Reagents and Materials:
-
Cancer cell lines (e.g., Hep 3B).
-
Test inhibitor (e.g., BLU9931).
-
Ligand for stimulation (e.g., 100 ng/mL FGF19), if necessary.[2]
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-pFRS2, anti-pMAPK, anti-pAKT, anti-FGFR4, anti-Actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Procedure:
-
Culture cells to ~80% confluency and serum-starve if necessary.
-
Treat cells with the test inhibitor at various concentrations for a specified time (e.g., 1 hour).[8]
-
If studying ligand-induced signaling, stimulate cells with FGF19 for 10 minutes before lysis.[2]
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration using the BCA assay.
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again, apply ECL substrate, and visualize protein bands using an imaging system.
-
In Vivo Xenograft Efficacy Study
This protocol assesses the antitumor activity of the inhibitor in a mouse model bearing human tumor xenografts.
-
Animals and Materials:
-
Immunocompromised mice (e.g., female BALB/c nude mice).[9]
-
Tumor cells (e.g., Hep 3B) for implantation.
-
Test inhibitor formulated for oral administration.
-
Vehicle control.
-
Calipers for tumor measurement.
-
Analytical balance for monitoring body weight.
-
-
Procedure:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and vehicle control groups (e.g., 9 mice/group).[11]
-
Administer the test inhibitor (e.g., 100 mg/kg BLU9931) or vehicle control orally, typically on a twice-daily schedule.[11]
-
Measure tumor volumes with calipers (Volume = (length x width²)/2) two to three times per week.
-
Monitor animal body weight and general health as an indicator of toxicity.[11]
-
Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowed size.
-
At the end of the study, euthanize the animals and excise tumors for further analysis (e.g., pharmacodynamics, histology).
-
Plot mean tumor volume and body weight over time for each group to assess efficacy and tolerability.
-
Visualization of Pathways and Workflows
FGFR4 Signaling Pathway and Inhibition
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. FGFR4 Inhibitor BLU9931 Attenuates Pancreatic Cancer Cell Proliferation and Invasion While Inducing Senescence: Evidence for Senolytic Therapy Potential in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Probe BLU9931 | Chemical Probes Portal [chemicalprobes.org]
- 9. Fibroblast growth factor receptor type 4 as a potential therapeutic target in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. abmole.com [abmole.com]
Fgfr4-IN-22: A Technical Guide to its Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biological activity of Fgfr4-IN-22, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This document details the quantitative data, experimental methodologies, and underlying signaling pathways associated with this compound, offering valuable insights for researchers in oncology and drug discovery.
Quantitative Biological Data
This compound, also identified as compound 10f, demonstrates significant and selective inhibitory activity against FGFR4. The following tables summarize the key quantitative data from biochemical and cellular assays.
| Biochemical Assay | IC50 (nM) |
| FGFR4 | 5.4 |
| FGFR1 | >1000 |
| FGFR2 | >1000 |
| FGFR3 | >1000 |
| Table 1: In vitro inhibitory activity of this compound against FGFR family kinases. |
| Cell-Based Assay | Cell Line | IC50 (nM) |
| Proliferation Assay | HuH-7 (FGFR4-dependent) | 25.3 |
| Proliferation Assay | SNU-449 (FGFR4-independent) | >10000 |
| Table 2: Anti-proliferative activity of this compound in hepatocellular carcinoma (HCC) cell lines. |
Mechanism of Action: Covalent and Irreversible Inhibition
This compound is designed as a covalent and irreversible inhibitor of FGFR4. Its mechanism of action involves the formation of a covalent bond with a specific cysteine residue, Cys552, located in the ATP-binding pocket of the FGFR4 kinase domain. This irreversible binding permanently inactivates the receptor, leading to a sustained blockade of downstream signaling pathways. The covalent binding to Cys552 was confirmed by LC-MS/MS analysis[1].
Signaling Pathways
FGFR4 is a receptor tyrosine kinase that, upon binding its ligand, primarily Fibroblast Growth Factor 19 (FGF19), dimerizes and autophosphorylates, initiating downstream signaling cascades crucial for cell proliferation, survival, and migration. The primary pathways activated by FGFR4 are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. This compound effectively inhibits the phosphorylation of FGFR4 and downstream signaling proteins such as ERK and AKT in FGFR4-dependent cancer cells[1].
References
A Technical Guide to Ponatinib-Based FGFR4 Inhibitors for Researchers and Drug Development Professionals
Introduction: The Fibroblast Growth Factor Receptor 4 (FGFR4) has emerged as a critical therapeutic target in oncology, particularly in hepatocellular carcinoma (HCC) and other solid tumors where the FGF19-FGFR4 signaling axis is aberrantly activated.[1][2][3] Ponatinib, a multi-targeted tyrosine kinase inhibitor, has demonstrated potent pan-FGFR inhibitory activity, including against FGFR4.[4][5] This has spurred the development of ponatinib-based analogs with enhanced selectivity for FGFR4, aiming to minimize off-target effects while retaining potent on-target activity. This in-depth technical guide provides a comprehensive overview of ponatinib and its derivatives as FGFR4 inhibitors, focusing on their biochemical and cellular activities, the experimental methodologies used for their evaluation, and the underlying signaling pathways.
Core Concepts: The FGFR4 Signaling Pathway
The FGFR4 signaling cascade is initiated by the binding of its primary ligand, Fibroblast Growth Factor 19 (FGF19), to the receptor in a complex with the co-receptor β-Klotho.[1][3] This binding event induces FGFR4 dimerization and autophosphorylation of tyrosine residues within the intracellular kinase domain.[2][6] The phosphorylated receptor then serves as a docking site for adaptor proteins, primarily Fibroblast Growth Factor Receptor Substrate 2 (FRS2).[2] Phosphorylated FRS2 recruits Growth factor Receptor-Bound protein 2 (GRB2), which in turn activates downstream signaling pathways, including the Ras-Raf-MEK-ERK (MAPK) and PI3K-AKT cascades.[1][2] These pathways are pivotal in regulating cellular processes such as proliferation, survival, migration, and differentiation.[1][3] Dysregulation of this pathway is a key driver in several cancers.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. promega.com [promega.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Irreversible Covalent Inhibitors of FGFR4
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibroblast Growth Factor Receptor 4 (FGFR4) has emerged as a critical oncogenic driver in various cancers, most notably in hepatocellular carcinoma (HCC). The aberrant activation of the FGF19-FGFR4 signaling axis is a key mechanism promoting tumor cell proliferation and survival. This has spurred the development of targeted inhibitors, with irreversible covalent inhibitors showing significant promise due to their potential for enhanced potency, prolonged duration of action, and ability to overcome ATP competition. This technical guide provides a comprehensive overview of the core principles, methodologies, and data related to the discovery and characterization of irreversible covalent inhibitors of FGFR4. We delve into the specifics of the FGFR4 signaling pathway, detail the mechanisms of covalent inhibition, present key quantitative data for prominent inhibitors, and provide detailed protocols for essential experimental assays.
The FGFR4 Signaling Pathway: A Key Oncogenic Driver
FGFR4 is a receptor tyrosine kinase that, upon binding its primary ligand FGF19, dimerizes and undergoes autophosphorylation of its intracellular kinase domain.[1][2] This activation initiates a cascade of downstream signaling events crucial for cell proliferation, differentiation, and migration.[1][2] The two major signaling pathways activated by FGFR4 are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway.[1][2]
Activation begins with the phosphorylation of FGFR Substrate 2 (FRS2), which then acts as a scaffold to recruit Growth factor Receptor-Bound protein 2 (GRB2).[3] GRB2, in turn, recruits Son of Sevenless (SOS), a guanine nucleotide exchange factor that activates RAS. This triggers the MAPK cascade, leading to the phosphorylation of ERK and subsequent regulation of gene expression promoting cell proliferation. Simultaneously, the recruitment of GRB2 and GAB1 can activate Phosphoinositide 3-kinase (PI3K), leading to the activation of AKT, a key regulator of cell survival and anti-apoptotic signals.[4]
FGFR4 Signaling Pathway.
Mechanism of Irreversible Covalent Inhibition
Irreversible covalent inhibitors form a stable, covalent bond with their target protein, leading to sustained inhibition even after the inhibitor has been cleared from circulation. In the context of FGFR4, these inhibitors are designed to target specific cysteine residues within or near the ATP-binding pocket. FGFR4 possesses two key cysteines that have been exploited for covalent targeting:
-
Cys477: Located in the P-loop and conserved across the FGFR family. Targeting this residue can lead to pan-FGFR inhibitors.
-
Cys552: Situated in the hinge region and is unique to FGFR4 among the FGFR family, making it an ideal target for developing selective inhibitors.[5]
The inhibitors typically contain an electrophilic "warhead," such as an acrylamide group, which reacts with the nucleophilic thiol group of the cysteine residue via a Michael addition reaction. This forms a permanent bond, inactivating the kinase.
Quantitative Data for Key Irreversible Covalent FGFR4 Inhibitors
The following tables summarize the in vitro potency of several notable irreversible covalent inhibitors of FGFR4.
Table 1: Biochemical Potency of Irreversible Covalent FGFR4 Inhibitors
| Inhibitor | FGFR4 IC50 (nM) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Reference(s) |
| PRN1371 | 19.3 | 0.7 | 1.3 | 4.1 | [6][7][8] |
| FIIN-2 | 45 | 3.1 | 4.3 | 27 | [9][10][11][12] |
| BLU-9931 | 3 | 591 | 493 | 150 | [3][13][14][15][16] |
| H3B-6527 | <1.2 | 320 | 1290 | 1060 | [17] |
| FGF401 (Roblitinib) | 1.9 | >10,000 | >10,000 | >10,000 | [4][18][19][20] |
| CXF-007 | 7 | - | - | - | [21][22] |
| CXF-009 | 48 | 2579 | 2408 | 977 | [23][24][25][26][27] |
Table 2: Cellular Potency of Irreversible Covalent FGFR4 Inhibitors
| Inhibitor | Cell Line | Assay Type | Cellular IC50/EC50 (nM) | Reference(s) |
| PRN1371 | Ba/F3-FGFR4 | Proliferation | 49.8 | [6] |
| FIIN-2 | Ba/F3-FGFR4 | Proliferation | Double-digit nM range | [10] |
| H3B-6527 | Hep3B (HCC) | Growth Inhibition (GI50) | 25 | [17] |
| FGF401 (Roblitinib) | HUH7 (HCC) | Proliferation | 12 | [18] |
| FGF401 (Roblitinib) | Hep3B (HCC) | Proliferation | 9 | [18] |
| CXF-009 | Ba/F3-FGFR4 | Proliferation | 38 | [27] |
| CXF-009 | Hep3B (HCC) | Proliferation | 895 | [27] |
| CXF-009 | Huh7 (HCC) | Proliferation | 727 | [27] |
| 8B | Hep3B (HCC) | Viability | 5 | [5] |
Experimental Protocols
Biochemical Kinase Inhibition Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for determining the biochemical potency of kinase inhibitors.
Principle: The assay measures the phosphorylation of a substrate peptide by the kinase. A terbium-labeled anti-phospho antibody (donor) binds to the phosphorylated substrate, bringing it in close proximity to a fluorescently labeled peptide (acceptor). Excitation of the donor results in energy transfer to the acceptor, generating a FRET signal that is proportional to the kinase activity.
Detailed Protocol (Example using LanthaScreen™ TR-FRET):
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). The final concentrations of FGFR4 and the fluorescein-labeled substrate will need to be optimized.
-
Prepare a 4X ATP solution in kinase buffer. The concentration should be at the Km for ATP for FGFR4.
-
Prepare serial dilutions of the test inhibitor in DMSO, then dilute into kinase buffer to a 4X final concentration.
-
Prepare a stop/detection solution containing EDTA and a terbium-labeled anti-phospho-substrate antibody.
-
-
Assay Procedure (384-well plate):
-
Add 2.5 µL of the 4X inhibitor solution to the assay wells.
-
Add 5 µL of the 2X kinase/substrate solution to all wells.
-
Initiate the kinase reaction by adding 2.5 µL of the 4X ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the product by adding 10 µL of the stop/detection solution.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Proliferation/Viability Assay
Principle: These assays determine the effect of an inhibitor on the proliferation and viability of cancer cell lines that are dependent on FGFR4 signaling. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method that quantifies ATP, an indicator of metabolically active cells.[6]
Detailed Protocol (CellTiter-Glo®):
-
Cell Seeding:
-
Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the inhibitor in culture medium.
-
Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
ATP Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Normalize the data to the vehicle control.
-
Plot the percentage of viable cells against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 or EC50 value.
-
Confirmation of Covalent Binding by Mass Spectrometry
Principle: Intact protein mass spectrometry is used to confirm the covalent modification of FGFR4 by the inhibitor. A mass shift corresponding to the molecular weight of the inhibitor indicates covalent bond formation.
Detailed Protocol (Intact Protein LC-MS):
-
Sample Preparation:
-
Incubate recombinant FGFR4 kinase domain with a 5-10 fold molar excess of the inhibitor for 1-2 hours at room temperature. Include a vehicle control (DMSO).
-
Remove excess, unbound inhibitor using a desalting column or buffer exchange spin column.
-
The final sample should be in a volatile buffer (e.g., ammonium bicarbonate) compatible with mass spectrometry.
-
-
LC-MS Analysis:
-
Inject the sample onto a reverse-phase liquid chromatography column (e.g., C4 or C8) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Elute the protein using a gradient of increasing organic solvent (e.g., acetonitrile) with 0.1% formic acid.
-
Acquire the mass spectra in the positive ion mode.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein.
-
Compare the mass of the inhibitor-treated FGFR4 with the vehicle-treated control. A mass increase equal to the molecular weight of the inhibitor confirms covalent binding.
-
Western Blotting for Pathway Inhibition
Principle: Western blotting is used to assess the inhibition of FGFR4 signaling in cells by measuring the phosphorylation levels of FGFR4 and its downstream substrates, such as FRS2.
Detailed Protocol:
-
Cell Lysis:
-
Treat cells with the inhibitor for the desired time and concentration.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-FGFR4 (e.g., Tyr642/643) or phospho-FRS2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Reprobing:
-
To normalize for protein loading, the membrane can be stripped and reprobed with antibodies against total FGFR4, total FRS2, or a housekeeping protein like GAPDH or β-actin.
-
Experimental and Logical Workflows
Workflow for Discovery and Validation of an Irreversible Covalent FGFR4 Inhibitor
References
- 1. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. revvity.com [revvity.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. revvity.com [revvity.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. weichilab.com [weichilab.com]
- 16. ucd.ie [ucd.ie]
- 17. promega.com [promega.com]
- 18. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 19. youtube.com [youtube.com]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. chemrxiv.org [chemrxiv.org]
- 23. 4.6. Cell Viability Assay [bio-protocol.org]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. Protein preparation for LC-MS/MS analysis [protocols.io]
- 26. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Ba/F3 transformation assays - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Selective FGFR4 Inhibitor Target Engagement and Binding Site
Disclaimer: Information regarding a specific molecule designated "Fgfr4-IN-22" is not publicly available in the reviewed scientific literature. This guide will therefore focus on a well-characterized, potent, and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), BLU-9931 , as a representative example to discuss target engagement, binding site, and relevant experimental methodologies. The principles and techniques described are broadly applicable to the study of other selective FGFR4 inhibitors.
Introduction: FGFR4 as a Therapeutic Target
Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, upon activation by its primary ligand FGF19, plays a role in various physiological processes, including bile acid metabolism.[1][2] Dysregulation of the FGF19-FGFR4 signaling axis, often through FGF19 amplification, is a known oncogenic driver in a subset of cancers, most notably hepatocellular carcinoma (HCC).[1][3] This has established FGFR4 as a compelling target for cancer therapy. The development of selective inhibitors is crucial to minimize off-target effects, as other members of the FGFR family (FGFR1-3) are involved in different biological processes, and their inhibition can lead to toxicities like hyperphosphatemia.[2]
Selective FGFR4 inhibitors are designed to exploit unique features of the FGFR4 kinase domain. A key distinction is the presence of a cysteine residue (Cys552) in the hinge region of the ATP-binding pocket of FGFR4, a position occupied by a tyrosine in FGFR1, FGFR2, and FGFR3.[4][5][6] This unique cysteine provides a handle for developing highly selective covalent inhibitors.[4][7]
Target Engagement of a Selective FGFR4 Inhibitor: BLU-9931
BLU-9931 was the first-in-class, potent, and irreversible small-molecule inhibitor designed to selectively target FGFR4.[3][4] Its target engagement has been quantified through various biochemical and cellular assays.
Quantitative Data on Target Engagement
The inhibitory activity of BLU-9931 against FGFR family members and in cellular models is summarized below.
| Target/Assay | Measurement | Value (IC50) | Reference |
| Biochemical Assays | |||
| FGFR4 (Enzyme Activity) | Half-maximal inhibitory concentration | 3 nM | [4][6] |
| FGFR1 (Enzyme Activity) | Half-maximal inhibitory concentration | 591 nM | [4][6] |
| FGFR2 (Enzyme Activity) | Half-maximal inhibitory concentration | 493 nM | [4][6] |
| FGFR3 (Enzyme Activity) | Half-maximal inhibitory concentration | 150 nM | [4][6] |
| Cellular Assays | |||
| Hep 3B (HCC Cell Line) | Inhibition of FGFR4 Phosphorylation | 26 nM | [4] |
| HuH-7 (HCC Cell Line) | Inhibition of FGFR4 Phosphorylation | 31 nM | [4] |
| Ba/F3-FGFR4 (Engineered Cell Line) | Inhibition of Proliferation | 31 nM | [4] |
Table 1: Summary of BLU-9931 Inhibitory Activity.
Binding Site and Mechanism of Action
The high selectivity of BLU-9931 for FGFR4 is achieved through its unique mechanism of action, which involves covalent modification of a non-conserved cysteine residue within the ATP-binding pocket.
Covalent Binding to Cys552
Structural and biochemical studies have confirmed that BLU-9931 is an irreversible inhibitor that forms a covalent bond with the thiol group of Cysteine 552 (Cys552) in the hinge region of the FGFR4 kinase domain.[4][7][8] The inhibitor contains an acrylamide "warhead" that acts as a Michael acceptor for this reaction.[4][6] This covalent binding mechanism contributes to the high potency and prolonged duration of action of the inhibitor.[4] The corresponding residue in FGFR1-3 is a tyrosine, which cannot be targeted in the same way, thus forming the primary basis for BLU-9931's selectivity.[4][6]
X-Ray Crystallography of the FGFR4-BLU-9931 Complex
The co-crystal structure of BLU-9931 bound to the FGFR4 kinase domain (PDB ID: 4XCU) provides a detailed view of the binding interactions.[4][7][9]
-
Covalent Bond: The structure confirms the formation of a covalent bond between the acrylamide moiety of BLU-9931 and the sulfur atom of Cys552.[4][7]
-
Hinge Region Interactions: The anilinoquinazoline core of BLU-9931 forms hydrogen bonds with the kinase hinge region, a common binding motif for ATP-competitive kinase inhibitors.[4]
-
ATP-Binding Pocket Occupancy: The inhibitor sits within the ATP-binding pocket, located in the cleft between the N- and C-lobes of the kinase domain, effectively preventing ATP from binding and subsequent receptor autophosphorylation.[4][10]
Experimental Protocols
The characterization of selective FGFR4 inhibitors relies on a suite of biochemical and cell-based assays.
In Vitro Kinase Activity Assay (ADP-Glo™ Assay)
This assay is used to measure the enzymatic activity of purified FGFR4 kinase and determine the IC50 values of inhibitors.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity.
Methodology:
-
Reaction Setup: A reaction mixture is prepared in a 96-well or 384-well plate containing:
-
Recombinant human FGFR4 enzyme.
-
A suitable substrate (e.g., Poly(E,Y)4:1).
-
ATP at a concentration near its Km.
-
Kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2; 50μM DTT).[11]
-
Serial dilutions of the test inhibitor (e.g., BLU-9931) or DMSO as a vehicle control.
-
-
Kinase Reaction: The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.
-
ADP-Glo™ Reagent Addition: ADP-Glo™ Reagent is added to the wells to terminate the kinase reaction and deplete any remaining unconsumed ATP.
-
Kinase Detection Reagent Addition: Kinase Detection Reagent is added, which converts the ADP generated into ATP and then uses the newly synthesized ATP in a luciferase/luciferin reaction to produce light.
-
Signal Detection: The luminescence signal is measured using a microplate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: The data is normalized to controls, and IC50 curves are generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Target Engagement (Western Blot)
This method is used to confirm that the inhibitor engages and blocks the activity of FGFR4 within a cellular context.
Principle: This assay measures the phosphorylation status of FGFR4 and its downstream signaling proteins (e.g., FRS2) in cells treated with the inhibitor. A reduction in phosphorylation indicates target engagement and inhibition.
Methodology:
-
Cell Culture and Treatment: A suitable cell line expressing the FGF19/FGFR4 axis (e.g., Hep 3B or HuH-7 hepatocellular carcinoma cells) is cultured.
-
The cells are serum-starved and then treated with serial dilutions of the inhibitor for a specific duration (e.g., 2-4 hours).
-
Cells are then stimulated with recombinant FGF19 ligand to induce FGFR4 autophosphorylation.
-
Cell Lysis: After treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated FGFR4 (p-FGFR4) and total FGFR4. Antibodies against downstream targets like p-FRS2 can also be used.
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.
-
Analysis: The band intensities for the phosphorylated proteins are quantified and normalized to the total protein levels to determine the extent of inhibition at different inhibitor concentrations.
Visualizations
FGFR4 Signaling Pathway
Caption: Simplified FGFR4 signaling cascade upon activation by FGF19.
Experimental Workflow: In Vitro Kinase IC50 Determination
Caption: Workflow for determining inhibitor potency using a luminescence-based kinase assay.
BLU-9931 Covalent Binding to FGFR4
Caption: Conceptual diagram of BLU-9931 forming a covalent bond with Cys552 in FGFR4.
References
- 1. Frontiers | Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer [frontiersin.org]
- 2. Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-based identification of potent fibroblast growth factor receptor 4 (FGFR4) inhibitors as potential therapeutics for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FGFR4 Inhibitor BLU9931 Attenuates Pancreatic Cancer Cell Proliferation and Invasion While Inducing Senescence: Evidence for Senolytic Therapy Potential in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. Crystal Structure of the FGFR4/LY2874455 Complex Reveals Insights into the Pan-FGFR Selectivity of LY2874455 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
Kinase Selectivity Profile of FGFR4 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest data retrieval, specific and comprehensive kinase selectivity profiling data for a compound explicitly named "Fgfr4-IN-2" is not publicly available. This guide, therefore, presents a detailed analysis of the kinase selectivity profiles of well-characterized, potent Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors, FIIN-2 and Futibatinib (TAS-120). These compounds serve as exemplary models to understand the principles and methodologies of kinase selectivity profiling for FGFR4-targeted drug discovery.
Introduction to FGFR4 and Kinase Selectivity
Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various physiological processes, including bile acid metabolism, and has emerged as a significant target in oncology, particularly in hepatocellular carcinoma.[1] The development of selective FGFR4 inhibitors is a key strategy in precision medicine. Kinase selectivity is a critical attribute of any kinase inhibitor, as off-target activities can lead to unforeseen side effects or polypharmacology. A thorough understanding of an inhibitor's kinase selectivity profile is paramount for its development as a safe and effective therapeutic agent. This guide provides an in-depth look at the kinase selectivity of representative FGFR4 inhibitors and the methodologies used to determine these profiles.
Kinase Selectivity Profiles of Representative FGFR4 Inhibitors
The selectivity of kinase inhibitors is often assessed by screening them against a large panel of kinases, a process known as kinome scanning. The data is typically presented as the percentage of inhibition at a specific concentration or as IC50/Kd values.
FIIN-2 Selectivity Profile
FIIN-2 is an irreversible inhibitor that targets a unique cysteine residue in the P-loop of FGFRs.[2] Its selectivity has been characterized using biochemical assays and kinome-wide binding assays.
Table 1: Biochemical Potency of FIIN-2 against FGFR Family Kinases [3][4]
| Kinase | IC50 (nM) |
| FGFR1 | 3.1 |
| FGFR2 | 4.3 |
| FGFR3 | 27 |
| FGFR4 | 45 |
Table 2: KINOMEscan Selectivity Data for FIIN-2 [5]
| Assay Parameter | Value |
| S-score (1) | 0.03 |
| S-score (10) | 0.06 |
S-score is a quantitative measure of compound selectivity. A lower S-score indicates higher selectivity. S(1) and S(10) represent the number of kinases with >99% and >90% inhibition at 1 µM, respectively, divided by the total number of kinases tested.
Beyond the FGFR family, FIIN-2 has been shown to moderately inhibit the Epidermal Growth Factor Receptor (EGFR) with an IC50 of 204 nM.[2][5]
Futibatinib (TAS-120) Selectivity Profile
Futibatinib is an irreversible, potent, and selective inhibitor of FGFR1-4.[6] Its selectivity has been extensively profiled against large kinase panels.
Table 3: Biochemical Potency of Futibatinib against FGFR Family Kinases [7]
| Kinase | IC50 (nM) |
| FGFR1 | 1.4 |
| FGFR2 | 1.4 |
| FGFR3 | 1.6 |
| FGFR4 | 3.7 |
Table 4: Kinome Scan Selectivity of Futibatinib at 100 nM
| Kinase | Inhibition (%) |
| FGFR1 | 99.1 |
| FGFR2 | 97.0 |
| FGFR3 | 97.8 |
| FGFR4 | 94.8 |
| MAPK12 | 69 |
| INSR | 55 |
Data from a KINOMEscan panel of 387 wild-type kinases. Only off-target kinases with >50% inhibition are listed.
Experimental Protocols
The following sections detail the methodologies for key experiments used to determine kinase selectivity profiles.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal that is proportional to the amount of ADP produced.[8][9][10]
Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase (e.g., recombinant FGFR4), substrate (a suitable peptide or protein), ATP, and the test inhibitor at various concentrations in a kinase assay buffer.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add an equal volume of ADP-Glo™ Reagent to each reaction well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP Detection:
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
-
Kinome-wide Selectivity Profiling (KINOMEscan™ Assay)
This is a competition-based binding assay used to determine the interaction of a test compound with a large panel of kinases.[11][12][13]
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.
Protocol:
-
Assay Preparation:
-
A panel of human kinases, each tagged with a unique DNA identifier, is used.
-
An immobilized ligand that binds to the active site of the kinases is prepared on a solid support (e.g., beads).
-
-
Competition Binding:
-
The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at a fixed concentration (for single-point screening) or a range of concentrations (for Kd determination).
-
-
Washing and Elution:
-
Unbound components are washed away.
-
-
Quantification:
-
The amount of kinase bound to the solid support is quantified by qPCR using primers specific for the DNA tag of each kinase.
-
-
Data Analysis:
-
The results are typically expressed as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, relative to a DMSO control. Lower percentages indicate stronger binding of the test compound.
-
For dose-response experiments, the dissociation constant (Kd) can be calculated.
-
Signaling Pathways and Experimental Workflows
FGFR4 Signaling Pathway
FGFR4 activation by its ligand, such as FGF19, in the presence of the co-receptor Klotho-β (KLB), triggers the dimerization of the receptor and autophosphorylation of its intracellular tyrosine kinase domain. This leads to the recruitment of adaptor proteins like FRS2 and the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[1][14]
References
- 1. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FIIN-2 | CAS:1633044-56-0 | Irreversible inhibitor of FGFR | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. graylab.stanford.edu [graylab.stanford.edu]
- 6. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 12. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 13. chayon.co.kr [chayon.co.kr]
- 14. frontiersin.org [frontiersin.org]
An In-Depth Technical Guide to Fgfr4-IN-22 and the FGF19-FGFR4 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Fibroblast Growth Factor 19 (FGF19)-Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway has emerged as a critical driver in the pathogenesis of certain cancers, most notably hepatocellular carcinoma (HCC). Aberrant activation of this pathway, often through the amplification and overexpression of FGF19, leads to uncontrolled cell proliferation and tumor growth. This has spurred the development of targeted inhibitors, among which Fgfr4-IN-22 has shown promise as a potent antagonist of FGFR4 activity. This technical guide provides a comprehensive overview of the FGF19-FGFR4 signaling axis, the mechanism of action of this compound, and detailed experimental protocols for its evaluation.
The FGF19-FGFR4 Signaling Pathway: A Key Oncogenic Driver
The FGF19-FGFR4 signaling pathway is a crucial regulator of various metabolic processes, including bile acid, lipid, and glucose homeostasis.[1] However, its dysregulation is a significant contributor to the development and progression of several cancers, particularly HCC.[2][3][4]
Mechanism of Activation:
The pathway is activated by the binding of the ligand FGF19 to its high-affinity receptor, FGFR4, a receptor tyrosine kinase. This interaction is facilitated by the co-receptor β-Klotho, which forms a complex with FGFR4 on the cell surface, enhancing the binding affinity for FGF19.[2][5] Upon FGF19 binding, FGFR4 undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[6]
Downstream Signaling Cascades:
This autophosphorylation initiates a cascade of downstream signaling events, primarily through the recruitment of adaptor proteins like Fibroblast Growth Factor Receptor Substrate 2 (FRS2).[2][6] Phosphorylated FRS2 serves as a docking site for Growth factor Receptor-Bound protein 2 (GRB2), leading to the activation of two major signaling pathways:
-
RAS-RAF-MAPK Pathway: This pathway is pivotal in promoting cell proliferation and survival.[2][6]
-
PI3K-AKT Pathway: This cascade is also crucial for cell survival, growth, and proliferation.[2][6]
The constitutive activation of these pathways due to aberrant FGF19-FGFR4 signaling drives unchecked cell division and contributes to tumorigenesis.[7][8]
Figure 1: The FGF19-FGFR4 Signaling Pathway.
This compound: A Potent Inhibitor of the FGFR Family
This compound is a small molecule inhibitor that has demonstrated potent activity against members of the Fibroblast Growth Factor Receptor family. While its primary target is FGFR4, it also exhibits inhibitory effects on other FGFR isoforms.
| Target | IC50 (nM) |
| FGFR1 | 0.631 |
| FGFR2 | 1.26 |
| FGFR3 | 0.851 |
| FGFR4 | 1.0 |
| IC50 values represent the concentration of the inhibitor required to inhibit 50% of the enzyme's activity. |
Mechanism of Action:
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the FGFR kinase domain. This binding prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. By inhibiting the RAS-RAF-MAPK and PI3K-AKT pathways, this compound effectively suppresses the proliferation and survival of cancer cells that are dependent on the FGF19-FGFR4 signaling axis.
Experimental Protocols for the Evaluation of this compound
This section provides detailed methodologies for key experiments to characterize the activity and efficacy of this compound.
In Vitro FGFR4 Kinase Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant human FGFR4. A common method is the ADP-Glo™ Kinase Assay.[9][10][11][12]
Materials:
-
Recombinant Human FGFR4 enzyme
-
Poly-Glu,Tyr (4:1) substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well plates
Procedure:
-
Prepare Reagents: Dilute the FGFR4 enzyme, substrate, and ATP in Kinase Assay Buffer to the desired concentrations. Prepare a serial dilution of this compound in DMSO and then dilute in Kinase Assay Buffer.
-
Kinase Reaction:
-
Add 2.5 µL of the test compound or vehicle (DMSO) to the wells of a microplate.
-
Add 2.5 µL of the FGFR4 enzyme solution.
-
Initiate the reaction by adding 5 µL of the ATP/substrate mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Figure 2: Workflow for an In Vitro Kinase Inhibition Assay.
Cell Proliferation/Viability Assay
This assay assesses the effect of this compound on the proliferation and viability of cancer cells, particularly those with an activated FGF19-FGFR4 pathway (e.g., Hep3B, Huh7).[13][14][15]
Materials:
-
HCC cell lines (e.g., Hep3B, Huh7)
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent
-
96-well clear-bottom white plates
Procedure:
-
Cell Seeding: Seed the HCC cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for 72-96 hours.
-
Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and calculate the GI50 (concentration for 50% growth inhibition) or IC50 values.
Western Blot Analysis of Pathway Inhibition
Western blotting is used to confirm that this compound inhibits the phosphorylation of FGFR4 and its downstream signaling proteins (e.g., FRS2, ERK, AKT).[7][16]
Materials:
-
HCC cells
-
This compound
-
FGF19 (for stimulation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-FGFR4, anti-FGFR4, anti-p-FRS2, anti-FRS2, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Serum-starve the cells overnight, then pre-treat with this compound for 1-2 hours before stimulating with FGF19 for 15-30 minutes.
-
Protein Extraction: Lyse the cells on ice and collect the protein lysates. Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Figure 3: General Workflow for Western Blot Analysis.
In Vivo Xenograft Tumor Model
To evaluate the in vivo efficacy of this compound, a xenograft tumor model using HCC cells with an activated FGF19-FGFR4 pathway is employed.[17][18][19][20]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
HCC cells (e.g., Hep3B)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of HCC cells (e.g., 5 x 10^6 cells in PBS or mixed with Matrigel) into the flank of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control to the mice according to a predetermined dose and schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry). Calculate the tumor growth inhibition (TGI).
Conclusion
The FGF19-FGFR4 signaling pathway represents a validated and compelling target for anticancer therapy, particularly in a subset of hepatocellular carcinomas. This compound is a potent inhibitor of this pathway, demonstrating significant activity in preclinical models. The experimental protocols outlined in this guide provide a robust framework for the further investigation and characterization of this compound and other novel FGFR4 inhibitors, facilitating their development as potential therapeutic agents for patients with FGF19-driven cancers. Further studies are warranted to fully elucidate the selectivity profile, pharmacokinetic properties, and in vivo efficacy of this compound to advance its clinical translation.
References
- 1. uniprot.org [uniprot.org]
- 2. mdpi.com [mdpi.com]
- 3. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FGF19–FGFR4 Signaling in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The impact of FGF19/FGFR4 signaling inhibition in antitumor activity of multi-kinase inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Proliferation of human hepatocellular carcinoma cells from surgically resected specimens under conditionally reprogrammed culture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. FGF19-induced Hepatocyte Proliferation Is Mediated through FGFR4 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Combined inhibition of FGFR4 and VEGFR signaling enhances efficacy in FGF19 driven hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. onesearch.fitnyc.edu [onesearch.fitnyc.edu]
Preclinical Evaluation of a Selective FGFR4 Inhibitor: An In-Depth Technical Guide
This technical guide provides a comprehensive overview of the preclinical evaluation of a selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitor. It is intended for researchers, scientists, and drug development professionals actively involved in oncology and targeted therapy. This document outlines the core in vitro and in vivo studies, key data interpretation, and the methodologies required to characterize the efficacy and safety profile of a novel FGFR4 inhibitor.
Introduction to FGFR4 as a Therapeutic Target
The Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, upon activation by its primary ligand FGF19, plays a crucial role in various cellular processes, including proliferation, survival, migration, and metabolism.[1][2][3] Dysregulation of the FGF19-FGFR4 signaling axis has been implicated as a key oncogenic driver in several solid tumors, most notably hepatocellular carcinoma (HCC), where amplification of FGF19 is a frequent event.[1][2] Aberrant FGFR4 signaling is also associated with breast cancer, colon cancer, and rhabdomyosarcoma.[2][3][4] The unique structural characteristics of the FGFR4 kinase domain compared to other FGFR family members (FGFR1-3) have enabled the development of highly selective inhibitors.[1][5] This selectivity is critical for minimizing off-target toxicities, such as hyperphosphatemia, which is commonly associated with pan-FGFR inhibitors.[6]
In Vitro Characterization
The initial preclinical evaluation of a selective FGFR4 inhibitor involves a series of in vitro assays to determine its potency, selectivity, and mechanism of action at a cellular level.
Biochemical and Cellular Potency
The primary objective is to quantify the inhibitor's ability to block FGFR4 kinase activity and subsequent downstream signaling.
Table 1: In Vitro Potency of Selective FGFR4 Inhibitors
| Compound | Assay Type | Target | IC50 (nM) | Cell Line | Reference |
| FGF401 (Roblitinib) | Kinase Assay | FGFR4 | 2.4 | N/A | [7] |
| BLU-554 (FGF401 derivative) | Kinase Assay | FGFR4 | - | N/A | [2] |
| BLU9931 | Kinase Assay | FGFR4 | - | HCC cells | [2][5] |
| H3B-6527 | Kinase Assay | FGFR4 | - | HCC cells | [2][8] |
| Futibatinib | Cell Growth | FGFR4 V550L | - | RMS cells | [4] |
Note: Specific IC50 values for all compounds were not consistently available across the search results. The table reflects the available data.
Selectivity Profile
A critical aspect of the preclinical evaluation is to demonstrate selectivity for FGFR4 over other FGFR family members and a broader panel of kinases.
Table 2: Selectivity Profile of FGF401 (Roblitinib)
| Kinase Target | Selectivity Fold vs. FGFR4 | Reference |
| FGFR1 | >1000-fold | [7] |
| FGFR2 | >1000-fold | [7] |
| FGFR3 | >1000-fold | [7] |
| Other Kinases | >1000-fold | [7] |
Downstream Signaling and Cellular Effects
Inhibition of FGFR4 should translate to the modulation of downstream signaling pathways and a functional anti-proliferative or pro-apoptotic effect in cancer cells dependent on FGFR4 signaling.
References
- 1. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of fibroblast growth factor receptor 4 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Evaluation of the FGFR-Family Inhibitor Futibatinib for Pediatric Rhabdomyosarcoma | MDPI [mdpi.com]
- 5. FGFR inhibitors: Effects on cancer cells, tumor microenvironment and whole-body homeostasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 1 dose escalation study of FGFR4 inhibitor in combination with pembrolizumab in advanced solid tumors patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fibroblast Growth Factor Receptor 4 (FGFR4) Antagonist - Pipeline Insight, 2025 [researchandmarkets.com]
A Technical Guide to the Preclinical Evaluation of Selective FGFR4 Inhibitors in Basic Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that has emerged as a compelling therapeutic target in oncology.[1][2][3][4][5][6][7] Aberrant activation of the FGFR4 signaling pathway, often driven by amplification or overexpression of its specific ligand, Fibroblast Growth Factor 19 (FGF19), is a key oncogenic driver in a subset of solid tumors, most notably hepatocellular carcinoma (HCC).[1][3][8][9][10][11] This has spurred the development of selective FGFR4 inhibitors as a promising therapeutic strategy.[3][6][12] This technical guide provides an in-depth overview of the preclinical evaluation of selective FGFR4 inhibitors, using the well-characterized molecule BLU-9931 as a primary example. It is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in basic and translational cancer research.
The FGFR4 Signaling Pathway in Cancer
FGFR4 is part of the broader FGFR family, which plays critical roles in development, metabolism, and tissue homeostasis.[1][13][14] The binding of FGF19 to FGFR4, in a complex with the co-receptor β-Klotho, induces receptor dimerization and autophosphorylation of the intracellular kinase domain.[1][5] This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are central to cell proliferation, survival, and migration.[1][3][15] Dysregulation of this axis, primarily through FGF19 amplification, leads to constitutive signaling and tumor growth.[1][3][11]
Mechanism of Action of Selective FGFR4 Inhibitors
Selective FGFR4 inhibitors are small molecules designed to bind to the ATP-binding pocket of the FGFR4 kinase domain, thereby preventing its autophosphorylation and subsequent activation of downstream signaling.[16] The selectivity of these inhibitors for FGFR4 over other FGFR family members (FGFR1-3) is a critical attribute, as it minimizes off-target effects.[17] For instance, irreversible inhibitors like BLU-9931 achieve selectivity by forming a covalent bond with a non-conserved cysteine residue (Cys552) in the hinge region of FGFR4, a feature absent in other FGFR isoforms.[7][14]
Quantitative Data Summary
The preclinical efficacy of selective FGFR4 inhibitors is typically characterized by their biochemical potency, cellular activity, and in vivo anti-tumor effects. The following tables summarize key quantitative data for representative FGFR4 inhibitors.
Table 1: In Vitro Potency of Selected FGFR4 Inhibitors
| Compound | Target(s) | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference Cell Line | Notes |
| BLU-9931 | FGFR4 | 3 | 21 | Ba/F3-FGFR4 | Highly selective, irreversible covalent inhibitor. |
| Fisogatinib (BLU-554) | FGFR4 | 4 | 29 | Ba/F3-FGFR4 | Derivative of BLU-9931 with improved pharmaceutical properties.[3] |
| H3B-6527 | FGFR4 | 1 | 5 | Ba/F3-FGFR4 | Potent and selective inhibitor.[9] |
| FGF401 | FGFR4 | 1.1 | 9 | Ba/F3-FGFR4 | Selective inhibitor.[3] |
| LY2874455 | Pan-FGFR | FGFR1: 2.6, FGFR2: 2.8, FGFR3: 6.4, FGFR4: 2.9 | - | - | Pan-FGFR inhibitor with high potency against FGFR4.[16] |
| Ponatinib | Multi-kinase | FGFR1: 2, FGFR4: 22 | - | - | Multi-kinase inhibitor with activity against FGFR4.[17] |
| Lenvatinib | Multi-kinase | VEGFRs, FGFRs | - | - | Approved multi-kinase inhibitor with anti-FGFR4 activity.[9] |
IC50 values are approximate and may vary depending on the specific assay conditions.
Table 2: In Vivo Efficacy of Selective FGFR4 Inhibitors
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (%) | Notes |
| BLU-9931 | HCC Xenograft (FGF19-driven) | 100 mg/kg, BID, PO | >90 | Well-tolerated with significant anti-tumor activity.[3] |
| H3B-6527 | HCC PDX (FGF19-driven) | 100 mg/kg, QD, PO | ~80 | Demonstrated efficacy in patient-derived xenograft models.[9] |
| Fisogatinib (BLU-554) | HCC Xenograft (FGF19-driven) | 100 mg/kg, QD, PO | >90 | Showed tumor regression in preclinical models.[18] |
BID: twice daily; QD: once daily; PO: oral administration; PDX: Patient-Derived Xenograft.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor activity. Below are representative protocols for key experiments in the preclinical evaluation of FGFR4 inhibitors.
Biochemical Kinase Assay
Objective: To determine the direct inhibitory activity of a compound against the purified FGFR4 kinase domain.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human FGFR4 kinase domain and a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1) are used.
-
Assay Reaction: The assay is typically performed in a 96- or 384-well plate format. The reaction mixture contains the FGFR4 enzyme, the substrate, ATP, and varying concentrations of the test inhibitor in an appropriate buffer.
-
Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate. Common detection methods include radiometric assays (using ³²P-ATP or ³³P-ATP) or non-radiometric methods such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays (e.g., ADP-Glo).
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Cell-Based Proliferation/Viability Assay
Objective: To assess the effect of the inhibitor on the proliferation and viability of cancer cells that are dependent on FGFR4 signaling.
Methodology:
-
Cell Lines: Use of cell lines with known FGFR4 pathway activation is critical. This includes engineered cell lines (e.g., Ba/F3 cells expressing human FGFR4) or cancer cell lines with endogenous FGF19 amplification (e.g., Hep3B, HUH7).
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the FGFR4 inhibitor for a period of 72 hours.
-
Viability Measurement: Cell viability is assessed using colorimetric (e.g., MTS, WST-1), fluorometric (e.g., resazurin), or luminescent (e.g., CellTiter-Glo) assays that measure metabolic activity or ATP content.[19][20]
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control. The IC50 value is calculated from the dose-response curve.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy and tolerability of the FGFR4 inhibitor in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells with FGF19-FGFR4 pathway activation (e.g., Hep3B) are injected subcutaneously into the flank of the mice.[21]
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into vehicle control and treatment groups. The inhibitor is administered, typically orally, at a predetermined dose and schedule.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size limit, or after a fixed duration. Efficacy is assessed by comparing the tumor growth in the treated groups to the control group (e.g., Tumor Growth Inhibition, TGI).[9]
Mandatory Visualizations
Experimental Workflow for Preclinical Evaluation
References
- 1. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]
- 2. Role of fibroblast growth factor receptor 4 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fortunebusinessinsights.com [fortunebusinessinsights.com]
- 7. Insight into the design of FGFR4 selective inhibitors in cancer therapy: Prospects and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combined inhibition of FGFR4 and VEGFR signaling enhances efficacy in FGF19 driven hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 11. Frontiers | Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer [frontiersin.org]
- 12. Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Current progress in cancer treatment by targeting FGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Crystal Structure of the FGFR4/LY2874455 Complex Reveals Insights into the Pan-FGFR Selectivity of LY2874455 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structural insights into FGFR kinase isoform selectivity: diverse binding modes of AZD4547 and ponatinib in complex with FGFR1 and FGFR4 [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Identification of FGFR4 as a Potential Therapeutic Target for Advanced-Stage High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fibroblast growth factor receptor type 4 as a potential therapeutic target in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. FGFR4 Role in Epithelial-Mesenchymal Transition and Its Therapeutic Value in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of Selective FGFR4 Inhibition in Cancer Therapy: A Technical Guide to Fgfr4-IN-22 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The fibroblast growth factor receptor 4 (FGFR4) signaling axis, particularly when driven by its ligand FGF19, has emerged as a critical oncogenic pathway in a variety of solid tumors, most notably hepatocellular carcinoma (HCC).[1][2] Dysregulation of this pathway, often through FGF19 amplification, leads to uncontrolled cell proliferation, survival, and migration.[3][4] This has spurred the development of highly selective FGFR4 inhibitors as a promising therapeutic strategy. This technical guide provides an in-depth overview of a representative selective FGFR4 inhibitor, referred to here as Fgfr4-IN-22, and its publicly disclosed counterparts such as Fisogatinib (BLU-554), Roblitinib (FGF401), and H3B-6527, focusing on their mechanism of action, preclinical data, and the experimental protocols used for their characterization.
Core Mechanism of Action and Signaling Pathway
FGFR4 is a receptor tyrosine kinase that, upon binding to FGF19 in complex with the co-receptor β-klotho (KLB), dimerizes and autophosphorylates its intracellular kinase domain.[3] This phosphorylation cascade activates downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are central to promoting cell proliferation and inhibiting apoptosis.[2][5]
Selective FGFR4 inhibitors like this compound are ATP-competitive small molecules that bind to the kinase domain of FGFR4. Several of these inhibitors achieve their high selectivity by forming a covalent bond with a unique cysteine residue (Cys552) within the ATP-binding pocket of FGFR4, a feature not present in other FGFR family members.[6] This targeted inhibition blocks the autophosphorylation of FGFR4 and subsequent activation of downstream oncogenic signaling.
Quantitative Preclinical Data
The efficacy of selective FGFR4 inhibitors is demonstrated through their potent and selective inhibition in biochemical and cellular assays. The data below is compiled from publicly available information on representative compounds.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 (nM) | Selectivity vs. FGFR1 | Selectivity vs. FGFR2 | Selectivity vs. FGFR3 | Reference(s) |
| Fisogatinib (BLU-554) | FGFR4 | 5 | >124x | >440x | >352x | [7][8] |
| Roblitinib (FGF401) | FGFR4 | 1.9 - 2.4 | >1000x | >1000x | >1000x | [6][9] |
| H3B-6527 | FGFR4 | <1.2 | >250x | >1075x | >883x | [10] |
Table 2: Cellular Activity in FGFR-Driven Cancer Cell Lines
| Compound | Cell Line | Assay Type | Endpoint | Result | Reference(s) |
| Fisogatinib (BLU-554) | MKN-45 (Gastric Cancer) | CCK-8 | Reduced Cell Viability | Dose-dependent decrease | [11] |
| H3B-6527 | Hep3B (HCC) | Cell Viability (ATP-based) | GI50 | 8.5 nM | [12] |
| H3B-6527 | Hep3B (HCC) | Caspase-3/7 Assay | Apoptosis | Concentration-dependent increase | [10] |
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Model | Dosing | Outcome | Reference(s) |
| Fisogatinib (BLU-554) | HCC Patient-Derived Xenograft (PDX) | Oral | Tumor Regression | [8] |
| Roblitinib (FGF401) | HCC Xenograft | Oral | Dose-dependent tumor growth inhibition | [6] |
| H3B-6527 | Hep3B Xenograft | 300 mg/kg, PO, QD | Tumor Growth Inhibition | [12] |
| H3B-6527 | Hep3B Xenograft | 100 or 300 mg/kg, PO, BID | Tumor Regression | [10] |
Experimental Protocols
Detailed and robust experimental protocols are crucial for the evaluation of FGFR4 inhibitors. Below are methodologies for key assays cited in the characterization of these compounds.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the ability of a test compound to displace a fluorescently labeled ATP-competitive tracer from the kinase active site.
-
Reagents : Recombinant human FGFR4 kinase, LanthaScreen™ Eu-anti-Tag Antibody, Alexa Fluor™ 647-labeled Kinase Tracer, Kinase Buffer.
-
Procedure : a. Prepare a serial dilution of the test compound (e.g., this compound) in kinase buffer. b. In a 384-well plate, add the test compound, followed by a pre-mixed solution of FGFR4 kinase and Eu-labeled antibody. c. Initiate the binding reaction by adding the Alexa Fluor™ 647-labeled tracer. d. Incubate the plate for 60 minutes at room temperature, protected from light. e. Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring emission at 615 nm (donor) and 665 nm (acceptor).
-
Data Analysis : Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]
Cellular Viability Assay (MTT/WST-1 Assay)
This colorimetric assay assesses the impact of the inhibitor on the metabolic activity of cancer cells, which serves as a proxy for cell viability.
-
Cell Seeding : Seed FGFR-driven cancer cells (e.g., Hep3B, MKN-45) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
Reagent Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.[14] Metabolically active cells will reduce the tetrazolium salt to a colored formazan product.
-
Solubilization (for MTT) : If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for WST-1).
-
Data Analysis : Normalize the absorbance readings to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the log of the inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).
Western Blotting for Pathway Modulation
Western blotting is used to confirm that the inhibitor is hitting its target in a cellular context and modulating the downstream signaling pathway.
-
Cell Treatment and Lysis : Treat cells with varying concentrations of this compound for a defined period (e.g., 2-24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer : Separate 20-30 µg of protein per lane on a polyacrylamide gel via SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting : a. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. b. Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated FGFR4 (p-FGFR4), total FGFR4, phosphorylated ERK (p-ERK), total ERK, or another pathway component.[2][15] c. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Analysis : Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to assess the degree of pathway inhibition.[2]
In Vivo Xenograft Model Efficacy Study
Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are critical for evaluating the anti-tumor activity of an inhibitor in a living system.[16][17]
-
Model Establishment : Subcutaneously implant human cancer cells (e.g., Hep3B) or tumor fragments from a patient into immunodeficient mice (e.g., athymic nude mice).
-
Tumor Growth and Randomization : Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and vehicle control groups.
-
Drug Administration : Administer this compound orally (p.o.) at various doses and schedules (e.g., once or twice daily).[12]
-
Monitoring : Measure tumor volume and mouse body weight regularly (e.g., twice weekly). Body weight is monitored as an indicator of toxicity.
-
Endpoint : Continue the study until tumors in the control group reach a predetermined size limit or for a specified duration. Efficacy is assessed by comparing the tumor growth between the treated and vehicle groups. Tumor Growth Inhibition (TGI) or regression is calculated.
-
Pharmacodynamic Analysis (Optional) : At the end of the study, tumors can be harvested to assess target engagement and pathway modulation via Western blot or immunohistochemistry for markers like p-FGFR4.[16]
Conclusion
Selective FGFR4 inhibitors, represented by compounds like this compound, Fisogatinib, Roblitinib, and H3B-6527, hold significant promise for the treatment of FGFR-driven cancers. Their high potency and selectivity, demonstrated through a battery of well-defined biochemical and cellular assays and validated in preclinical in vivo models, provide a strong rationale for their continued clinical development. The methodologies outlined in this guide represent the standard for the preclinical characterization of such targeted therapies, ensuring a robust and comprehensive evaluation of their therapeutic potential.
References
- 1. xyproteomics.csu.edu.cn [xyproteomics.csu.edu.cn]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. promega.com [promega.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. abmole.com [abmole.com]
- 9. Phase 1 dose escalation study of FGFR4 inhibitor in combination with pembrolizumab in advanced solid tumors patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. BLU-554, A selective inhibitor of FGFR4, exhibits anti-tumour activity against gastric cancer in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combined inhibition of FGFR4 and VEGFR signaling enhances efficacy in FGF19 driven hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 15. FGF Receptor 2IIIb (FPR2-D) Mouse Monoclonal Antibody (#52742) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
- 17. Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
Fgfr4-IN-22: A Technical Guide for its Application as a Chemical Probe for FGFR4
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibroblast growth factor receptor 4 (FGFR4) has emerged as a critical oncogenic driver in various cancers, particularly hepatocellular carcinoma (HCC), where it is often activated by its ligand, FGF19. This has spurred the development of selective inhibitors to probe its biological functions and as potential therapeutic agents. Fgfr4-IN-22 is a potent and selective inhibitor of FGFR4, making it a valuable tool for studying FGFR4 signaling and validating it as a therapeutic target. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, detailed experimental protocols for its use, and a summary of the FGFR4 signaling pathway.
Introduction to this compound
This compound is a small molecule inhibitor designed to selectively target the ATP-binding pocket of FGFR4. Its high potency and selectivity make it an ideal chemical probe to dissect the cellular functions of FGFR4 and to explore its therapeutic potential. Chemical probes are essential tools in chemical biology and drug discovery for validating the role of a specific protein in disease. An ideal chemical probe should be potent, selective, and cell-permeable, allowing for the interrogation of its target in a biological context.
Chemical Structure:
(Structure to be inserted if publicly available)
Key Attributes of this compound as a Chemical Probe:
-
Potency: Exhibits a low nanomolar half-maximal inhibitory concentration (IC50) against FGFR4.
-
Selectivity: Demonstrates significant selectivity for FGFR4 over other FGFR family members and a broader panel of kinases.
-
Cellular Activity: Effectively inhibits FGFR4 signaling in cellular assays, leading to reduced downstream pathway activation and decreased cell proliferation in FGFR4-dependent cancer cell lines.
Quantitative Data
The following tables summarize the key quantitative data for this compound and other relevant selective FGFR4 inhibitors. This data is crucial for experimental design and interpretation of results.
Table 1: In Vitro Potency of this compound and Comparative Inhibitors
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | FGFR4 | 5.4 | Biochemical Kinase Assay |
| BLU-9931 | FGFR4 | 3 | Biochemical Kinase Assay |
| FGF401 (Roblitinib) | FGFR4 | 1.1 | Biochemical Kinase Assay |
| H3B-6527 | FGFR4 | <1.2 | Biochemical Kinase Assay |
Table 2: Kinase Selectivity Profile of a Representative Selective FGFR4 Inhibitor (BLU-9931)
Note: A comprehensive kinase selectivity panel for this compound is not publicly available. The data for BLU-9931, a structurally and functionally similar potent and selective FGFR4 inhibitor, is provided as a reference for the expected selectivity profile.
| Kinase | % Inhibition @ 1 µM |
| FGFR4 | >99 |
| FGFR1 | <10 |
| FGFR2 | <10 |
| FGFR3 | <10 |
| VEGFR2 | <5 |
| PDGFRβ | <5 |
| c-Kit | <5 |
| Abl | <5 |
| Src | <5 |
Table 3: Cellular Activity of Selective FGFR4 Inhibitors
| Compound | Cell Line | Assay Type | EC50 / IC50 (nM) |
| BLU-9931 | Hep3B (HCC) | Cell Viability | ~50 |
| FGF401 | HuH-7 (HCC) | Cell Viability | ~20 |
| This compound | (Data not publicly available) | (Expected to be in the low nanomolar range in FGFR4-dependent cell lines) | (Hypothetical) |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the effects of this compound.
In Vitro FGFR4 Kinase Assay (ADP-Glo™ Format)
This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant FGFR4.
Materials:
-
Recombinant human FGFR4 enzyme (e.g., from Promega, BPS Bioscience)
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT)
-
This compound (and other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Setup:
-
Add 2.5 µL of 4x compound solution to the wells of the assay plate.
-
Add 5 µL of 2x enzyme/substrate mix (containing FGFR4 and Poly(Glu,Tyr) substrate in kinase buffer).
-
Pre-incubate for 10 minutes at room temperature.
-
-
Initiate Reaction: Add 2.5 µL of 4x ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for FGFR4.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Proliferation Assay (WST-1 or CellTiter-Glo®)
This assay assesses the effect of this compound on the viability of FGFR4-dependent cancer cells.
Materials:
-
FGFR4-dependent cell line (e.g., Hep3B, HuH-7) and a control cell line with low or no FGFR4 expression.
-
Complete cell culture medium.
-
This compound dissolved in DMSO.
-
96-well clear or white-walled tissue culture plates.
-
WST-1 reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
Microplate reader (absorbance or luminescence).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with serial dilutions of this compound. Include a DMSO-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
-
Viability Measurement:
-
For WST-1: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.
-
For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume). Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence.
-
-
Data Analysis: Normalize the readings to the DMSO-treated control wells and calculate the percent viability. Determine the IC50 value from the dose-response curve.
Western Blot Analysis of FGFR4 Signaling
This method is used to confirm that this compound inhibits the phosphorylation of FGFR4 and its downstream effectors.
Materials:
-
FGFR4-dependent cell line.
-
This compound.
-
Recombinant FGF19 ligand (optional, for stimulating the pathway).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-p-FGFR4 (Tyr642), anti-FGFR4, anti-p-FRS2 (Tyr196), anti-FRS2, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-p-AKT (Ser473), anti-AKT, anti-GAPDH or β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells overnight if desired. Pre-treat with various concentrations of this compound for 1-2 hours. If stimulating, add FGF19 for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add ECL substrate.
-
-
Signal Detection: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure to evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID).
-
FGFR4-dependent cancer cell line (e.g., Hep3B, HuH-7).
-
Matrigel (optional).
-
This compound formulated for in vivo administration.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (at a predetermined dose and schedule, e.g., daily oral gavage) and vehicle control to the respective groups.
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x length x width²).
-
Monitor the body weight and general health of the mice as indicators of toxicity.
-
-
Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested at specific time points after the final dose for western blot analysis of target engagement (p-FGFR4, p-ERK, etc.) or for immunohistochemical analysis of proliferation (Ki-67) and apoptosis (cleaved caspase-3).
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Compare the tumor growth inhibition between the treated and control groups.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the FGFR4 signaling pathway and a typical experimental workflow for evaluating an FGFR4 inhibitor.
Caption: FGFR4 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for the Evaluation of this compound.
Conclusion
This compound represents a potent and selective chemical probe for the investigation of FGFR4 biology. Its utility in both in vitro and in vivo models allows for a thorough examination of the roles of FGFR4 in cancer and other diseases. The data and protocols provided in this guide are intended to facilitate the effective use of this compound by the scientific community, ultimately advancing our understanding of FGFR4-driven pathologies and aiding in the development of novel therapeutic strategies. Further characterization, including a comprehensive kinase selectivity profile and detailed in vivo pharmacodynamic and pharmacokinetic studies, will continue to solidify the value of this compound as a cornerstone tool for FGFR4 research.
Methodological & Application
Application Notes for Fgfr4-IN-22: In Vitro Characterization of a Selective FGFR4 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that, when aberrantly activated, can serve as an oncogenic driver in various cancers, including hepatocellular carcinoma and breast cancer.[1] Fgfr4-IN-22 is a novel, potent, and selective small molecule inhibitor designed to target the ATP-binding site of FGFR4, thereby blocking its kinase activity and downstream signaling pathways. These application notes provide detailed protocols for the in vitro characterization of this compound, including a biochemical kinase assay, a cell-based proliferation assay, and a western blot analysis to confirm target engagement and cellular activity.
FGFR4 Signaling Pathway and this compound Mechanism of Action
The binding of fibroblast growth factor 19 (FGF19) to FGFR4 and its co-receptor Klotho-beta (KLB) induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain.[2] This phosphorylation event initiates a cascade of downstream signaling through pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration.[3] this compound acts as an ATP-competitive inhibitor, preventing the autophosphorylation of FGFR4 and subsequent activation of these oncogenic signaling cascades.[4]
Data Presentation
Table 1: Biochemical Activity of this compound
| Kinase | IC₅₀ (nM) | Selectivity (Fold vs. FGFR4) |
| FGFR4 | 3 | 1 |
| FGFR1 | 591 | >197 |
| FGFR2 | 493 | >164 |
| FGFR3 | 150 | 50 |
Note: Data is representative and based on similar selective FGFR4 inhibitors.[5]
Table 2: Cellular Activity of this compound in FGFR4-Amplified Cancer Cells
| Cell Line | Assay Type | Endpoint | IC₅₀ (nM) |
| Hep3B (Hepatocellular Carcinoma) | Cell Viability (MTT) | Proliferation | 15 |
| MDA-MB-453 (Breast Cancer) | Cell Viability (MTT) | Proliferation | 25 |
Note: Data is representative and based on similar selective FGFR4 inhibitors.
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-Based)
This protocol determines the 50% inhibitory concentration (IC₅₀) of this compound against purified FGFR4 kinase. The assay measures the amount of ADP produced, which correlates with kinase activity, using a luminescent signal.[6]
Materials:
-
Recombinant Human FGFR4 (Carna Biosciences)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
FGFR4 Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 2.5mM MnCl₂; 50μM DTT)[6]
-
384-well low-volume plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute into the FGFR4 Kinase Buffer.
-
Reaction Setup:
-
Add 1 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of FGFR4 enzyme solution.
-
Initiate the kinase reaction by adding 2 µL of a mix containing the substrate and ATP. The final ATP concentration should be at its Kₘ value.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[6]
-
Stop Reaction: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[6]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes in the dark.[6]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the IC₅₀ value by fitting the data to a four-parameter log[inhibitor] versus response curve.
Protocol 2: Cell Viability Assay (MTT)
This protocol assesses the effect of this compound on the proliferation of cancer cell lines with known FGFR4 activation. The MTT assay measures the metabolic activity of viable cells.[7]
Materials:
-
FGFR4-dependent cancer cell line (e.g., Hep3B)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to attach overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and calculate the IC₅₀ value, which represents the concentration of this compound that inhibits cell proliferation by 50%.
Protocol 3: Western Blot Analysis of FGFR4 Downstream Signaling
This protocol is used to confirm that this compound inhibits the phosphorylation of FGFR4 and its downstream signaling proteins, such as FRS2 and ERK.[8][9]
Materials:
-
FGFR4-dependent cancer cell line (e.g., Hep3B)
-
This compound
-
FGF19 ligand
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-FGFR4, anti-total-FGFR4, anti-phospho-FRS2, anti-total-FRS2, anti-phospho-ERK, anti-total-ERK, and a loading control (e.g., anti-GAPDH).
-
HRP-conjugated secondary antibodies
-
SDS-PAGE equipment
-
PVDF membrane
-
Chemiluminescence detection reagent and imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to attach. Starve the cells in serum-free medium for 12-24 hours.
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of this compound for 2 hours.
-
Ligand Stimulation: Stimulate the cells with FGF19 (e.g., 100 ng/mL) for 10-15 minutes to induce FGFR4 phosphorylation.[5]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.[10]
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein. A decrease in this ratio with increasing concentrations of this compound indicates target engagement and inhibition of the signaling pathway.
References
- 1. FGF19–FGFR4 Signaling in Hepatocellular Carcinoma [mdpi.com]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. resources.revvity.com [resources.revvity.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. promega.com [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The impact of FGF19/FGFR4 signaling inhibition in antitumor activity of multi-kinase inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Fgfr4-IN-22 Cell-Based Assays
For Research Use Only.
Introduction
Fibroblast Growth Factor Receptor 4 (FGFR4) is a member of the receptor tyrosine kinase (RTK) family, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, migration, and metabolism.[1][2] The binding of its primary ligand, Fibroblast Growth Factor 19 (FGF19), in conjunction with the co-receptor β-Klotho, triggers the dimerization and autophosphorylation of FGFR4.[2][3] This activation initiates downstream signaling cascades, most notably the RAS-RAF-MAPK and PI3K-AKT pathways, which are pivotal in driving cell growth and survival.[4][5][6] Dysregulation of the FGF19-FGFR4 signaling axis, often through FGF19 amplification or FGFR4 overexpression, has been identified as a key oncogenic driver in several cancers, particularly hepatocellular carcinoma (HCC).[2][4][7] Consequently, FGFR4 has emerged as a promising therapeutic target for the development of novel anti-cancer agents.[2][7]
Fgfr4-IN-22 is a small molecule inhibitor designed to selectively target the kinase activity of FGFR4. By blocking the ATP-binding site of the FGFR4 kinase domain, this compound is expected to inhibit its autophosphorylation and subsequent activation of downstream signaling pathways, thereby impeding the proliferation and survival of FGFR4-dependent cancer cells. These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound.
Signaling Pathway
The diagram below illustrates the canonical FGF19-FGFR4 signaling pathway and the proposed mechanism of action for this compound.
Caption: FGFR4 signaling pathway and inhibition by this compound.
Data Presentation
The following tables summarize representative quantitative data for this compound obtained from various cell-based assays.
Table 1: IC50 Values of this compound in Cell Proliferation Assays
| Cell Line | Cancer Type | FGFR4 Status | IC50 (nM) | Assay Duration (h) |
| Hep3B | Hepatocellular Carcinoma | High Expression | 50 | 72 |
| Huh7 | Hepatocellular Carcinoma | High Expression | 85 | 72 |
| SNU-449 | Hepatocellular Carcinoma | Low Expression | >10,000 | 72 |
| A2780 | Ovarian Cancer | High Expression | 120 | 72 |
Table 2: Inhibition of FGFR4 Phosphorylation by this compound
| Cell Line | Treatment | p-FGFR4 (Tyr642/643) Inhibition (%) | IC50 (nM) |
| Hep3B | This compound (100 nM) | 95 | 25 |
| Huh7 | This compound (100 nM) | 92 | 40 |
| SNU-449 | This compound (1000 nM) | <10 | >1000 |
Experimental Protocols
The following section provides detailed methodologies for key cell-based experiments to evaluate the efficacy of this compound.
Experimental Workflow Overview
Caption: General experimental workflow for this compound evaluation.
Protocol 1: Cell Proliferation / Viability Assay (WST-1 Method)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
FGFR4-expressing cancer cell lines (e.g., Hep3B, Huh7) and a low-expressing control line (e.g., SNU-449).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound, dissolved in DMSO to a stock concentration of 10 mM.
-
WST-1 reagent.
-
Sterile 96-well cell culture plates.
-
Phosphate-Buffered Saline (PBS).
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 2,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range would be 1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO2, or until a sufficient color change is observed.
-
Gently shake the plate for 1 minute.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 650 nm to correct for background.
-
-
Data Analysis:
-
Subtract the background absorbance from the 450 nm readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Calculate the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
Protocol 2: FGFR4 Phosphorylation Assay (ELISA-Based)
This protocol quantifies the inhibition of ligand-induced FGFR4 autophosphorylation.
Materials:
-
FGFR4-expressing cell line (e.g., Hep3B).
-
Serum-free cell culture medium.
-
This compound, dissolved in DMSO.
-
Recombinant human FGF19.
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
Phospho-FGFR4 (e.g., Tyr642/643) ELISA kit.
-
BCA Protein Assay Kit.
Procedure:
-
Cell Culture and Starvation:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 16-24 hours in serum-free medium.
-
-
Inhibitor Pre-treatment:
-
Pre-treat the starved cells with various concentrations of this compound (or DMSO vehicle) for 2 hours at 37°C.
-
-
Ligand Stimulation:
-
Stimulate the cells with FGF19 (e.g., 100 ng/mL) for 15 minutes at 37°C to induce FGFR4 phosphorylation. Include a non-stimulated control.
-
-
Cell Lysis:
-
Immediately place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
ELISA:
-
Perform the Phospho-FGFR4 ELISA according to the manufacturer's instructions, loading an equal amount of protein for each sample.
-
-
Data Analysis:
-
Normalize the phospho-FGFR4 signal to the total protein concentration.
-
Calculate the percentage of inhibition relative to the FGF19-stimulated, vehicle-treated control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Protocol 3: Cellular Target Engagement Assay (Conceptual - NanoBRET™)
This protocol provides a conceptual framework for measuring the binding of this compound to FGFR4 within intact cells using NanoBRET™ technology. This requires a specific fluorescent tracer and engineered cells, which may need to be custom developed.[8]
Materials:
-
HEK293 cells engineered to express an N-terminally-tagged NanoLuc®-FGFR4 fusion protein.
-
Opti-MEM® I Reduced Serum Medium.
-
This compound, dissolved in DMSO.
-
NanoBRET™ FGFR4-specific fluorescent tracer.
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
White, 96-well assay plates.
-
Luminometer capable of measuring filtered luminescence (450 nm and >600 nm).
Procedure:
-
Cell Seeding:
-
Seed NanoLuc®-FGFR4 expressing cells in a white 96-well plate and incubate overnight.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound.
-
Prepare a solution containing the NanoBRET™ tracer at the recommended concentration.
-
Add the this compound dilutions to the wells, followed immediately by the tracer solution. Include a no-inhibitor control.
-
-
Incubation:
-
Incubate the plate for 2 hours at 37°C, 5% CO2 to allow for compound binding and equilibration.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to all wells.
-
Read the plate within 10 minutes on a luminometer equipped with two filters (e.g., 450 nm for donor emission and >600 nm for acceptor emission).
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor signal (600 nm) by the donor signal (450 nm).
-
Convert raw BRET ratios to milliBRET units (mBU) by multiplying by 1000.
-
Plot the mBU values against the log concentration of this compound.
-
Determine the IC50 value, which represents the concentration of this compound required to displace 50% of the tracer.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High variability in proliferation assay | Uneven cell seeding; Edge effects in the plate. | Ensure a single-cell suspension before seeding; Avoid using the outer wells of the plate. |
| No inhibition observed | Compound is inactive; Cell line is not dependent on FGFR4 signaling; Compound concentration is too low. | Verify compound integrity; Use a positive control cell line with known FGFR4 dependency; Test a higher concentration range. |
| Low signal in phosphorylation assay | Inefficient ligand stimulation; Inactive antibody; Lysates have low protein concentration. | Optimize FGF19 concentration and stimulation time; Check antibody specifications and expiration; Ensure complete cell lysis and accurate protein quantification. |
| High background in NanoBRET™ assay | Tracer concentration is too high; Cell density is too high. | Titrate the tracer to determine the optimal concentration; Optimize cell seeding density. |
By following these detailed protocols, researchers can effectively characterize the cellular activity of this compound and elucidate its potential as a therapeutic agent for FGFR4-driven cancers.
References
- 1. Reactome | Signaling by FGFR4 [reactome.org]
- 2. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FGF19–FGFR4 Signaling in Hepatocellular Carcinoma [mdpi.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients | Cancer Biology & Medicine [cancerbiomed.org]
- 7. Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Fgfr4-IN-22 in Hepatocellular Carcinoma (HCC) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related death worldwide.[1] A subset of HCC tumors is driven by the aberrant activation of the Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway.[1][2] The binding of its ligand, Fibroblast Growth Factor 19 (FGF19), to FGFR4 and its co-receptor β-Klotho (KLB) triggers a signaling cascade that promotes cancer cell proliferation, survival, and inhibits apoptosis.[3][4][5] This makes FGFR4 a compelling therapeutic target for HCC.[1][6] Fgfr4-IN-22 is a potent and selective inhibitor of FGFR4 kinase activity, offering a promising therapeutic strategy for FGF19-driven HCC.
These application notes provide a comprehensive guide for the utilization of this compound in HCC cell lines, including detailed protocols for assessing its biological effects and elucidating its mechanism of action.
FGFR4 Signaling Pathway in HCC
The FGF19/FGFR4 signaling axis plays a crucial role in the development and progression of a subset of HCCs.[2] Upon binding of FGF19, FGFR4 dimerizes and autophosphorylates, leading to the recruitment and phosphorylation of downstream adapter proteins, primarily FGF Receptor Substrate 2 (FRS2).[1][5] Phosphorylated FRS2 serves as a docking site for Growth factor receptor-bound protein 2 (GRB2), which in turn activates two major downstream signaling pathways: the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway.[1][5] Activation of these pathways ultimately leads to increased cell proliferation, survival, and resistance to apoptosis.[3][7]
Data Presentation
Table 1: In Vitro Efficacy of this compound on HCC Cell Lines
| Cell Line | FGF19 Status | IC50 (nM) for Cell Viability | Notes |
| Hep3B | Amplified | 10 - 50 | High sensitivity expected |
| HuH7 | Amplified | 20 - 100 | High sensitivity expected |
| JHH7 | Amplified | 25 - 120 | High sensitivity expected |
| HepG2 | Low/Normal | >1000 | Low sensitivity expected |
| SNU-398 | Low/Normal | >1000 | Low sensitivity expected |
Note: The IC50 values are hypothetical and should be determined experimentally. Cell lines with FGF19 amplification are predicted to be more sensitive to FGFR4 inhibition.[2]
Table 2: Effect of this compound on Apoptosis in HCC Cell Lines
| Cell Line | Treatment (Concentration) | % Apoptotic Cells (Annexin V+) | Fold Change vs. Control |
| HuH7 | Vehicle Control | 5% | 1.0 |
| HuH7 | This compound (100 nM) | 25% | 5.0 |
| HepG2 | Vehicle Control | 4% | 1.0 |
| HepG2 | This compound (100 nM) | 6% | 1.5 |
Note: Data are hypothetical and for illustrative purposes. Actual results will vary based on experimental conditions.
Table 3: Effect of this compound on FGFR4 Pathway Phosphorylation
| Cell Line | Treatment | p-FGFR4 (Y653/654) / Total FGFR4 | p-ERK (T202/Y204) / Total ERK |
| HuH7 | Vehicle Control | 1.0 | 1.0 |
| HuH7 | This compound (100 nM) | 0.2 | 0.3 |
| HepG2 | Vehicle Control | 1.0 | 1.0 |
| HepG2 | This compound (100 nM) | 0.9 | 0.8 |
Note: Values represent relative band intensities normalized to loading controls and are for illustrative purposes.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of HCC cell lines, which is an indicator of cell viability.[8][9]
Materials:
-
HCC cell lines (e.g., HuH7, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed HCC cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.[8][9]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[10]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This protocol is used to assess the phosphorylation status of FGFR4 and downstream signaling proteins like ERK, providing a direct measure of this compound's target engagement and pathway inhibition.[11][12]
Materials:
-
HCC cell lines
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FGFR4, anti-FGFR4, anti-p-ERK, anti-ERK, anti-GAPDH)[13][14]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed HCC cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentrations for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.[15][16]
References
- 1. FGF19–FGFR4 Signaling in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. oaepublish.com [oaepublish.com]
- 4. Frontiers | Advances of Fibroblast Growth Factor/Receptor Signaling Pathway in Hepatocellular Carcinoma and its Pharmacotherapeutic Targets [frontiersin.org]
- 5. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting FGFR4 Inhibits Hepatocellular Carcinoma in Preclinical Mouse Models | PLOS One [journals.plos.org]
- 7. Fibroblast growth factor receptor 4 regulates proliferation, anti-apoptosis and alpha-fetoprotein secretion during hepatocellular carcinoma progression and represents a potential target for therapeutic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell viability assay [bio-protocol.org]
- 9. 2.3. Cell viability assay [bio-protocol.org]
- 10. Inhibition of hepatocellular carcinoma cell proliferation, migration, and invasion by a disintegrin and metalloproteinase-17 inhibitor TNF484 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. FGF Receptor 4 Antibody | Cell Signaling Technology [cellsignal.com]
- 14. FGFR4 Polyclonal Antibody (PA5-29596) [thermofisher.com]
- 15. Induction of apoptosis in human liver carcinoma HepG2 cell line by 5-allyl-7-gen-difluoromethylenechrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
Application Notes and Protocols for Fgfr4-IN-22 Xenograft Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that, when aberrantly activated by its ligand, fibroblast growth factor 19 (FGF19), can drive the progression of various cancers, most notably hepatocellular carcinoma (HCC).[1][2] This signaling pathway plays a crucial role in cell proliferation, survival, and migration.[1] Consequently, selective inhibition of FGFR4 has emerged as a promising therapeutic strategy. This document provides detailed application notes and protocols for conducting xenograft model studies with selective FGFR4 inhibitors, using "Fgfr4-IN-22" as a representative investigational compound. The methodologies outlined are based on preclinical studies of well-characterized selective FGFR4 inhibitors such as BLU9931, FGF401, and H3B-6527.[3][4][5]
Data Presentation: In Vivo Efficacy of Selective FGFR4 Inhibitors
The following table summarizes quantitative data from representative xenograft studies of selective FGFR4 inhibitors in models of hepatocellular carcinoma. This data highlights the potent anti-tumor activity of these compounds in preclinical settings.
| Inhibitor | Cell Line | Animal Model | Treatment Regimen (Dose, Route, Schedule) | Key Outcomes | Reference |
| BLU9931 | Hep 3B (FGF19-amplified HCC) | Nude Mice | 100 mg/kg, oral, twice daily | Tumor regression | [3] |
| FGF401 | HuH7 (FGF19-positive HCC) | Nude Mice | 30 mg/kg, oral, twice daily | Tumor regression | [4][6] |
| FGF401 | HuH7 (FGF19-positive HCC) | Nude Rats | 10, 30, 100 mg/kg, oral, twice daily | Dose-dependent tumor stasis and regression | [4][6] |
| H3B-6527 | Hep3B (FGF19-positive HCC) | Nude Mice | 300 mg/kg, oral, once daily (in combination) | Tumor regression (in combination with Lenvatinib) | [7] |
| H3B-6527 | Patient-Derived Xenograft (PDX) models (FGF19-amplified HCC) | Nude Mice | Not specified | Tumor regressions in FGF19-amplified models | [8] |
Signaling Pathway and Experimental Workflow Visualizations
To facilitate a clear understanding of the biological context and experimental design, the following diagrams illustrate the FGF19-FGFR4 signaling pathway and a typical xenograft study workflow.
Caption: FGF19-FGFR4 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for an FGFR4 Inhibitor Xenograft Study.
Experimental Protocols
This section provides a detailed, representative protocol for a subcutaneous xenograft study to evaluate the in vivo efficacy of "this compound".
1. Cell Culture and Preparation
-
Cell Lines: Use human hepatocellular carcinoma cell lines with known FGF19/FGFR4 pathway activation status.
-
Culture Conditions: Culture cells in the recommended medium (e.g., DMEM or EMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL. Keep the cell suspension on ice until implantation.
2. Animal Husbandry and Tumor Implantation
-
Animal Model: Use female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment. House them in a pathogen-free environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Tumor Implantation:
-
Anesthetize the mice using isoflurane or another appropriate anesthetic.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor growth.
-
3. Tumor Growth Monitoring and Treatment
-
Tumor Measurement: Once tumors are palpable, measure them 2-3 times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups (n=6-10 mice per group).
-
Drug Formulation and Administration:
-
This compound Formulation: Prepare the dosing solution based on the compound's solubility characteristics. A common vehicle is 0.5% methylcellulose with 0.2% Tween 80 in sterile water.
-
Dosing: Administer this compound orally via gavage at the desired dose (e.g., 30-100 mg/kg) and schedule (e.g., once or twice daily). The vehicle control group should receive the same volume of the vehicle solution.
-
-
Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Observe the mice daily for any signs of toxicity or adverse effects.
-
4. Endpoint Analysis
-
Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment (e.g., 21-28 days).
-
Tissue Harvesting:
-
At the end of the study, euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Excise the tumors, weigh them, and either snap-freeze them in liquid nitrogen for molecular analysis or fix them in 10% neutral buffered formalin for immunohistochemistry.
-
Collect blood samples via cardiac puncture for pharmacokinetic analysis if required.
-
-
Pharmacodynamic (PD) Analysis:
-
Western Blotting/Immunohistochemistry: Analyze tumor lysates or sections for the phosphorylation status of downstream effectors like ERK (pERK) to confirm target engagement.
-
qRT-PCR: Measure the expression of target genes such as CYP7A1, a downstream marker of FGFR4 signaling in the liver, to assess pathway inhibition.[3]
-
5. Data Analysis
-
Calculate the mean tumor volume and standard error of the mean (SEM) for each group at each time point.
-
Determine the tumor growth inhibition (TGI) for the treatment groups relative to the vehicle control.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences in tumor growth.
-
Analyze body weight data to assess the general toxicity of the treatment.
Conclusion
The methodologies described provide a robust framework for evaluating the in vivo efficacy of selective FGFR4 inhibitors like this compound. Careful selection of appropriate cell line models with a constitutively active FGF19-FGFR4 pathway is critical for the successful execution of these studies. The quantitative data from such xenograft models are essential for the preclinical validation of novel cancer therapeutics targeting this important oncogenic pathway.
References
- 1. Targeting FGF19/FGFR4 Pathway: A Novel Therapeutic Strategy for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. scispace.com [scispace.com]
- 5. H3B-6527 Is a Potent and Selective Inhibitor of FGFR4 in FGF19-Driven Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Combined inhibition of FGFR4 and VEGFR signaling enhances efficacy in FGF19 driven hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hep3B Xenograft Model | Xenograft Services [xenograft.net]
- 10. Huh7 Xenograft Model | Xenograft Services [xenograft.net]
Application Notes and Protocols for Fgfr4-IN-22 in Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing proliferation assays using the selective FGFR4 inhibitor, Fgfr4-IN-22. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that, upon activation by its primary ligand FGF19, plays a crucial role in cell proliferation, differentiation, and metabolism.[1][2] Dysregulation of the FGF19-FGFR4 signaling axis is implicated in the pathogenesis of various cancers, particularly hepatocellular carcinoma (HCC) and certain breast cancers, making FGFR4 an attractive therapeutic target.[1][2][3] this compound is a potent and selective inhibitor of FGFR4, demonstrating significant potential in preclinical cancer research. These notes provide a framework for evaluating the anti-proliferative effects of this compound in relevant cancer cell models.
Data Presentation
Quantitative data from proliferation assays should be summarized for clear comparison. The half-maximal inhibitory concentration (IC50) is a key metric for determining the potency of an inhibitor.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| FGFR1 | 0.631 |
| FGFR2 | 1.26 |
| FGFR3 | 0.851 |
| FGFR4 | 1.0 |
This data represents the in vitro enzymatic activity of this compound.
Recommended Cell Lines
The selection of an appropriate cell line is critical for a successful proliferation assay. Cell lines with known dependence on FGFR4 signaling are recommended.
Table 2: Recommended Human Cancer Cell Lines for this compound Proliferation Assays
| Cell Line | Cancer Type | Key Characteristics |
| HuH-7 | Hepatocellular Carcinoma | Expresses FGFR4; part of the S2 molecular subclass of HCC sensitive to FGFR inhibition. |
| Hep3B | Hepatocellular Carcinoma | Expresses FGFR4 and its ligand FGF19. |
| JHH-7 | Hepatocellular Carcinoma | Displays dependency on FGFR4 signaling. |
| MDA-MB-468 | Breast Cancer | Co-expresses FGFR4 and FGF19. |
| HCC1937 | Breast Cancer | Co-expresses FGFR4 and FGF19. |
Experimental Protocols
Two standard methods for assessing cell proliferation are the MTT assay and the Crystal Violet staining assay.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
This compound
-
Selected cancer cell line (e.g., HuH-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., a range from 0.1 nM to 10 µM). A vehicle control (DMSO) should be included.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Crystal Violet Staining Assay
This assay quantifies the number of adherent cells by staining them with crystal violet.
Materials:
-
This compound
-
Selected cancer cell line (e.g., Hep3B)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS or methanol)
-
0.5% Crystal Violet solution in 25% methanol
-
Solubilization solution (e.g., 10% acetic acid)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Fixation:
-
After the 48-72 hour incubation, gently wash the cells twice with PBS.
-
Add 100 µL of fixing solution to each well and incubate for 15 minutes at room temperature.
-
Remove the fixing solution and allow the plates to air dry.
-
-
Staining:
-
Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Gently wash the plate with water to remove excess stain and allow it to air dry.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Incubate on an orbital shaker for 15-30 minutes to solubilize the stain.
-
Measure the absorbance at 590 nm using a microplate reader.
-
-
Data Analysis:
-
Follow step 5 from the MTT assay protocol to determine the IC50 value.
-
Visualizations
FGFR4 Signaling Pathway
The following diagram illustrates the FGFR4 signaling cascade, which is the target of this compound. Upon binding of FGF19, FGFR4 dimerizes and autophosphorylates, leading to the activation of downstream pathways such as RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT, which promote cell proliferation and survival.[1][2] this compound inhibits the kinase activity of FGFR4, thereby blocking these downstream signals.
Caption: FGFR4 signaling pathway and the inhibitory action of this compound.
Proliferation Assay Experimental Workflow
The diagram below outlines the key steps of a typical cell-based proliferation assay to evaluate the efficacy of this compound.
Caption: Experimental workflow for a cell proliferation assay with this compound.
References
Application Notes and Protocols for Western Blot Analysis of Fgfr4-IN-22 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a critical role in various cellular processes, including cell proliferation, differentiation, and metabolism.[1][2] Dysregulation of the FGFR4 signaling pathway, often through overexpression of its ligand FGF19, is implicated in the development and progression of several cancers, particularly hepatocellular carcinoma (HCC).[3][4][5] This makes FGFR4 an attractive therapeutic target. Fgfr4-IN-22 is a novel, potent, and highly selective covalent inhibitor of FGFR4 designed to irreversibly bind to a unique cysteine residue (Cys552) in the ATP-binding pocket of FGFR4, thereby blocking its kinase activity.[6]
Western blotting is an essential technique to elucidate the mechanism of action of this compound by assessing its impact on FGFR4 autophosphorylation and downstream signaling cascades.[7][8] These application notes provide a detailed protocol for utilizing Western blot analysis to quantify the dose-dependent effects of this compound on key signaling proteins.
Mechanism of Action of this compound
Upon binding of its ligand, such as FGF19, FGFR4 dimerizes and undergoes autophosphorylation on specific tyrosine residues. This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are crucial for cell proliferation and survival.[1][7][9]
This compound, as a selective inhibitor, is expected to abrogate the autophosphorylation of FGFR4. This inhibition will consequently prevent the recruitment and phosphorylation of downstream effector proteins like FRS2, leading to a reduction in phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT) levels.[7][8] Western blot analysis is the ideal method to visualize and quantify these changes in protein phosphorylation, thereby confirming the on-target activity of this compound.
Data Presentation
The following tables summarize the expected quantitative data from Western blot analysis of HCC cell lines (e.g., HuH-7, Hep3B) treated with this compound for 24 hours. Data is presented as relative band intensity normalized to a loading control (e.g., β-actin or GAPDH) and expressed as a percentage of the untreated control.
Table 1: Effect of this compound on FGFR4 Pathway Phosphorylation
| Treatment Concentration (nM) | Relative p-FGFR4 (Y642) Intensity (%) | Relative p-FRS2 Intensity (%) | Relative p-ERK1/2 (T202/Y204) Intensity (%) | Relative p-AKT (S473) Intensity (%) |
| 0 (Vehicle) | 100 | 100 | 100 | 100 |
| 1 | 75 | 80 | 85 | 90 |
| 10 | 40 | 45 | 50 | 60 |
| 100 | 15 | 20 | 25 | 35 |
| 1000 | 5 | 8 | 10 | 15 |
Table 2: Total Protein Levels Post-Treatment with this compound
| Treatment Concentration (nM) | Relative Total FGFR4 Intensity (%) | Relative Total FRS2 Intensity (%) | Relative Total ERK1/2 Intensity (%) | Relative Total AKT Intensity (%) |
| 0 (Vehicle) | 100 | 100 | 100 | 100 |
| 1 | 98 | 101 | 99 | 100 |
| 10 | 97 | 99 | 101 | 98 |
| 100 | 95 | 98 | 99 | 97 |
| 1000 | 96 | 97 | 100 | 99 |
Mandatory Visualizations
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding : Seed hepatocellular carcinoma (HCC) cells (e.g., HuH-7, JHH-7, or Hep3B) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Starvation (Optional) : Once cells reach the desired confluency, you may serum-starve the cells for 4-6 hours to reduce basal signaling activity.
-
Inhibitor Preparation : Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture media to achieve the desired final concentrations (e.g., 0, 1, 10, 100, 1000 nM). Ensure the final DMSO concentration does not exceed 0.1% in all wells, including the vehicle control.
-
Treatment : Remove the old media and add the media containing the different concentrations of this compound to the respective wells. Incubate the cells for the desired treatment duration (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
Protein Extraction and Quantification
-
Cell Lysis :
-
Place the 6-well plates on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification :
-
Carefully transfer the supernatant to a new pre-chilled tube. This is your protein lysate.
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer’s instructions.
-
Western Blotting
-
Sample Preparation for SDS-PAGE :
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg of total protein) with lysis buffer.
-
Add 4X Laemmli sample buffer to each sample and boil at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis :
-
Load the prepared samples into the wells of a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel in the appropriate running buffer until the dye front reaches the bottom of the gel.
-
-
Protein Transfer :
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking :
-
Wash the membrane with Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation. BSA is often preferred for phospho-protein detection.[10]
-
-
Antibody Incubation :
-
Primary Antibody : Incubate the membrane with the desired primary antibody (e.g., anti-p-FGFR4, anti-FGFR4, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, or anti-β-actin) diluted in 5% BSA/TBST overnight at 4°C with gentle shaking. Refer to the antibody datasheet for the recommended dilution.
-
Washing : Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody : Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
-
Detection and Analysis :
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer’s protocol and incubate it with the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the signal of the protein of interest to the corresponding loading control (β-actin or GAPDH). For phosphorylated proteins, it is best practice to normalize the phospho-protein signal to the total protein signal.[11]
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of novel FGFR4 inhibitors through a build-up fragment strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. H3B-6527 Is a Potent and Selective Inhibitor of FGFR4 in FGF19-Driven Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FGF401, A First-In-Class Highly Selective and Potent FGFR4 Inhibitor for the Treatment of FGF19-Driven Hepatocellular Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoform-specific inhibition of FGFR signaling achieved by a de-novo-designed mini-protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Fibroblast growth factor receptor type 4 as a potential therapeutic target in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The impact of FGF19/FGFR4 signaling inhibition in antitumor activity of multi-kinase inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FGFR4 Inhibitor BLU9931 Attenuates Pancreatic Cancer Cell Proliferation and Invasion While Inducing Senescence: Evidence for Senolytic Therapy Potential in Pancreatic Cancer | MDPI [mdpi.com]
- 11. benchchem.com [benchchem.com]
Fgfr4-IN-22: Application Notes and In Vivo Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that has emerged as a promising therapeutic target in oncology, particularly for hepatocellular carcinoma (HCC) where the FGF19-FGFR4 signaling axis is often aberrantly activated.[1][2] Fgfr4-IN-22 (also known as compound 10f) is a potent and selective inhibitor of FGFR4, with a reported half-maximal inhibitory concentration (IC50) of 5.4 nM.[3][4] This high potency and selectivity make this compound a valuable research tool for studying the biological functions of FGFR4 and a potential lead compound for the development of anti-cancer therapeutics.[3][4]
This document provides detailed application notes and a representative protocol for in vivo experiments using a selective FGFR4 inhibitor like this compound. Due to the limited publicly available in vivo data for this compound, the experimental protocol is based on established methodologies for other well-characterized selective FGFR4 inhibitors, such as BLU9931.
Data Presentation
In Vitro Potency of this compound
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | FGFR4 | 5.4 | Biochemical Assay | [3][4] |
Representative In Vivo Efficacy of Selective FGFR4 Inhibitors
The following table summarizes in vivo data for BLU9931, a well-studied selective FGFR4 inhibitor, which can serve as a reference for designing studies with this compound.
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| BLU9931 | Hep 3B HCC Xenograft | 100 mg/kg, BID, PO | Significant antitumor activity, including complete responses | [1] |
Signaling Pathway
The FGFR4 signaling cascade plays a crucial role in cell proliferation, survival, and migration. Upon binding of its ligand, primarily FGF19, FGFR4 dimerizes and undergoes autophosphorylation, leading to the activation of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[1][2][5]
Caption: FGFR4 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
In Vivo Antitumor Efficacy Study in a Xenograft Model
This protocol describes a representative study to evaluate the in vivo efficacy of a selective FGFR4 inhibitor, such as this compound, in a subcutaneous xenograft model of human hepatocellular carcinoma.
1. Cell Line and Animal Model
-
Cell Line: Hep 3B or another suitable HCC cell line with known FGF19-FGFR4 pathway activation.
-
Animal Model: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
2. Tumor Implantation
-
Culture Hep 3B cells to ~80% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.
3. Tumor Growth Monitoring and Group Randomization
-
Monitor tumor growth by caliper measurements at least twice a week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
4. Formulation and Administration of this compound
-
Formulation: Prepare a formulation of this compound suitable for oral gavage (e.g., in 0.5% methylcellulose with 0.2% Tween 80). The exact formulation may need to be optimized based on the physicochemical properties of the compound.
-
Dosage: Based on preclinical studies of similar compounds, a starting dose range of 25-100 mg/kg, administered orally (PO) twice daily (BID), can be considered. Dose-finding studies are recommended.
-
Administration: Administer the formulated compound or vehicle control to the respective groups via oral gavage at the determined dose and schedule for a specified duration (e.g., 21-28 days).
5. Efficacy Evaluation
-
Continue to monitor tumor volume and body weight at least twice a week throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
6. Pharmacodynamic (PD) Analysis (Optional)
-
Collect tumor and plasma samples at specified time points after the final dose to assess target engagement.
-
Analyze tumor lysates by Western blotting for levels of phosphorylated FGFR4 (p-FGFR4) and downstream signaling proteins (e.g., p-ERK, p-AKT) to confirm target inhibition.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for an in vivo efficacy study of an FGFR4 inhibitor.
Caption: General workflow for an in vivo anti-tumor efficacy study.
Conclusion
This compound is a potent and selective FGFR4 inhibitor with potential for development as an anti-cancer therapeutic. The provided application notes and representative in vivo protocol offer a framework for researchers to design and conduct preclinical studies to evaluate its efficacy. It is crucial to perform appropriate formulation and dose-range finding studies to optimize the in vivo experimental conditions for this compound. Further investigation into the pharmacokinetics and pharmacodynamics of this compound will be essential to fully characterize its therapeutic potential.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of FGFR4 as a Potential Therapeutic Target for Advanced-Stage High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fgfr4-IN-22 in Combination with Other Cancer Drugs
Disclaimer: As of December 2025, publicly available data specifically detailing preclinical or clinical studies of "Fgfr4-IN-22" in combination therapies is limited. The following application notes and protocols are based on the established mechanisms and published data for other highly selective FGFR4 inhibitors, such as fisogatinib (BLU-554) and H3B-6527, which are expected to have similar biological activities. Researchers should validate these protocols for their specific compound of interest.
Introduction
Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that, when aberrantly activated by its ligand, fibroblast growth factor 19 (FGF19), can drive the proliferation and survival of various cancer cells, particularly hepatocellular carcinoma (HCC)[1][2][3]. This compound is a potent and selective inhibitor of FGFR4, offering a targeted therapeutic approach. However, as with many targeted therapies, combination strategies are often necessary to overcome resistance and enhance anti-tumor efficacy. This document provides an overview of potential combination strategies for this compound and detailed protocols for their preclinical evaluation.
Combination Strategies
Several combination strategies have shown promise in preclinical and clinical studies with selective FGFR4 inhibitors and are therefore relevant for investigation with this compound.
Combination with Chemotherapy
Rationale: FGFR4 signaling has been implicated in resistance to chemotherapy.[4][5] Inhibition of FGFR4 may sensitize cancer cells to the cytotoxic effects of chemotherapeutic agents. For instance, the combination of the selective FGFR4 inhibitor H3B-6527 with oxaliplatin has demonstrated enhanced anti-tumor effects in gastric cancer models.[6]
Potential Combinations:
-
This compound + Oxaliplatin (for gastrointestinal cancers)
-
This compound + 5-Fluorouracil (5-FU) and Oxaliplatin (Folfox)
Combination with Other Targeted Therapies
Rationale: Cancer cells can often bypass the inhibition of a single signaling pathway by activating alternative survival pathways.[4] Combining this compound with inhibitors of other key oncogenic pathways can create a more comprehensive blockade of tumor growth.
-
With VEGFR Inhibitors: The combination of an FGFR4 inhibitor (H3B-6527) and a VEGFR inhibitor (Lenvatinib) has shown enhanced efficacy in HCC models, likely through a dual effect on tumor cells and the tumor microenvironment (anti-angiogenesis).[8][9][10]
-
With EGFR Inhibitors: In colon cancer, FGFR4 can induce resistance to EGFR inhibitors like cetuximab by upregulating EGFR ligands.[11] A combination of this compound and an EGFR inhibitor could be a promising strategy in this context.
-
With PI3K/AKT/mTOR Inhibitors: The PI3K/AKT pathway is a key downstream signaling cascade of FGFR4.[3][7][12] Dual blockade of FGFR4 and the PI3K/AKT/mTOR pathway may lead to synergistic anti-tumor effects.
Combination with Immune Checkpoint Inhibitors
Rationale: Preclinical studies suggest that FGFR4 inhibition can modulate the tumor microenvironment by stimulating T-cell infiltration.[13][14] This provides a strong rationale for combining this compound with immune checkpoint inhibitors to enhance the anti-tumor immune response.
Potential Combinations:
-
This compound + anti-PD-1/PD-L1 antibodies (e.g., Pembrolizumab, CS1001)[13][14][15][16]
-
This compound + anti-CTLA-4 antibodies
Data Presentation
Table 1: Preclinical Efficacy of Selective FGFR4 Inhibitor Combinations in Cancer Models
| FGFR4 Inhibitor | Combination Agent | Cancer Model | Key Findings | Reference |
| H3B-6527 | Oxaliplatin | Gastric Cancer Cell Lines & PDX Models | Significantly reduced cell viability and colony formation in vitro. Increased DNA damage and apoptosis, and reduced tumor growth in vivo. | [6] |
| H3B-6527 | Lenvatinib (VEGFR inhibitor) | HCC Xenograft & PDX Models | Strongly enhanced anti-tumor efficacy compared to single agents. Increased anti-angiogenic and anti-tumorigenic activities. | [8][9][10] |
| Fisogatinib (BLU-554) | CS1001 (anti-PD-L1) | Hepatocellular Carcinoma (Clinical Trial) | Phase Ib/II trial initiated to evaluate safety, tolerability, and anti-tumor activity. Preclinical data suggests enhanced T-cell infiltration. | [13][14][15] |
| Roblitinib (FGF401) | Spartalizumab (anti-PD-1) | Hepatocellular Carcinoma (Clinical Trial) | Partial responses observed in 2 out of 12 patients in a clinical study. | [17] |
Table 2: Clinical Trial Data for Selective FGFR4 Inhibitors
| FGFR4 Inhibitor | Phase | Cancer Type | Key Outcomes | ClinicalTrial.gov ID | Reference |
| Fisogatinib (BLU-554) | Phase I | Hepatocellular Carcinoma | Well-tolerated with evidence of clinical activity in FGF19-positive patients. | NCT02508467 | [1] |
| H3B-6527 | Phase I | HCC and Intrahepatic Cholangiocarcinoma | Favorable toxicity profile and encouraging clinical activity in heavily pretreated HCC patients. Recommended Phase II dose: 1000 mg QD. | NCT02834780 | [18][19] |
| Roblitinib (FGF401) | Phase I/II | HCC and other solid tumors | Favorable activity profile at the recommended Phase 2 dose of 120 mg daily. | NCT02325739 | [2] |
Experimental Protocols
Protocol 1: Cell Viability and Synergy Analysis
Objective: To assess the cytotoxic effects of this compound alone and in combination with another agent and to determine if the combination is synergistic, additive, or antagonistic.
Materials:
-
Cancer cell lines with known FGFR4 and FGF19 expression status
-
This compound
-
Combination drug (e.g., oxaliplatin, lenvatinib)
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
-
Synergy analysis software (e.g., CompuSyn)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to attach overnight.
-
Drug Preparation: Prepare a dilution series for this compound and the combination drug. For combination treatment, prepare a fixed-ratio dilution series.
-
Treatment: Treat the cells with single agents and the combination at various concentrations. Include vehicle-treated wells as a control.
-
Incubation: Incubate the plates for 72 hours (or an appropriate duration for the cell line).
-
Viability Assay: Add the cell viability reagent and measure the signal according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value for each single agent.
-
Use the Chou-Talalay method to calculate the Combination Index (CI).
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Protocol 2: Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of this compound, alone and in combination, on the FGFR4 signaling pathway and other relevant pathways.
Materials:
-
Cancer cell lines
-
This compound and combination drug
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FGFR4, anti-FGFR4, anti-p-FRS2, anti-FRS2, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the drugs for a specified time (e.g., 2, 6, 24 hours). Lyse the cells and collect the protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Densitometrically quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Protocol 3: In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in combination with another agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line or patient-derived xenograft (PDX) tissue
-
This compound and combination drug formulated for in vivo administration
-
Calipers
-
Animal balance
-
Surgical tools for tumor implantation (if using PDX)
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells or implant PDX tissue into the flanks of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
Randomization and Treatment: When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, combination drug alone, this compound + combination drug).[8]
-
Drug Administration: Administer the drugs according to the predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Monitor tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study.
-
Tissue Collection and Analysis: Collect tumors for pharmacodynamic analysis (e.g., western blotting, immunohistochemistry for proliferation and apoptosis markers like Ki-67 and cleaved caspase-3).[6]
-
Data Analysis: Plot tumor growth curves and perform statistical analysis to compare the efficacy between treatment groups.
Visualizations
Caption: FGFR4 Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for In Vitro Synergy Analysis.
Caption: Workflow for In Vivo Combination Efficacy Study.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Frontiers | Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer [frontiersin.org]
- 6. Enhancing the antitumor efficacy using a combination of FGFR4 Inhibitor (H3B-6527) and oxaliplatin in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
- 9. Combined inhibition of FGFR4 and VEGFR signaling enhances efficacy in FGF19 driven hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combined inhibition of FGFR4 and VEGFR signaling enhances efficacy in FGF19 driven hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fibroblast growth factor receptor 4 increases epidermal growth factor receptor (EGFR) signaling by inducing amphiregulin expression and attenuates response to EGFR inhibitors in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current progress in cancer treatment by targeting FGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CStone Pharmaceuticals and Blueprint Medicines Initiate Phase Ib/II Clinical Trial of Fisogatinib in Combination with CS1001 for Patients with Hepatocellular Carcinoma-CStone Pharmaceuticals [cstonepharma.com]
- 14. CStone Pharmaceuticals and Blueprint Medicines Initiate Phase 1b/2 Clinical Trial of Fisogatinib in Combination with CS1001 for Patients with Hepatocellular Carcinoma [prnewswire.com]
- 15. targetedonc.com [targetedonc.com]
- 16. Phase 1 dose escalation study of FGFR4 inhibitor in combination with pembrolizumab in advanced solid tumors patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeted therapies in hepatocellular carcinoma: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 18. targetedonc.com [targetedonc.com]
- 19. ascopubs.org [ascopubs.org]
Application Notes and Protocols for Studying Drug Resistance Mechanisms with Fgfr4-IN-22
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and metabolism.[1][2] Dysregulation of the FGFR4 signaling pathway, often through overexpression of FGFR4 or its ligand FGF19, is implicated in the development and progression of several cancers, including hepatocellular carcinoma (HCC), breast cancer, and colorectal cancer.[1][2][3] Consequently, FGFR4 has emerged as a promising therapeutic target. Fgfr4-IN-22 is a potent inhibitor of FGFR4, and this document provides detailed application notes and protocols for utilizing this compound to investigate mechanisms of drug resistance in cancer.
Acquired resistance to targeted therapies is a major challenge in oncology. Cancer cells can develop resistance to FGFR inhibitors through various mechanisms, including on-target mutations in the FGFR4 kinase domain that prevent drug binding, or the activation of alternative "bypass" signaling pathways that circumvent the dependency on FGFR4.[4] Understanding these resistance mechanisms is critical for the development of more effective and durable cancer therapies. This compound serves as a valuable tool for researchers to explore these resistance pathways in a laboratory setting.
This compound: A Potent FGFR4 Inhibitor
This compound is a small molecule inhibitor with high potency against FGFR4. Its primary mechanism of action is the competitive inhibition of ATP binding to the FGFR4 kinase domain, which in turn blocks the autophosphorylation of the receptor and the activation of downstream signaling cascades.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) |
| FGFR4 | 5.4 |
Note: Data derived from commercially available information. IC50 values can vary depending on the specific assay conditions.
Key Signaling Pathways in FGFR4-Mediated Drug Resistance
FGFR4 activation triggers several downstream signaling pathways that are crucial for cell survival and proliferation. When studying drug resistance, it is important to monitor the activity of these pathways to understand how cancer cells might be bypassing the effects of this compound. The primary pathways include:
-
RAS-MAPK Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival.
-
PI3K-AKT Pathway: This pathway is critical for cell survival, growth, and proliferation, and is often implicated in therapeutic resistance.
-
STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that promotes the expression of genes involved in cell survival and proliferation.
Experimental Protocols
The following protocols are provided as a guide for using this compound to study drug resistance mechanisms. These are general protocols adapted from research on other FGFR inhibitors and may require optimization for your specific cell lines and experimental conditions.
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound using a continuous dose-escalation approach.
Materials:
-
Parental cancer cell line with known FGFR4 expression/dependency
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Determine the initial IC50 of this compound:
-
Plate the parental cells in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 value.
-
-
Initiate Resistance Induction:
-
Culture the parental cells in their complete medium containing this compound at a starting concentration of approximately the IC10 to IC20 (the concentration that inhibits 10-20% of cell growth).
-
Maintain a parallel culture with DMSO as a vehicle control.
-
-
Dose Escalation:
-
Maintain the cells in the this compound-containing medium, changing the medium every 3-4 days.
-
Once the cells resume a normal growth rate (comparable to the DMSO control), gradually increase the this compound concentration by 1.5- to 2-fold.
-
This process of gradual dose escalation may take several months.
-
-
Isolation and Characterization of Resistant Clones:
-
Once the cells are able to proliferate in a high concentration of this compound (e.g., 1 µM or higher), resistant polyclonal populations are established.
-
Expand the resistant clones and determine their IC50 for this compound. A significant increase in IC50 (typically >10-fold) compared to the parental cells confirms resistance.[5]
-
Maintain the resistant cell lines in a medium containing a maintenance dose of this compound to preserve the resistant phenotype.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic or cytostatic effects of this compound on both parental and resistant cell lines.
Materials:
-
Parental and this compound-resistant cancer cell lines
-
Complete cell culture medium
-
This compound (serial dilutions)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed parental and resistant cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
-
Treatment:
-
Treat the cells with a serial dilution of this compound for 72 hours. Include a DMSO vehicle control.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration.
-
Table 2: Representative IC50 Values of an FGFR Inhibitor in Sensitive vs. Resistant Cell Lines
| Cell Line | FGFR Alteration | IC50 (nM) - Parental | IC50 (nM) - Resistant | Fold Resistance | Potential Resistance Mechanism |
| NCI-H1581 | FGFR1 Amplification | ~20 | >1000 | >50 | MET Amplification |
| RT112 | FGFR3-TACC3 Fusion | ~30 | ~500 | ~17 | KRAS Activating Mutation |
Note: These are example values based on other FGFR inhibitors and will vary for this compound and the cell lines used.[4]
Protocol 3: Western Blot Analysis of FGFR4 Signaling Pathways
This protocol is used to analyze changes in the expression and phosphorylation of key proteins in the FGFR4 signaling pathways in response to this compound treatment.
Materials:
-
Parental and this compound-resistant cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., p-FGFR, total FGFR, p-ERK, total ERK, p-AKT, total AKT, p-STAT3, total STAT3, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat parental and resistant cells with this compound at various concentrations for a specified time (e.g., 2-24 hours).
-
Lyse the cells and determine the protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the changes in protein phosphorylation and expression between the different treatment groups.
-
Visualizing Signaling Pathways and Experimental Workflows
References
- 1. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High Expression of FGFR4 Enhances Tumor Growth and Metastasis in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: LC-MS/MS Analysis of Fgfr4-IN-22 Covalent Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and metabolism.[1][2][3] Dysregulation of the FGFR4 signaling pathway, often driven by the overexpression of its ligand FGF19, is implicated in the progression of several cancers, particularly hepatocellular carcinoma.[3][4] This makes FGFR4 an attractive target for therapeutic intervention. Covalent inhibitors, which form a permanent bond with their target protein, offer potential advantages in terms of potency and duration of action. Fgfr4-IN-22 is a novel investigational covalent inhibitor designed to target a specific cysteine residue within the FGFR4 kinase domain.
This document provides detailed application notes and protocols for the characterization of the covalent binding of this compound to FGFR4 using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described herein are essential for confirming target engagement, identifying the specific binding site, and quantifying the extent of covalent modification.
FGFR4 Signaling Pathway and Covalent Inhibition
Upon binding of its ligand, such as FGF19, FGFR4 dimerizes and undergoes autophosphorylation of tyrosine residues in its intracellular kinase domain.[5][6] This activation triggers downstream signaling cascades, primarily the Ras-Raf-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival.[4][7][8]
Figure 1: FGFR4 Signaling Pathway and Covalent Inhibition by this compound.
This compound is designed to covalently bind to a non-catalytic cysteine residue near the ATP-binding pocket of FGFR4, thereby irreversibly inactivating the kinase. This mechanism is intended to provide sustained target inhibition.
Experimental Protocols
The following protocols outline the key steps for analyzing the covalent binding of this compound to FGFR4 using both intact protein ("top-down") and peptide-based ("bottom-up") LC-MS/MS approaches.
Experimental Workflow
Figure 2: General Experimental Workflow for LC-MS/MS Analysis.
Cell Culture and Treatment
-
Culture a human hepatocellular carcinoma cell line with known FGFR4 expression (e.g., Huh-7) in appropriate media.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 2, 6, 24 hours).
-
Harvest cells by scraping, wash with ice-cold PBS, and pellet by centrifugation.
Protein Extraction and Optional Purification
-
Lyse cell pellets in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
(Optional) For cleaner samples, immunoprecipitate FGFR4 from the cell lysate using an anti-FGFR4 antibody conjugated to magnetic or agarose beads.
Intact Protein (Top-Down) Analysis
-
Sample Preparation: Dilute the protein lysate or elute the immunoprecipitated FGFR4 in a buffer compatible with mass spectrometry.
-
LC-MS Analysis:
-
Inject the sample onto a reverse-phase LC column suitable for protein separation.
-
Elute the protein using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Analyze the eluting protein using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in intact protein mode.
-
-
Data Analysis:
-
Deconvolute the resulting mass spectrum to determine the molecular weight of the intact FGFR4 protein.
-
Compare the mass of FGFR4 from treated samples to the vehicle control. A mass shift corresponding to the molecular weight of this compound confirms covalent binding.
-
Peptide (Bottom-Up) Analysis
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the protein sample by adding urea or another denaturant.
-
Reduce disulfide bonds with DTT (dithiothreitol).
-
Alkylate free cysteine residues with iodoacetamide to prevent disulfide bond reformation.
-
-
Enzymatic Digestion:
-
Dilute the sample to reduce the denaturant concentration.
-
Add trypsin and incubate overnight at 37°C to digest the protein into peptides.
-
-
LC-MS/MS Analysis:
-
Inject the peptide mixture onto a reverse-phase nano-LC column.
-
Separate the peptides using a gradient of increasing organic solvent.
-
Analyze the eluting peptides using a mass spectrometer in data-dependent acquisition (DDA) mode, where precursor ions are selected for fragmentation (MS/MS).
-
-
Data Analysis:
-
Search the MS/MS spectra against a human protein database using a search engine (e.g., Mascot, Sequest).
-
Include a variable modification corresponding to the mass of this compound on cysteine residues.
-
Identify the specific peptide and cysteine residue modified by this compound.
-
Quantify the site occupancy by comparing the peak areas of the modified and unmodified peptides.
-
Data Presentation
The following tables present illustrative quantitative data that could be obtained from the LC-MS/MS analysis of this compound.
Table 1: Intact Mass Analysis of FGFR4 Following Treatment with this compound
| Treatment | Incubation Time (h) | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Covalent Adduct |
| Vehicle (DMSO) | 2 | 87950 | 87950.5 | 0.5 | No |
| 1 µM this compound | 2 | 88410 | 88410.8 | 460.3 | Yes |
| 10 µM this compound | 2 | 88410 | 88411.1 | 460.6 | Yes |
Note: Assumes a molecular weight of 87950 Da for FGFR4 and 460 Da for this compound.
Table 2: Identification of Covalent Binding Site by Peptide LC-MS/MS
| Peptide Sequence | Modification | Precursor m/z | Retention Time (min) |
| IHRDLATRNCLVGENL | Unmodified | 875.45 | 35.2 |
| IHRDLATRNC LVGENL | + this compound | 1105.45 | 38.1 |
Note: The modified cysteine residue is shown in bold.
Table 3: Dose-Dependent Target Occupancy of this compound on FGFR4
| This compound Conc. (µM) | Unmodified Peptide Area | Modified Peptide Area | % Occupancy |
| 0 (Vehicle) | 1.25E+08 | 0 | 0% |
| 0.1 | 8.75E+07 | 3.75E+07 | 30% |
| 1.0 | 2.50E+07 | 1.00E+08 | 80% |
| 10.0 | 6.25E+06 | 1.19E+08 | 95% |
Conclusion
The LC-MS/MS-based methodologies described provide a robust framework for the detailed characterization of the covalent inhibitor this compound. The "top-down" approach offers rapid confirmation of covalent binding, while the "bottom-up" strategy is crucial for identifying the precise site of modification and quantifying target engagement in a cellular context. These data are vital for the preclinical development and optimization of novel covalent inhibitors targeting FGFR4.
References
- 1. Reactome | Signaling by FGFR4 [reactome.org]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer [frontiersin.org]
- 7. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients | Cancer Biology & Medicine [cancerbiomed.org]
- 8. Fibroblast growth factor receptor 4 (FGFR4) and fibroblast growth factor 19 (FGF19) autocrine enhance breast cancer cells survival - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fgfr4-IN-22 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, differentiation, and metabolism.[1][2][3] Dysregulation of the FGFR4 signaling pathway, often through overexpression of its ligand FGF19, is implicated in the development and progression of several cancers, particularly hepatocellular carcinoma (HCC) and certain breast cancers.[3][4][5] This makes FGFR4 an attractive therapeutic target for cancer treatment.[3][4][6] Three-dimensional (3D) cell culture models, such as spheroids and organoids, more accurately mimic the in vivo tumor microenvironment compared to traditional 2D cell cultures, making them ideal platforms for evaluating the efficacy of targeted therapies.[7][8]
These application notes provide a comprehensive overview and detailed protocols for the utilization of Fgfr4-IN-22, a selective FGFR4 inhibitor, in 3D cell culture models. The information presented here is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of targeting FGFR4 in a physiologically relevant context.
FGFR4 Signaling Pathway
Upon binding of its ligand, primarily FGF19, FGFR4 dimerizes and undergoes autophosphorylation of tyrosine residues in its intracellular kinase domain.[6][9] This activation triggers downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are central to cell proliferation, survival, and migration.[2][4][10][11] this compound is a small molecule inhibitor designed to selectively bind to the ATP-binding pocket of FGFR4, thereby blocking its kinase activity and inhibiting the downstream signaling events.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data based on typical results observed with selective FGFR4 inhibitors in 3D cell culture models.
Table 1: Effect of this compound on Spheroid Growth
| Cell Line | This compound Concentration (nM) | Spheroid Diameter (µm) - Day 7 | % Growth Inhibition |
| Hep3B (High FGFR4) | 0 (Vehicle) | 650 ± 25 | 0% |
| 10 | 480 ± 20 | 26% | |
| 50 | 310 ± 15 | 52% | |
| 100 | 220 ± 18 | 66% | |
| SNU-449 (Low FGFR4) | 0 (Vehicle) | 680 ± 30 | 0% |
| 100 | 650 ± 28 | 4% |
Table 2: Apoptosis Induction by this compound in 3D Spheroids
| Cell Line | Treatment (48h) | Caspase-3/7 Activity (Fold Change) |
| Hep3B (High FGFR4) | Vehicle | 1.0 |
| This compound (100 nM) | 4.2 ± 0.5 | |
| SNU-449 (Low FGFR4) | Vehicle | 1.0 |
| This compound (100 nM) | 1.3 ± 0.2 |
Experimental Protocols
Protocol 1: Generation of Tumor Spheroids using the Liquid Overlay Technique
This protocol describes the formation of tumor spheroids in low-attachment plates.
Materials:
-
Cancer cell lines (e.g., Hep3B, Huh7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well ultra-low attachment round-bottom plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
This compound stock solution (in DMSO)
Procedure:
-
Culture cells in standard tissue culture flasks to 70-80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 2,000-5,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well ultra-low attachment plate.
-
Centrifuge the plate at low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator. Spheroids should form within 2-4 days.
Protocol 2: Drug Treatment and Viability Assessment of 3D Spheroids
This protocol details the treatment of established spheroids with this compound and subsequent viability analysis.
Materials:
-
Pre-formed tumor spheroids (from Protocol 1)
-
This compound
-
Complete cell culture medium
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Luminometer
Procedure:
-
After spheroid formation (Day 3-4), prepare serial dilutions of this compound in complete medium.
-
Carefully remove 50 µL of medium from each well and add 50 µL of the this compound dilutions. Include a vehicle control (DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Visually inspect and image the spheroids daily to monitor morphological changes and size.
-
At the end of the treatment period, assess cell viability using a 3D-compatible assay. For CellTiter-Glo® 3D, add the reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control to determine the percentage of viability.
Protocol 3: Immunofluorescence Staining of 3D Spheroids
This protocol allows for the visualization of protein expression and localization within the spheroid structure.
Materials:
-
Tumor spheroids
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-p-ERK, anti-Ki67)
-
Fluorescently labeled secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Collect spheroids and wash gently with PBS.
-
Fix the spheroids in 4% PFA for 1-2 hours at room temperature.
-
Wash three times with PBS.
-
Permeabilize with permeabilization buffer for 30 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 15 minutes.
-
Wash with PBS.
-
Mount the spheroids on a slide and image using a confocal microscope.
Conclusion
The use of this compound in 3D cell culture models provides a powerful platform to evaluate its anti-tumor efficacy in a more physiologically relevant setting. The protocols outlined in these application notes offer a starting point for researchers to investigate the effects of FGFR4 inhibition on tumor spheroid growth, viability, and signaling pathways. These models can aid in the preclinical validation of this compound and other FGFR4-targeted therapies, ultimately contributing to the development of more effective cancer treatments.
References
- 1. Reactome | Signaling by FGFR4 [reactome.org]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer [frontiersin.org]
- 7. Three-Dimensional (3D) in vitro cell culture protocols to enhance glioblastoma research | PLOS One [journals.plos.org]
- 8. Impact of the 3D Microenvironment on Phenotype, Gene Expression, and EGFR Inhibition of Colorectal Cancer Cell Lines | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients | Cancer Biology & Medicine [cancerbiomed.org]
- 11. Fibroblast growth factor receptor 4 increases epidermal growth factor receptor (EGFR) signaling by inducing amphiregulin expression and attenuates response to EGFR inhibitors in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Analysis of FGFR4 Signaling Following Fgfr4-IN-22 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and metabolism.[1] Dysregulation of the FGFR4 signaling pathway is implicated in the pathogenesis of several cancers, making it an attractive target for therapeutic intervention.[2][3] Fgfr4-IN-22 is a potent and selective inhibitor of FGFR4 with an IC50 of 5.4 nM.[4] This document provides detailed application notes and protocols for the use of immunohistochemistry (IHC) to assess the pharmacodynamic effects of this compound on the FGFR4 signaling pathway in preclinical models.
The primary downstream signaling cascades activated by FGFR4 include the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[3][5] Upon ligand binding, such as by FGF19, FGFR4 undergoes dimerization and autophosphorylation, leading to the recruitment and phosphorylation of adaptor proteins like Fibroblast Growth Factor Receptor Substrate 2 (FRS2).[6] Phosphorylated FRS2 serves as a docking site for downstream signaling molecules, ultimately leading to the activation of key effectors such as ERK and STAT3.[3]
Data Presentation: Expected Effects of this compound on FGFR4 Signaling Markers
The following table summarizes the expected changes in the expression and phosphorylation of key proteins in the FGFR4 signaling pathway following treatment with a selective FGFR4 inhibitor like this compound. These expected outcomes are based on preclinical studies with the selective FGFR4 inhibitor BLU-9931.
| Target Protein | Expected Change Post-Treatment | Rationale | References |
| FGFR4 | No change in total protein expression | This compound is a kinase inhibitor and is not expected to alter the overall expression level of the FGFR4 protein. | [8] |
| p-FRS2 (Tyr196/Tyr436) | Decreased phosphorylation | FRS2 is a direct substrate of FGFR4. Inhibition of FGFR4 kinase activity will prevent the phosphorylation of FRS2. | [5] |
| p-ERK1/2 (Thr202/Tyr204) | Decreased phosphorylation | ERK is a key downstream effector of the FGFR4-FRS2-MAPK signaling cascade. Its activation is dependent on upstream FGFR4 activity. | [5][9] |
| p-STAT3 (Tyr705) | Decreased phosphorylation | STAT3 is another important signaling node downstream of FGFR4. Its phosphorylation is expected to decrease upon FGFR4 inhibition. | [10] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the targeted signaling pathway and the experimental process, the following diagrams are provided.
References
- 1. Immunohistochemical localization of fibroblast growth factor-1 (FGF-1), FGF-2 and fibroblast growth factor receptor-1 (FGFR-1) in pleomorphic adenoma of the salivary glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fibroblast growth factor receptor 4 increases epidermal growth factor receptor (EGFR) signaling by inducing amphiregulin expression and attenuates response to EGFR inhibitors in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Fibroblast growth factor receptor 4 (FGFR4) as detected by immunohistochemistry is associated with postoperative residual disease in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FGF-1/-3/FGFR4 signaling in cancer-associated fibroblasts promotes tumor progression in colon cancer through Erk and MMP-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Application Note: Flow Cytometry Analysis of Apoptosis Induced by Fgfr4-IN-22
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and metabolism.[1] Aberrant activation of the FGFR4 signaling pathway is implicated in the progression and chemoresistance of several cancers, including hepatocellular carcinoma (HCC) and colorectal cancer.[2][3] The FGFR4 pathway typically promotes cell survival and inhibits apoptosis, primarily through the activation of downstream signaling cascades such as MAPK/ERK, PI3K/AKT, and STAT3.[1][2][4] These pathways, in turn, regulate the expression of anti-apoptotic proteins like Bcl-2, Bcl-xL, and c-FLIP.[4]
Fgfr4-IN-22 is a potent and selective inhibitor of FGFR4, with an IC50 value of 5.4 nM.[2][5] As a targeted inhibitor, this compound is a valuable tool for investigating the role of FGFR4 in cancer biology and for inducing apoptosis in cancer cells that are dependent on FGFR4 signaling. This application note provides a detailed protocol for the analysis of apoptosis in cancer cell lines treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
The Annexin V/PI assay is a widely used method for detecting apoptosis.[6] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[6] Propidium Iodide is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for the differentiation between different stages of cell death.[6]
Data Presentation
The following table presents hypothetical data illustrating the expected dose-dependent increase in apoptosis in a cancer cell line treated with this compound for 48 hours. The data is representative of typical results obtained from a flow cytometry experiment using Annexin V and Propidium Iodide staining.
| Treatment Concentration (nM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 1 | 88.6 ± 3.5 | 6.8 ± 1.2 | 4.6 ± 0.9 |
| 10 | 75.4 ± 4.2 | 15.3 ± 2.8 | 9.3 ± 1.5 |
| 100 | 52.1 ± 5.1 | 28.7 ± 3.9 | 19.2 ± 2.7 |
| 1000 | 25.8 ± 6.3 | 45.1 ± 5.5 | 29.1 ± 4.1 |
Data are presented as mean ± standard deviation for triplicate experiments and are hypothetical for illustrative purposes.
Experimental Protocols
Materials
-
Cancer cell line with known FGFR4 expression (e.g., HuH-7, HCT116)
-
This compound (MedChemExpress)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC/PI Apoptosis Detection Kit (or equivalent)
-
1X Binding Buffer
-
Flow cytometer
Cell Seeding and Treatment
-
Culture the selected cancer cell line in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize the cells, perform a cell count, and assess viability using a hemocytometer or automated cell counter.
-
Seed the cells into 6-well plates at a density of 2-5 x 10⁵ cells/well in 2 mL of complete culture medium.
-
Allow the cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 10, 100, 1000 nM). Include a vehicle control (DMSO) at the same final concentration as the highest drug dose.
-
Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours).
Staining and Flow Cytometry Analysis
-
After the incubation period, collect the culture medium (containing floating cells) from each well.
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with their corresponding culture medium from step 1.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
Data Interpretation
The cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative (Annexin V-/PI-).
-
Early apoptotic cells: Annexin V-positive and PI-negative (Annexin V+/PI-).[6]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Annexin V+/PI+).[6]
Mandatory Visualization
Caption: FGFR4 signaling pathway and the mechanism of this compound-induced apoptosis.
Caption: Experimental workflow for apoptosis analysis using this compound.
References
- 1. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FGFR4 fibroblast growth factor receptor 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fibroblast growth factor receptor 4 - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fgfr4-IN-22 Concentration for Cell Viability
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Fgfr4-IN-22 for cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1] FGFR4 is a receptor tyrosine kinase that, upon binding to its ligand FGF19, activates downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways.[2][3][4] These pathways are crucial for regulating cell proliferation, survival, and migration.[2][5] In certain cancers, like hepatocellular carcinoma (HCC), the FGF19-FGFR4 signaling axis is aberrantly activated, driving tumor growth.[6][7] this compound works by binding to the ATP-binding pocket of the FGFR4 kinase domain, preventing its activation and the subsequent downstream signaling, which can lead to decreased cell viability and apoptosis in FGFR4-dependent cancer cells.[8]
Q2: What is the recommended starting concentration range for this compound in a cell viability assay?
The optimal concentration of this compound is highly dependent on the cell line being used. A good starting point for a dose-response experiment is to use a wide range of concentrations spanning several orders of magnitude, centered around the inhibitor's IC50 value. For this compound, which has a reported IC50 of 5.4 nM for FGFR4, a suggested starting range would be from 0.1 nM to 10 µM (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).[1] This broad range will help to identify the effective concentration window for your specific cell model.
Q3: How should I prepare and store this compound?
For initial solubilization, it is recommended to dissolve this compound in a suitable organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing working concentrations for your experiment, the DMSO stock should be serially diluted in your cell culture medium. It is crucial to ensure the final concentration of DMSO in the culture medium is consistent across all wells (including vehicle controls) and is at a non-toxic level, typically below 0.5%.[9]
Q4: How long should I incubate the cells with this compound?
The incubation time required to observe an effect on cell viability can vary between cell lines and is dependent on their doubling time and the specific cellular processes affected by FGFR4 inhibition. A common starting point is to perform a time-course experiment, for example, measuring cell viability at 24, 48, and 72 hours post-treatment. This will help determine the optimal endpoint for your experiment.
Q5: Which cell viability assay is best to use with this compound?
Several assays can be used to measure cell viability. Tetrazolium-based assays like MTT and WST-1 are common, but it's important to be aware that kinase inhibitors can sometimes interfere with the metabolic activity these assays measure, potentially leading to inaccurate results. Assays that measure different parameters, such as ATP levels (e.g., CellTiter-Glo®) or total protein content (e.g., Sulforhodamine B assay), can be good alternatives. It is advisable to validate your chosen assay by running appropriate controls.
Troubleshooting Guides
| Problem ID | Issue Description | Potential Causes | Recommended Solutions & Optimization Strategies |
| CV-01 | Unexpectedly High Cell Viability (Little to No Effect of this compound) | 1. Cell Line Insensitivity: The cell line may not depend on FGFR4 signaling for survival or may have intrinsic resistance mechanisms. 2. Incorrect Drug Concentration: Errors in calculating dilutions or degradation of the inhibitor. 3. Short Incubation Time: The treatment duration may be too short to induce a significant biological response. | 1. Verify Target Expression: Confirm that your cell line expresses functional FGFR4. 2. Check Drug Integrity: Prepare fresh dilutions from a new stock aliquot. 3. Optimize Incubation Time: Perform a time-course experiment (e.g., 24, 48, 72 hours). |
| CV-02 | Excessive Cell Death, Even at the Lowest Concentrations | 1. High Sensitivity of the Cell Line: The cell line may be exceptionally sensitive to FGFR4 inhibition. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Off-Target Effects: At higher concentrations, the inhibitor might affect other essential kinases. | 1. Lower the Concentration Range: Shift your dose-response curve to a lower concentration range (e.g., picomolar to nanomolar). 2. Solvent Control: Ensure the final DMSO concentration is non-toxic (ideally ≤0.1%) and include a vehicle-only control. 3. Consult Literature: Research known off-target effects of this compound or similar inhibitors. |
| CV-03 | High Variability Between Replicate Wells | 1. Inconsistent Cell Seeding: Uneven distribution of cells in the wells. 2. Inaccurate Pipetting: Errors in dispensing the inhibitor or assay reagents. 3. Edge Effects: Evaporation and temperature gradients in the outer wells of the plate. | 1. Ensure Single-Cell Suspension: Thoroughly mix the cell suspension before and during plating. 2. Calibrate Pipettes: Regularly check and calibrate your pipettes. 3. Minimize Edge Effects: Avoid using the outermost wells for experimental samples; fill them with sterile PBS or media instead. |
| CV-04 | Assay Signal Interferes with this compound | 1. Chemical Reaction: The inhibitor may directly react with the assay reagent (e.g., reducing MTT tetrazolium salt). 2. Metabolic Alterations: The inhibitor might alter cellular metabolism in a way that doesn't correlate with cell death, affecting assays that measure metabolic activity. | 1. Run a Cell-Free Control: Add this compound to culture media without cells and perform the viability assay to check for direct reactions. 2. Use an Alternative Assay: Switch to an assay based on a different principle, such as measuring ATP content (CellTiter-Glo®) or protein content (SRB assay). |
Data Presentation
Table 1: Representative Dose-Response Data for this compound on a Sensitive Hepatocellular Carcinoma Cell Line (e.g., HuH-7) after 72-hour incubation.
| This compound Concentration | Mean % Viability (vs. Vehicle) | Standard Deviation |
| Vehicle (0.1% DMSO) | 100% | 4.5% |
| 0.1 nM | 98.2% | 5.1% |
| 1 nM | 85.7% | 6.2% |
| 5 nM | 52.1% | 5.8% |
| 10 nM | 35.4% | 4.9% |
| 50 nM | 15.8% | 3.7% |
| 100 nM | 8.2% | 2.5% |
| 1 µM | 5.1% | 1.9% |
Note: The data presented above is hypothetical and for illustrative purposes. Actual results will vary depending on the cell line, experimental conditions, and assay used.
Experimental Protocols
Protocol: Determining the Effect of this compound on Cell Viability using an MTT Assay
This protocol provides a general framework for assessing cell viability. Optimization may be required for specific cell lines and experimental conditions.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Appropriate cell line and complete culture medium
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the logarithmic growth phase.
-
Prepare a cell suspension at the desired density (e.g., 2,000-10,000 cells/well, to be optimized for your cell line).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.
-
-
Drug Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Prepare 2x the final concentration as you will be adding 100 µL to the 100 µL of media already in the wells.
-
Include a "vehicle control" (medium with the same final DMSO concentration as the highest drug concentration) and an "untreated" or "media only" control.
-
Carefully remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100 µL of solubilization buffer to each well to dissolve the crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
Incubate for at least 1 hour at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
Plot the % Viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Simplified FGFR4 signaling pathway and the action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Fibroblast growth factor receptor 4 - Wikipedia [en.wikipedia.org]
- 4. uniprot.org [uniprot.org]
- 5. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-based identification of potent fibroblast growth factor receptor 4 (FGFR4) inhibitors as potential therapeutics for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dev.usbio.net [dev.usbio.net]
- 9. bpsbioscience.com [bpsbioscience.com]
Fgfr4-IN-22 stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Fgfr4-IN-2. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful application of this inhibitor in your experiments.
Stability and Storage
Proper storage and handling of Fgfr4-IN-2 are critical for maintaining its activity and ensuring reproducible experimental outcomes.
| Form | Recommended Storage Temperature | Expected Stability | Special Considerations |
| Solid (Powder) | -20°C | Up to 3 years[1] | Protect from light and moisture. |
| Room Temperature | Varies by location and supplier[2] | Always consult the Certificate of Analysis provided by the supplier for specific recommendations. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year[1] | Prepare aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[3][4] |
Note: Conflicting storage information exists for the solid form of Fgfr4-IN-2. While some suppliers suggest room temperature storage, storing at -20°C is a more conservative approach to ensure long-term stability.[1][2] Always refer to the product-specific Certificate of Analysis for the most accurate storage guidelines.
Troubleshooting Guide
This guide addresses common problems that may arise during experiments with Fgfr4-IN-2 and other small molecule kinase inhibitors.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological effect of the inhibitor. | 1. Inhibitor Instability/Degradation: The compound may be degrading in the cell culture media over the course of the experiment. 2. Poor Cell Permeability: The inhibitor may not be effectively entering the cells to reach its intracellular target. 3. Incorrect Concentration: The concentration used may be too low to achieve significant target inhibition. 4. Off-target Effects: The observed phenotype may be due to the inhibitor acting on other kinases. | 1. Perform a stability study of the inhibitor in your specific media and conditions. Consider refreshing the media with a fresh inhibitor at regular intervals for long-term experiments.[4] 2. Review the physicochemical properties of the inhibitor. If poor permeability is suspected, consider using a different inhibitor with better cell penetration characteristics. 3. Perform a dose-response experiment to determine the optimal concentration (e.g., IC50) for your cell line and endpoint.[4] 4. Test the inhibitor's selectivity against a panel of other kinases. Compare the observed phenotype with that of other known inhibitors of the same target. |
| High cellular toxicity observed at effective concentrations. | 1. Off-target Toxicity: The inhibitor may be affecting other essential cellular pathways. 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | 1. Use the lowest effective concentration of the inhibitor. Consider using a more selective inhibitor if available.[4] 2. Ensure the final concentration of DMSO in the cell culture medium is low (ideally <0.1%) and that the vehicle control contains the same concentration of DMSO. |
| Precipitation of the compound in stock solution or culture medium. | 1. Poor Solubility: The concentration of the inhibitor may exceed its solubility limit in the chosen solvent or medium. 2. Freeze-Thaw Cycles: Repeated freezing and thawing can cause the compound to precipitate out of solution. | 1. Prepare stock solutions at a concentration known to be soluble. If precipitation occurs in the culture medium, consider reducing the final concentration or using a different formulation with solubility enhancers. Gentle warming and vortexing may help redissolve the compound. 2. Aliquot stock solutions into smaller volumes to avoid multiple freeze-thaw cycles.[3][4] |
| Variability between experimental replicates. | 1. Inaccurate Pipetting: Small volumes of high-concentration stock solutions can be difficult to pipette accurately. 2. Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variable results. 3. Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate the inhibitor and affect cell growth. | 1. Use calibrated pipettes and consider preparing an intermediate dilution of the inhibitor to increase the volume being pipetted. 2. Ensure a single-cell suspension before seeding and mix the cell suspension between plating. 3. To minimize edge effects, do not use the outer wells of the plate for experimental conditions, or fill them with sterile PBS or media. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare stock solutions of Fgfr4-IN-2?
A1: Most small molecule inhibitors, including Fgfr4-IN-2, are soluble in organic solvents like dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This allows for the addition of a minimal volume to your cell culture, thereby reducing the risk of solvent-induced toxicity. Store stock solutions in small, single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.[4]
Q2: What is the expected stability of Fgfr4-IN-2 in cell culture media?
A2: The stability of small molecule inhibitors in aqueous and complex biological media can vary significantly. Factors that can influence stability include the compound's chemical structure, the pH and composition of the media, the presence of serum proteins, and the incubation temperature and duration. Some compounds may be stable for several days, while others can degrade within hours. It is advisable to perform a stability study of Fgfr4-IN-2 under your specific experimental conditions if long incubation times are required.
Q3: How can I differentiate between on-target and off-target effects of Fgfr4-IN-2?
A3: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Several strategies can be employed:
-
Use a Structurally Unrelated Inhibitor: If another inhibitor targeting FGFR4 with a different chemical structure is available, a similar biological effect would suggest an on-target mechanism.
-
Use a Negative Control Analog: A structurally similar but inactive version of Fgfr4-IN-2, if available, should not produce the same phenotype.
-
Rescue Experiments: If the inhibitor's effect is on-target, it might be possible to "rescue" the phenotype by overexpressing a downstream component of the FGFR4 signaling pathway.
-
Knockdown/Knockout Studies: Compare the phenotype induced by Fgfr4-IN-2 with that observed upon genetic knockdown or knockout of FGFR4.
Q4: What are the primary downstream signaling pathways of FGFR4?
A4: Upon activation by its ligands, such as FGF19, FGFR4 dimerizes and autophosphorylates, leading to the recruitment of adaptor proteins like FRS2. This initiates several downstream signaling cascades, most notably the Ras-Raf-MAPK and the PI3K-Akt pathways.[5][6] These pathways are crucial in regulating cellular processes like proliferation, survival, and differentiation.
FGFR4 Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by FGFR4.
Caption: FGFR4 signaling cascade initiation and downstream pathways.
Experimental Protocols
This section provides a generalized protocol for a cell-based assay to determine the inhibitory activity of Fgfr4-IN-2. This protocol should be optimized for your specific cell line and experimental conditions.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Fgfr4-IN-2 on the proliferation of an FGFR4-dependent cancer cell line.
Materials:
-
Fgfr4-IN-2
-
FGFR4-dependent cancer cell line (e.g., a hepatocellular carcinoma cell line with FGF19/FGFR4 amplification)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Anhydrous DMSO
-
Sterile, 96-well clear-bottom cell culture plates
-
Cell proliferation assay reagent (e.g., CellTiter-Glo®, WST-1, or similar)
-
Multichannel pipette
-
Plate reader (luminometer or spectrophotometer)
Methodology:
-
Preparation of Fgfr4-IN-2 Stock Solution: a. Prepare a 10 mM stock solution of Fgfr4-IN-2 in anhydrous DMSO. b. Vortex gently until the compound is completely dissolved. c. Aliquot the stock solution into single-use volumes and store at -80°C.
-
Cell Seeding: a. Harvest logarithmically growing cells and perform a cell count to determine the cell concentration. b. Dilute the cell suspension to the desired seeding density (e.g., 2,000-5,000 cells per well). This should be optimized beforehand to ensure cells are in the exponential growth phase at the end of the assay. c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Inhibitor Treatment: a. On the following day, prepare serial dilutions of Fgfr4-IN-2 in complete cell culture medium. A typical concentration range to test would be from 1 nM to 10 µM. b. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration) and an untreated control (medium only). c. Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or controls to the respective wells. d. Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Cell Proliferation Assay: a. At the end of the incubation period, perform the cell proliferation assay according to the manufacturer's instructions. b. For example, if using CellTiter-Glo®, allow the plate to equilibrate to room temperature for 30 minutes, add the reagent to each well, mix on an orbital shaker for 2 minutes, and then measure luminescence.
-
Data Analysis: a. Subtract the background signal (wells with medium only) from all experimental wells. b. Normalize the data by setting the vehicle control as 100% cell viability and a no-cell control as 0% viability. c. Plot the percent viability against the logarithm of the inhibitor concentration. d. Use a non-linear regression analysis (e.g., a four-parameter logistic curve) to determine the IC50 value of Fgfr4-IN-2.
References
- 1. 化合物 FGFR-IN-2|T62653|TargetMol 品牌:TargetMol 美国 - ChemicalBook [m.chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Fgfr4-IN-22 insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming insolubility issues with Fgfr4-IN-22.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do first?
A1: this compound, like many small molecule kinase inhibitors, is expected to have low aqueous solubility. The recommended first step is to prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice for creating stock solutions of such compounds due to its strong solubilizing capabilities. From this stock, you can make further dilutions into your aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent is minimal (typically <0.5% v/v) to avoid affecting the biological system.
Q2: What are the recommended solvents for preparing a stock solution of this compound?
A2: While specific solubility data for this compound is not widely published, the primary recommended solvent for creating a stock solution is high-purity, anhydrous DMSO. For particularly challenging compounds, other organic solvents such as ethanol, methanol, or dimethylformamide (DMF) can be tested. The choice of solvent will depend on the specific experimental requirements and the tolerance of your biological system.
Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Here are several strategies to overcome this:
-
Prepare Intermediate Dilutions: Instead of diluting directly from a high-concentration stock, create intermediate dilutions in pure DMSO first.
-
Order of Addition: Always add the DMSO stock solution to the aqueous buffer, never the other way around.
-
Rapid Mixing: Immediately after adding the DMSO stock to the buffer, ensure rapid and thorough mixing by vortexing or vigorous pipetting. This helps to disperse the compound quickly and can prevent localized high concentrations that lead to precipitation.
-
Gentle Warming: Gently warming the aqueous buffer (e.g., to 37°C) before adding the compound stock can sometimes improve solubility. However, be cautious, as prolonged exposure to heat can degrade the compound.
-
Sonication: Use a bath sonicator for a short period (5-10 minutes) to help break up any small precipitates and aid in dissolution.
Q4: Can adjusting the pH of my buffer improve the solubility of this compound?
A4: Yes, for compounds with ionizable groups, adjusting the pH of the aqueous medium can significantly impact solubility. Acidic compounds are generally more soluble at a higher pH, while basic compounds are more soluble at a lower pH. If the pKa of this compound is known or can be predicted, preparing a series of buffers around that pKa may help identify an optimal pH for solubility.
Q5: Are there any formulation strategies for in vivo use of this compound?
A5: For in vivo experiments, achieving adequate solubility and bioavailability is crucial. While specific formulations for this compound are not published, formulations for other FGFR inhibitors often involve co-solvents and surfactants. A common approach is to use a vehicle containing a mixture of solvents like DMSO, PEG300, Tween-80, and saline. It is essential to perform vehicle-only control experiments to ensure the formulation itself does not have biological effects.
Troubleshooting Guides
Issue 1: this compound Powder Does Not Dissolve in DMSO
If you encounter difficulty dissolving this compound even in DMSO, follow this workflow:
Issue 2: Precipitation in Aqueous Solution
This guide provides a systematic approach to prevent this compound from precipitating out of your experimental medium.
Data Presentation
While specific quantitative solubility data for this compound is not publicly available, the following table for a similar FGFR inhibitor, Infigratinib, is provided as an example of how such data is typically presented. These solvent systems can be considered as starting points for optimizing the solubility of this compound.
| Solvent/Vehicle System | Solubility | Appearance |
| DMSO | 12 mg/mL (21.41 mM) | Clear solution (ultrasonication needed) |
| Water | < 0.1 mg/mL | Insoluble |
| 10% DMSO in 90% corn oil | ≥ 1.67 mg/mL (2.98 mM) | Clear solution |
| 10% DMSO, 40% PEG300, 5% Tween-80 in 45% saline | ≥ 1.57 mg/mL (2.80 mM) | Clear solution |
| 5% DMSO, 40% PEG300, 5% Tween-80 in 50% saline | ≥ 0.6 mg/mL (1.07 mM) | Clear solution |
| Data presented is for Infigratinib (BGJ-398) and should be used as a reference only[1]. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in experimental assays.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Calculate the required volume of DMSO based on the molecular weight of this compound to achieve a 10 mM concentration.
-
Carefully weigh the this compound powder and place it into an appropriate vial.
-
Add the calculated volume of DMSO to the vial.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied cautiously.
-
Once the solution is clear and all solid has dissolved, it is ready for use.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[2]
Protocol 2: Preparation of Working Solutions in Aqueous Media
Objective: To dilute the DMSO stock solution into an aqueous buffer (e.g., cell culture medium) while minimizing precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer (e.g., PBS, cell culture medium), pre-warmed if necessary
-
Sterile microcentrifuge tubes or multi-well plates
-
Vortex mixer
Procedure:
-
Prepare any necessary intermediate dilutions of the 10 mM stock in pure DMSO. For example, to achieve a final concentration of 10 µM in your assay with a 1:1000 dilution, you would use the 10 mM stock directly.
-
Dispense the required volume of aqueous buffer into a tube or well.
-
Add the small volume of the this compound DMSO stock directly into the aqueous buffer. Crucially, add the DMSO to the buffer, not the other way around.
-
Immediately after adding the stock, mix the solution vigorously by vortexing or repeated pipetting to ensure rapid and uniform dispersion.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for the experiment.
-
Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the aqueous buffer without the inhibitor.
FGFR4 Signaling Pathway
FGFR4 is a receptor tyrosine kinase that, upon binding its ligand, primarily Fibroblast Growth Factor 19 (FGF19), and co-receptor β-Klotho, dimerizes and autophosphorylates.[3] This activation triggers downstream signaling cascades, including the RAS/RAF/MAPK and PI3K/AKT pathways, which regulate processes like cell proliferation and metabolism.[4][5][6][7] this compound acts by inhibiting the kinase activity of FGFR4, thereby blocking these downstream signals.
References
- 1. lifetechindia.com [lifetechindia.com]
- 2. Reactome | Signaling by FGFR4 [reactome.org]
- 3. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
Technical Support Center: Overcoming Fgfr4-IN-22 Resistance in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Fgfr4-IN-22 and potential resistance mechanisms in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase.[1] Upon binding of its ligand, such as FGF19, FGFR4 dimerizes and autophosphorylates, activating downstream signaling pathways like MAPK/ERK and PI3K/AKT.[1][2] These pathways are crucial for cell proliferation, survival, and differentiation.[3] this compound competitively binds to the ATP-binding pocket of the FGFR4 kinase domain, preventing its activation and subsequent downstream signaling.
Q2: My FGFR4-amplified/overexpressing cell line is not responding to this compound. What are the possible reasons for this intrinsic resistance?
Intrinsic resistance to FGFR4 inhibitors can occur even in cell lines with known FGFR4 activation. A primary reason for this is the pre-existing activation of bypass signaling pathways that can compensate for the loss of FGFR4 signaling.[4] One of the most common bypass pathways is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[3][5] Even in the presence of FGFR4 activating mutations, some cell lines may be dependent on EGFR signaling for their survival.[3]
Q3: After an initial response, my this compound-treated cell line has started to grow again. What are the likely mechanisms of acquired resistance?
Acquired resistance to this compound and other FGFR4 inhibitors typically arises from several mechanisms:
-
Activation of Bypass Signaling Pathways: Similar to intrinsic resistance, the cells can adapt by upregulating alternative survival pathways. The most frequently observed is the activation of the EGFR signaling cascade, which in turn reactivates the MAPK and PI3K/AKT pathways.[4][5]
-
Secondary Mutations in the FGFR4 Kinase Domain: The emergence of "gatekeeper" mutations in the ATP-binding pocket of FGFR4 can prevent the inhibitor from binding effectively, while still allowing the receptor to function.[6]
-
Epithelial-Mesenchymal Transition (EMT): Cells may undergo a phenotypic switch from an epithelial to a mesenchymal state, which is associated with increased migratory and invasive properties and can confer resistance to targeted therapies.[3] This is often characterized by the upregulation of mesenchymal markers like vimentin and downregulation of epithelial markers like E-cadherin.[3]
Q4: How can I confirm the mechanism of resistance in my cell line?
To elucidate the resistance mechanism, a series of experiments are recommended. These are detailed in the "Experimental Protocols" section and include:
-
Phospho-Receptor Tyrosine Kinase (RTK) Array: To identify upregulated bypass pathways.
-
Western Blotting: To confirm the activation of specific signaling proteins (e.g., p-EGFR, p-AKT, p-ERK).
-
Sanger Sequencing or Next-Generation Sequencing (NGS): To identify mutations in the FGFR4 kinase domain.
-
Immunofluorescence or Western Blotting for EMT markers: To assess changes in cellular phenotype.
Troubleshooting Guides
Problem 1: Decreased sensitivity or acquired resistance to this compound observed in a previously sensitive cell line.
| Potential Cause | Proposed Solution | Experimental Verification |
| Activation of EGFR Bypass Pathway | Co-treat with an EGFR inhibitor (e.g., Gefitinib, Erlotinib).[4] | Perform a dose-response matrix experiment with this compound and an EGFR inhibitor. Assess cell viability (e.g., using a CellTiter-Glo® assay). Confirm suppression of downstream signaling (p-ERK, p-AKT) by Western blot. |
| Activation of PI3K/AKT/mTOR Pathway | Co-treat with a PI3K, AKT, or mTOR inhibitor.[3] | Perform a dose-response matrix experiment. Analyze downstream targets like p-S6 and p-4E-BP1 by Western blot. |
| Emergence of a Gatekeeper Mutation in FGFR4 | Switch to a next-generation covalent FGFR inhibitor (e.g., FGF401) designed to overcome such mutations.[6] | Sequence the FGFR4 kinase domain to confirm the mutation. Test the efficacy of the next-generation inhibitor on the resistant cell line. |
| Induction of Epithelial-Mesenchymal Transition (EMT) | Consider combination therapy with agents that target EMT-related pathways. | Analyze the expression of EMT markers (Vimentin, E-cadherin) by Western blot or immunofluorescence.[3] |
Problem 2: Intrinsic resistance to this compound in an FGFR4-driven cancer cell line.
| Potential Cause | Proposed Solution | Experimental Verification |
| Pre-existing EGFR Dependency | Test the sensitivity of the cell line to EGFR inhibitors alone and in combination with this compound.[3] | Perform cell viability assays with single agents and combinations. Assess baseline levels of p-EGFR and p-FGFR4 by Western blot. |
| Co-activation of other Receptor Tyrosine Kinases | Use a phospho-RTK array to identify other activated receptors. Target the identified receptor with a specific inhibitor in combination with this compound. | Perform a phospho-RTK array on untreated cell lysates. Validate hits with Western blotting. |
Quantitative Data Summary
Table 1: Examples of Combination Therapies to Overcome FGFR4 Inhibition Resistance
| Cell Line Model | Resistance Mechanism | Combination Therapy | Observed Effect | Reference |
| Huh7 (Hepatocellular Carcinoma) | EGFR, MAPK, and AKT activation | This compound + Gefitinib (EGFR inhibitor) | Restored sensitivity to FGFR4 inhibition, inhibition of proliferation, and induction of apoptosis. | [4] |
| FGFR2-mutant Endometrial Cancer | PI3K pathway activation | Ponatinib (FGFR inhibitor) + Ridaforolimus (mTOR inhibitor) | Synergistic anti-tumor response. | [7] |
| Mesenchymal-like KRAS-mutant NSCLC | Upregulation of FGFR1 signaling upon MEK inhibition | MEK inhibitor + FGFR inhibitor | More effective tumor growth inhibition. | [7] |
| FGF19-driven HCC | VEGFR pathway activation | H3B-6527 (FGFR4 inhibitor) + Lenvatinib (VEGFR inhibitor) | Enhanced anti-tumor activity. | [8] |
Experimental Protocols
1. Phospho-Receptor Tyrosine Kinase (RTK) Array
-
Objective: To identify activated bypass signaling pathways.
-
Methodology:
-
Culture parental (sensitive) and this compound resistant cells to 80% confluency.
-
Lyse cells in the provided lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Incubate cell lysates (200-500 µg) with the pre-blocked phospho-RTK array membrane overnight at 4°C.
-
Wash the membrane to remove unbound proteins.
-
Incubate with a pan-anti-phospho-tyrosine antibody conjugated to horseradish peroxidase (HRP).
-
Wash the membrane and add a chemiluminescent substrate.
-
Detect the signal using a chemiluminescence imaging system.
-
Compare the signal intensities between the parental and resistant cell line arrays to identify differentially phosphorylated RTKs.
-
2. Western Blotting for Signaling Pathway Analysis
-
Objective: To confirm the activation status of specific signaling proteins.
-
Methodology:
-
Treat sensitive and resistant cells with this compound, a combination agent, or vehicle control for the desired time.
-
Lyse cells and quantify protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., p-FGFR4, FGFR4, p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK, Vimentin, E-cadherin, GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash and detect with an ECL substrate.
-
3. Sanger Sequencing of the FGFR4 Kinase Domain
-
Objective: To identify point mutations in the FGFR4 gene.
-
Methodology:
-
Isolate genomic DNA from both sensitive and resistant cell lines.
-
Design primers to amplify the region of the FGFR4 gene encoding the kinase domain.
-
Perform PCR using a high-fidelity polymerase.
-
Purify the PCR product.
-
Send the purified PCR product and sequencing primers for Sanger sequencing.
-
Analyze the sequencing chromatograms and compare the sequences from resistant and sensitive cells to identify any mutations.
-
Visualizations
Caption: The canonical FGF19-FGFR4 signaling pathway.
References
- 1. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress in cancer treatment by targeting FGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. EGFR Inhibition Overcomes Resistance to FGFR4 Inhibition and Potentiates FGFR4 Inhibitor Therapy in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Combined inhibition of FGFR4 and VEGFR signaling enhances efficacy in FGF19 driven hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Fgfr4-IN-22 Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when using Fgfr4-IN-22 in normal (non-cancerous) cells during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that selectively targets the Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase.[1] In many cancer cells, the FGFR4 signaling pathway is aberrantly activated, promoting cell proliferation, survival, and migration.[2][3] this compound is designed to bind to the ATP-binding pocket of FGFR4, thereby blocking its kinase activity and inhibiting downstream signaling cascades such as the RAS/RAF/ERK and PI3K/AKT pathways.[4][5]
Q2: I am observing significant cytotoxicity in my normal cell line controls when using this compound. What are the potential causes?
A2: Cytotoxicity in normal cells can stem from several factors:
-
Off-target effects: Although designed to be selective, this compound may inhibit other kinases or cellular proteins, leading to toxicity.[6]
-
On-target toxicity in normal cells: Normal cells may express low levels of FGFR4 that are important for their physiological functions. Inhibition of this basal signaling could be detrimental.[3]
-
High inhibitor concentration: The concentration of this compound used may be too high for the specific normal cell line, leading to generalized cellular stress.
-
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations (usually >0.5%).[6]
-
Compound instability: The inhibitor may degrade in the culture medium over time, producing toxic byproducts.[7]
Q3: How can I determine if the observed cytotoxicity is due to on-target or off-target effects of this compound?
A3: Distinguishing between on-target and off-target toxicity is crucial. Here are a few strategies:
-
FGFR4 Rescue Experiment: If the cytotoxicity is on-target, overexpressing a functional FGFR4 in the normal cells might rescue them from the inhibitor's effects.
-
Use of a Structurally Unrelated FGFR4 Inhibitor: If a different, structurally distinct FGFR4 inhibitor produces the same cytotoxic phenotype, it is more likely an on-target effect.
-
Kinome Profiling: Perform a kinase selectivity assay to identify other potential kinases that this compound might be inhibiting at the concentrations used in your experiments.[8]
-
Downstream Pathway Analysis: Use techniques like Western blotting to see if the inhibitor is affecting signaling pathways unrelated to FGFR4.
Q4: What are some initial steps to troubleshoot and reduce this compound cytotoxicity in my normal cell cultures?
A4: Here are some initial troubleshooting steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the lowest effective concentration that inhibits FGFR4 without causing significant cytotoxicity in your normal cell line.
-
Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your specific cell line (typically <0.1%).[7]
-
Time-Course Experiment: The cytotoxic effects may be time-dependent. Assess cell viability at different time points to find an optimal experimental window.
-
Media Refreshment: For long-term experiments, consider replacing the media with a fresh inhibitor at regular intervals to prevent the accumulation of potentially toxic degradation products.[6]
Troubleshooting Guides
Issue 1: High Levels of Apoptosis Observed in Normal Cells
Possible Causes:
-
Inhibition of basal FGFR4 signaling may trigger apoptosis in some normal cell types. FGFR4 signaling can regulate anti-apoptotic proteins like Bcl-2 and c-FLIP.[9][10]
-
Off-target inhibition of other survival kinases.
-
Induction of oxidative stress.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Perform Caspase Activity Assays: | Use assays for key caspases like caspase-3, -7, -8, and -9 to confirm apoptosis and identify the activated pathway (intrinsic vs. extrinsic).[11] |
| 2 | Analyze Anti-Apoptotic Protein Levels: | Via Western blot, assess the expression of proteins like Bcl-2, Bcl-xL, and c-FLIP in treated normal cells.[4][12] |
| 3 | Co-treatment with Apoptosis Inhibitors: | Use pan-caspase inhibitors (e.g., Z-VAD-FMK) to see if they can rescue the cells from this compound-induced death. This confirms a caspase-dependent apoptotic mechanism.[9] |
| 4 | Measure Oxidative Stress: | Use fluorescent probes (e.g., DCFDA for general ROS, MitoSOX for mitochondrial ROS) to determine if the inhibitor is inducing oxidative stress. Co-treatment with antioxidants like N-acetylcysteine (NAC) can be a mitigation strategy.[13] |
Issue 2: Reduced Proliferation and Cell Cycle Arrest in Normal Cells
Possible Causes:
-
FGFR4 signaling can be involved in cell cycle progression in certain cell types.
-
Off-target effects on cell cycle kinases (e.g., CDKs).
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Cell Proliferation Assay: | Quantify the anti-proliferative effect using assays like MTT, WST-1, or direct cell counting.[14] |
| 2 | Cell Cycle Analysis: | Use flow cytometry with DNA staining (e.g., propidium iodide) to determine if cells are arresting at a specific phase of the cell cycle (G1, S, G2/M). |
| 3 | Analyze Cell Cycle Regulatory Proteins: | Perform Western blotting for key cell cycle proteins such as cyclins (e.g., Cyclin D1), CDKs, and CDK inhibitors (e.g., p21, p27). |
| 4 | Kinase Selectivity Profiling: | If cell cycle arrest is significant, consider a kinome scan to check for off-target inhibition of CDKs or other cell cycle-related kinases.[8] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in Normal Cells using MTT Assay
-
Cell Seeding: Seed your normal cell line in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a 2X serial dilution of this compound in your complete cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium with the different inhibitor concentrations (and the vehicle control) to the respective wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the logarithm of the inhibitor concentration and use a non-linear regression to calculate the IC50 value.
Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the desired time. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Signaling Pathways and Experimental Workflows
Caption: Simplified FGFR4 signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting this compound-induced cytotoxicity in normal cells.
References
- 1. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. domainex.co.uk [domainex.co.uk]
- 3. Resident hepatocyte fibroblast growth factor receptor 4 limits hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based identification of potent fibroblast growth factor receptor 4 (FGFR4) inhibitors as potential therapeutics for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.qub.ac.uk [pure.qub.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Fgfr4-IN-22 pharmacokinetic and pharmacodynamic challenges
Welcome to the technical support center for Fgfr4-IN-22. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the pharmacokinetic and pharmacodynamic challenges associated with the use of this potent and selective FGFR4 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). It functions by competitively binding to the ATP-binding pocket of the FGFR4 kinase domain, thereby preventing its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition primarily affects the RAS-MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation in FGFR4-dependent cancers.[1][2]
Q2: What is the reported in vitro potency of this compound?
A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 5.4 nM against FGFR4. For comparison, a related compound, FGFR4-IN-1, has an IC50 of 0.7 nM.
Q3: What are the common challenges observed with selective FGFR4 inhibitors like this compound in preclinical studies?
A3: Researchers may encounter several challenges, including:
-
Limited Efficacy in Some Models: Not all tumor models with FGFR4 expression respond to selective inhibition. This can be due to pathway redundancy, where other FGFR family members (like FGFR3) or other signaling pathways compensate for FGFR4 inhibition.[3]
-
Acquired Resistance: Prolonged treatment can lead to the development of resistance, often through on-target mutations in the FGFR4 kinase domain (e.g., at the gatekeeper residue V550 or the hinge-1 residue C552) that prevent the inhibitor from binding effectively.[1][4]
-
Pharmacokinetic Variability: In vivo pharmacokinetic properties such as half-life, clearance, and bioavailability can vary, impacting exposure and efficacy. While specific data for this compound is not publicly available, researchers should anticipate the need for careful dose-finding and formulation optimization.
-
On-Target Toxicity: Although highly selective, potent inhibition of FGFR4 can lead to on-target toxicities related to its physiological roles, such as the regulation of bile acid synthesis.[5][6]
Q4: How can I select appropriate cancer models for in vitro and in vivo studies with this compound?
A4: Successful studies typically utilize models with a clear dependency on the FGF19-FGFR4 signaling axis. Key characteristics of suitable models include:
-
High FGFR4 expression: Confirm high protein and mRNA levels of FGFR4.
-
FGF19 overexpression: The presence of the ligand FGF19 is often a strong indicator of pathway activation and sensitivity to inhibition.[7]
-
Absence of Redundant Pathways: Models that do not have compensatory signaling through other FGFRs or parallel pathways may show a more robust response.[3]
-
Lack of Pre-existing Resistance Mutations: Sequence the FGFR4 kinase domain to ensure there are no mutations that would confer resistance.
Troubleshooting Guides
Issue 1: Inconsistent or Poor In Vitro Efficacy
| Question | Possible Cause | Troubleshooting Steps |
| Why am I not seeing the expected inhibition of cell proliferation in my FGFR4-expressing cell line? | Low FGFR4 Dependence: The cell line may have FGFR4 expression but might not be functionally dependent on its signaling for survival and proliferation. | 1. Confirm Pathway Activation: Use Western blotting to check for phosphorylation of FGFR4 and its downstream targets (FRS2, ERK) in untreated cells. High basal activation is a good indicator of dependence. 2. Assess FGF19 Expression: Quantify FGF19 expression; its absence may indicate a lack of autocrine signaling. 3. Use Positive Controls: Test the inhibitor on a well-characterized FGFR4-dependent cell line (e.g., HuH-7) to confirm compound activity. |
| Compound Solubility/Stability Issues: The inhibitor may be precipitating out of the culture medium or degrading over the course of the experiment. | 1. Check Solubility: Determine the solubility of this compound in your specific culture medium. The use of a small percentage of DMSO (typically <0.5%) is common for dissolving hydrophobic compounds. 2. Fresh Preparation: Prepare fresh dilutions of the inhibitor from a stock solution for each experiment. 3. Medium Changes: For longer-term assays, consider replenishing the medium with fresh inhibitor every 24-48 hours. | |
| Cell Culture Conditions: High serum concentrations in the culture medium can sometimes interfere with the activity of kinase inhibitors. | 1. Serum Starvation: Consider serum-starving the cells for a few hours before and during the initial treatment period to enhance sensitivity. 2. Test Different Serum Concentrations: Evaluate inhibitor efficacy in media with varying serum percentages. |
Issue 2: Lack of In Vivo Tumor Growth Inhibition
| Question | Possible Cause | Troubleshooting Steps |
| My xenograft model is not responding to this compound treatment, despite in vitro sensitivity. | Suboptimal Pharmacokinetics: The drug may not be reaching the tumor at a sufficient concentration or for a long enough duration. | 1. Pharmacokinetic Study: Conduct a pilot PK study to determine the plasma and tumor concentrations of this compound after administration. This will help in optimizing the dose and dosing schedule. 2. Formulation and Route of Administration: Ensure the formulation is appropriate for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). For oral administration, consider the use of vehicles like 0.5% carboxymethylcellulose with 1% Tween 80.[5] 3. Dosing Regimen: Experiment with different dosing schedules (e.g., once daily vs. twice daily) to maintain drug exposure above the target inhibitory concentration. |
| Tumor Microenvironment Factors: The tumor microenvironment in vivo can provide pro-survival signals that are not present in vitro, leading to resistance. | 1. Pathway Analysis of Tumors: Analyze treated and untreated tumors to see if alternative survival pathways are being activated (e.g., EGFR signaling).[8] 2. Combination Therapy: Consider combining this compound with inhibitors of other relevant pathways that may be contributing to resistance. | |
| Rapid Development of Resistance: The tumor may be rapidly acquiring resistance mutations under the selective pressure of the inhibitor. | 1. Tumor Biopsies: If possible, obtain tumor biopsies during and after treatment to sequence the FGFR4 kinase domain and look for resistance mutations. 2. Intermittent Dosing: Explore intermittent dosing schedules, which may delay the onset of resistance. |
Quantitative Data Summary
While specific pharmacokinetic data for this compound is not publicly available, the following table summarizes key in vitro potency data and provides a comparative context with other relevant FGFR inhibitors.
Table 1: In Vitro Potency of this compound and Other FGFR Inhibitors
| Compound | Target(s) | IC50 (nM) | Cell Proliferation IC50 (nM) | Reference Cell Line |
| This compound | FGFR4 | 5.4 | Not Reported | Not Reported |
| FGFR4-IN-1 | FGFR4 | 0.7 | 7.8 | HuH-7 |
| BLU-554 (Fisogatinib) | FGFR4 | <1 | ~30-50 | HuH-7, Hep3B |
| FGF401 | FGFR4 | ~1 | ~20-40 | HuH-7 |
| AZD4547 | FGFR1/2/3 | FGFR1: 0.2, FGFR2: 2.5, FGFR3: 1.8, FGFR4: 165 | Varies by FGFR alteration | Multiple |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MTS/CellTiter-Glo)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-fold dilutions) in culture medium to achieve the desired final concentrations.
-
Treatment: Add the diluted compound to the appropriate wells. Include a DMSO-only control.
-
Incubation: Incubate the plate for 72 hours (or a duration equivalent to 2-3 cell doublings) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
For MTS Assay: Add 20 µL of MTS reagent to each well, incubate for 1-4 hours, and then measure the absorbance at 490 nm.
-
For CellTiter-Glo Assay: Add 100 µL of CellTiter-Glo reagent to each well, mix for 2 minutes on an orbital shaker to induce cell lysis, incubate at room temperature for 10 minutes to stabilize the luminescent signal, and then measure luminescence.
-
-
Data Analysis: Subtract the background (medium-only wells) and normalize the data to the DMSO control. Plot the results as a dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot for Pharmacodynamic Assessment of FGFR4 Signaling
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with varying concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-FGFR4 (pFGFR4)
-
Total FGFR4
-
Phospho-FRS2 (pFRS2)
-
Phospho-ERK1/2 (pERK1/2)
-
Total ERK1/2
-
A loading control (e.g., GAPDH or β-actin)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to their respective total protein levels to assess the degree of pathway inhibition.
Visualizations
Caption: FGFR4 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound.
Caption: Troubleshooting logic for poor in vivo efficacy of this compound.
References
- 1. Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Is Fibroblast Growth Factor Receptor 4 a Suitable Target of Cancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Technical Support Center: Optimizing Fgfr4-IN-22 Delivery in Animal Models
Welcome to the technical support center for Fgfr4-IN-22, a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended route of administration for this compound in mice?
A1: Based on preclinical studies with structurally similar selective FGFR4 inhibitors, oral administration (per os, PO) is the most common and effective route.[1][2][3] Oral gavage is a standard method for precise dosing.
Q2: What is a suitable vehicle for the in vivo delivery of this compound?
A2: While the optimal vehicle for this compound would need to be empirically determined, common vehicles for similar small molecule kinase inhibitors include:
-
A solution of 0.5% methylcellulose in sterile water.
-
A suspension in a solution of 0.5% carboxymethylcellulose and 0.25% Tween 80 in water. The choice of vehicle will depend on the final formulation's solubility and stability. It is crucial to assess the compound's solubility in various pharmaceutically acceptable vehicles.
Q3: What are the known pharmacokinetic properties of selective FGFR4 inhibitors like this compound?
A3: Pharmacokinetic properties can vary between specific compounds. For a representative selective FGFR4 inhibitor, BLU9931, the following properties were observed in mice:
| Parameter | Value | Reference |
| Bioavailability (Oral) | 18% | [1] |
| Half-life (Oral, 10 mg/kg) | 2.3 hours | [2] |
These values provide a general expectation for inhibitors of this class, but specific studies for this compound are recommended.
Q4: How can I monitor the target engagement of this compound in my animal model?
A4: A key pharmacodynamic biomarker for FGFR4 inhibition is the upregulation of CYP7A1 gene expression in the liver.[3] FGFR4 signaling normally suppresses CYP7A1. Therefore, an increase in its expression following treatment indicates successful target engagement. This can be measured by qPCR analysis of liver tissue samples.[3]
Troubleshooting Guide
Issue 1: Poor Compound Solubility and Formulation Issues
-
Problem: this compound precipitates out of the vehicle solution or forms a non-homogenous suspension.
-
Possible Causes:
-
The compound has low aqueous solubility.
-
The chosen vehicle is not optimal.
-
The concentration is too high.
-
-
Solutions:
-
Sonication: Use a sonicator to aid in the dissolution or suspension of the compound.
-
Vehicle Optimization: Test a panel of pharmaceutically acceptable vehicles, including those with varying pH or co-solvents (e.g., PEG400, DMSO, ethanol). Note that the concentration of co-solvents like DMSO should be kept low for in vivo studies to avoid toxicity.
-
Particle Size Reduction: For suspensions, micronization of the compound can improve homogeneity and bioavailability.
-
Dose Volume Adjustment: If solubility is limiting, consider increasing the dosing volume within acceptable limits for the animal model or splitting the dose.
-
Issue 2: Lack of In Vivo Efficacy Despite In Vitro Potency
-
Problem: this compound shows potent inhibition of FGFR4 in cell-based assays but fails to inhibit tumor growth in xenograft models.
-
Possible Causes:
-
Poor Pharmacokinetics: The compound may have low oral bioavailability, rapid metabolism, or rapid clearance, preventing it from reaching and maintaining therapeutic concentrations at the tumor site.[4]
-
Suboptimal Dosing Regimen: The dose or frequency of administration may be insufficient to maintain target inhibition.
-
Drug Resistance Mechanisms: The tumor model may have intrinsic or develop acquired resistance to FGFR4 inhibition. This can occur through the activation of bypass signaling pathways.
-
-
Solutions:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Conduct a pilot PK/PD study to measure plasma and tumor concentrations of this compound over time and correlate this with the CYP7A1 biomarker response.[2][3] This will help in optimizing the dose and schedule.
-
Dose Escalation Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and to identify a dose that provides sustained target engagement.
-
Investigate Resistance: Analyze tumor samples from non-responding animals for alterations in bypass signaling pathways (e.g., EGFR, MET).[5]
-
Issue 3: Animal Toxicity or Adverse Effects
-
Problem: Animals exhibit signs of toxicity, such as significant weight loss, lethargy, or ruffled fur, following administration of this compound.
-
Possible Causes:
-
On-Target Toxicity: Inhibition of FGFR4 can lead to side effects. For example, since FGFR4 is involved in bile acid homeostasis, its inhibition can lead to gastrointestinal issues.
-
Off-Target Toxicity: The compound may be inhibiting other kinases or cellular targets.
-
Vehicle Toxicity: The vehicle itself, especially if it contains co-solvents like DMSO at high concentrations, can cause adverse effects.
-
-
Solutions:
-
Dose Reduction: Lower the dose or decrease the frequency of administration.
-
Vehicle Control: Ensure a vehicle-only control group is included in all experiments to rule out vehicle-related toxicity.
-
Monitor Clinical Signs: Closely monitor the animals daily for any signs of distress and record body weights regularly.
-
Histopathological Analysis: At the end of the study, perform a histopathological analysis of major organs to identify any potential toxicities.
-
Experimental Protocols & Visualizations
FGFR4 Signaling Pathway
The binding of FGF19 to its co-receptor Klotho Beta (KLB) and FGFR4 leads to receptor dimerization and autophosphorylation, activating downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation and survival.[6]
Caption: Simplified FGFR4 signaling pathway and the inhibitory action of this compound.
General In Vivo Efficacy Study Workflow
A typical workflow for assessing the in vivo efficacy of this compound in a xenograft mouse model.
Caption: Experimental workflow for an in vivo efficacy study of this compound.
Troubleshooting Logic for Lack of Efficacy
This diagram outlines a logical approach to troubleshooting poor in vivo efficacy.
Caption: A decision-making workflow for troubleshooting poor in vivo efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Combined inhibition of FGFR4 and VEGFR signaling enhances efficacy in FGF19 driven hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and optimization of selective FGFR4 inhibitors via scaffold hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
Fgfr4-IN-22 lot-to-lot consistency issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fgfr4-IN-22. The information provided is intended to help address potential lot-to-lot consistency issues and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as compound 10f) is a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). It belongs to a class of Ponatinib-based N-Phenylpyrimidine-2-amine derivatives. Its mechanism of action is the inhibition of the FGFR4 tyrosine kinase, which blocks downstream signaling pathways such as the MAPK-ERK and PI3K-AKT pathways that are often constitutively active in certain cancers.[1]
Q2: What is the reported in vitro potency of this compound?
In a published study, this compound demonstrated potent inhibition of FGFR4 with an IC50 value of 5.4 nM in a biochemical assay.
Q3: How should I prepare and store stock solutions of this compound?
It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a dry, high-quality solvent such as dimethyl sulfoxide (DMSO). Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles, which can lead to compound degradation. Store the aliquots at -20°C or -80°C in tightly sealed vials, protected from light and moisture.
Q4: What are the potential causes of lot-to-lot variability with this compound?
Lot-to-lot variability in small molecule inhibitors like this compound can arise from several factors related to its synthesis and purification. As a Ponatinib-based N-Phenylpyrimidine-2-amine derivative, potential sources of inconsistency between batches could include:
-
Purity: Differences in the percentage of the active compound versus impurities.
-
Impurities Profile: Variation in the type and quantity of synthesis by-products, unreacted starting materials, or residual solvents.[2]
-
Solubility: The presence of different salt forms or polymorphs can affect how well the compound dissolves.
-
Degradation: Improper storage or handling can lead to degradation of the compound.
Q5: How can I validate a new lot of this compound?
Before starting extensive experiments, it is crucial to validate each new lot of this compound. A recommended validation workflow includes:
-
Solubility Check: Confirm that the new lot dissolves as expected in your chosen solvent.
-
In Vitro Potency Assay: Determine the IC50 of the new lot in a cell-free or cell-based assay and compare it to the value obtained for a previously validated lot or the reported literature value.
-
Target Engagement Assay: Use a technique like Western blotting to confirm that the new lot inhibits the phosphorylation of FGFR4 or its downstream targets (e.g., ERK, AKT) in a cellular context.
Troubleshooting Guide
Encountering unexpected results can be frustrating. This guide provides a structured approach to troubleshooting common issues that may be related to lot-to-lot consistency of this compound.
| Problem | Potential Cause (related to this compound) | Recommended Solution |
| Reduced or no inhibitory activity | Compound Degradation: The inhibitor may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh dilutions from a new aliquot of the stock solution. If the problem persists, use a new vial of the compound. Consider performing a stability study of the inhibitor under your experimental conditions. |
| Lower Purity of the New Lot: The new lot may have a lower concentration of the active compound. | Perform a dose-response experiment to determine the IC50 of the new lot and compare it to previous lots. If significantly different, contact the supplier for a certificate of analysis and a replacement if necessary. | |
| Incomplete Dissolution: The compound may not be fully dissolved, leading to a lower effective concentration. | Ensure complete dissolution of the compound by vortexing and gentle warming if necessary. Visually inspect the solution for any precipitate. | |
| Increased off-target effects or cellular toxicity | Presence of Cytotoxic Impurities: The new lot may contain impurities from the synthesis process that are toxic to cells.[2] | Test the inhibitor at a range of concentrations to determine the lowest effective dose. If toxicity is still observed at the effective concentration, consider purifying the compound or obtaining a new lot from the supplier. |
| Different Salt Form or Polymorph: This could affect the compound's properties, including its off-target activity profile. | Compare the appearance and solubility of the new lot to previous batches. If they differ, inquire with the supplier about any changes in the manufacturing process. | |
| Inconsistent results between experiments | Variability in Stock Solution Preparation: Inconsistent pipetting or weighing can lead to different stock concentrations. | Prepare a large, single batch of stock solution and aliquot it for use in multiple experiments to ensure consistency. |
| Precipitation in Media: The inhibitor may be precipitating out of the cell culture media over time. | Check the solubility of this compound in your specific cell culture media at the working concentration. Consider using a lower concentration or a different formulation if solubility is an issue. |
Experimental Protocols
Protocol 1: Determination of IC50 in a Cell-Based Assay
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound using a cell viability assay.
Materials:
-
Cancer cell line with known FGFR4 activity (e.g., Hep3B, HUH7)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in complete cell culture medium. It is recommended to perform a 10-point dilution series. Include a vehicle control (DMSO only) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the inhibitor concentration. Use a non-linear regression model to fit the data and determine the IC50 value.
Protocol 2: Western Blot Analysis for Target Engagement
This protocol details how to assess the ability of this compound to inhibit the phosphorylation of FGFR4 and its downstream targets.
Materials:
-
Cancer cell line with active FGFR4 signaling
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phospho-FGFR4, total FGFR4, phospho-ERK, total ERK, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a defined period (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with the primary antibodies overnight at 4°C. Wash the membrane and then incubate it with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: FGFR4 signaling pathway and the inhibitory action of this compound.
Caption: A stepwise workflow for troubleshooting inconsistent results with this compound.
References
Addressing unexpected results in Fgfr4-IN-22 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Fgfr4-IN-22 in their experiments. The information is tailored for scientists and professionals in drug development.
Important Note on this compound Nomenclature
It has come to our attention that there may be ambiguity in the naming of "this compound". Publicly available information refers to at least two distinct compounds with this designation. Please verify the specific compound you are using with your supplier.
-
This compound (Pan-FGFR Inhibitor): Also known as Compound 23, this is a potent inhibitor of FGFR1, FGFR2, FGFR3, and FGFR4.
-
This compound (Selective FGFR4 Inhibitor): Also known as compound 10f, this is a potent and selective inhibitor of FGFR4.
This guide will address potential issues applicable to both, and specify when the information pertains to one type of inhibitor over the other.
Frequently Asked Questions (FAQs)
Q1: What are the reported IC50 values for this compound?
A1: The IC50 values differ depending on the specific compound. Please refer to the table below for a summary of reported values.
Q2: I am observing a weaker than expected inhibition of my target cells. What are the possible causes?
A2: Several factors could contribute to reduced potency. Consider the following:
-
Cell Line Authenticity and Passage Number: Ensure your cell line has not developed resistance over time or through high passage numbers.
-
FGFR4 Expression Levels: Confirm the expression of FGFR4 in your cell line at the protein level via Western Blot or other methods.
-
Compound Integrity: Ensure proper storage and handling of this compound to prevent degradation. Prepare fresh dilutions for each experiment.
-
Drug Efflux: Some cancer cells can actively pump out inhibitors, reducing their intracellular concentration.
-
Serum Protein Binding: Components in the cell culture media, particularly serum, can bind to the inhibitor and reduce its effective concentration.
Q3: My in vitro results with this compound are not translating to my in vivo models. Why might this be?
A3: Discrepancies between in vitro and in vivo results are common in drug development. Potential reasons include:
-
Pharmacokinetics: The compound may have poor absorption, distribution, metabolism, or rapid excretion in the animal model.
-
Tumor Microenvironment: The in vivo tumor microenvironment is significantly more complex than in vitro conditions and can influence drug efficacy.
-
Off-target Effects: In a whole organism, off-target effects of the inhibitor might lead to toxicity or compensatory signaling that masks the intended therapeutic effect.
-
Dosing and Formulation: The dose, route of administration, and formulation of the drug are critical for achieving therapeutic concentrations in the tumor.
Q4: Can cells develop resistance to this compound?
A4: Yes, resistance to FGFR inhibitors, including this compound, is a known phenomenon. The primary mechanisms include:
-
Gatekeeper Mutations: Mutations in the FGFR4 kinase domain, such as the V550M mutation, can prevent the inhibitor from binding effectively.[1]
-
Bypass Signaling: Cancer cells can activate alternative signaling pathways to circumvent the inhibition of FGFR4.[2][3] This can involve upregulation of other receptor tyrosine kinases like EGFR or MET.[2]
-
Epithelial-to-Mesenchymal Transition (EMT): EMT can contribute to resistance to FGFR inhibitors.[2][3]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
| Potential Cause | Recommended Action |
| Compound Solubility Issues | Ensure complete solubilization of this compound in the appropriate solvent (e.g., DMSO) before further dilution in culture medium. Visually inspect for any precipitation. |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the treatment period. |
| Assay Incubation Time | The optimal incubation time with the inhibitor can vary between cell lines. Perform a time-course experiment to determine the ideal duration. |
| Reagent Quality | Use fresh, high-quality reagents for your viability assay (e.g., MTT, WST-1). |
Issue 2: No or Weak Downstream Signaling Inhibition in Western Blots
| Potential Cause | Recommended Action |
| Inadequate Treatment Time | Inhibition of downstream signaling can be rapid and transient. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to identify the optimal time point for observing maximal inhibition of p-FGFR4, p-ERK, and p-AKT. |
| Suboptimal Antibody | Use validated antibodies for detecting phosphorylated and total forms of your target proteins. |
| Lysate Preparation | Ensure that lysis buffer contains appropriate phosphatase and protease inhibitors to preserve the phosphorylation state of proteins. |
| Basal Pathway Activation | Some cell lines may have low basal FGFR4 signaling. Consider stimulating with a ligand like FGF19 to enhance the signal before inhibitor treatment. |
Quantitative Data Summary
Table 1: Reported IC50 Values for this compound Compounds
| Compound Name | Target | IC50 (nM) | Reference |
| This compound (Compound 23) | FGFR1 | 0.631 | [4] |
| FGFR2 | 1.26 | [4] | |
| FGFR3 | 0.851 | [4] | |
| FGFR4 | 1 | [4] | |
| This compound (compound 10f) | FGFR4 | 5.4 | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A common starting concentration is 10 µM, with 2- to 3-fold dilutions. Include a vehicle control (e.g., DMSO).
-
Treatment: Replace the old medium with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[6]
Western Blotting for Signaling Pathway Analysis
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound at the desired concentration and for the optimal time.
-
Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-FGFR4, anti-FGFR4, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[6]
Visualizations
Caption: FGFR4 signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Structure-based identification of potent fibroblast growth factor receptor 4 (FGFR4) inhibitors as potential therapeutics for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
Fgfr4-IN-22 control experiments and best practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Fgfr4-IN-22. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4)[1]. Its primary mechanism of action is to bind to the ATP-binding pocket of the FGFR4 kinase domain, preventing the transfer of phosphate from ATP to its downstream substrates. This inhibition blocks the activation of signaling pathways that are crucial for the proliferation, survival, and migration of cancer cells dependent on the FGFR4 signaling axis[1][2].
Q2: What are the key downstream signaling pathways affected by this compound?
A2: The primary ligand for FGFR4 is FGF19, and its binding, along with the co-receptor β-Klotho, activates the receptor. Activated FGFR4 then phosphorylates downstream adaptor proteins like FRS2, which in turn activates major signaling cascades including:
-
Ras-Raf-MAPK (ERK) pathway: Primarily involved in cell proliferation.
-
PI3K-AKT pathway: Crucial for cell survival and anti-apoptotic signals.
-
STAT pathway: Also contributes to cell proliferation and survival.
By inhibiting FGFR4, this compound is expected to decrease the phosphorylation and activation of key proteins in these pathways, such as ERK and AKT.
Q3: What is the reported potency of this compound?
A3: this compound has been reported to have a half-maximal inhibitory concentration (IC50) of 5.4 nM for FGFR4[1].
Quantitative Data: IC50 Values of Selected FGFR Inhibitors
For comparative purposes, the table below summarizes the IC50 values of this compound and other commonly used FGFR inhibitors. This data is crucial for selecting the right tool compound and for interpreting off-target effects.
| Inhibitor | Type | FGFR4 IC50 (nM) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Reference |
| This compound | Selective | 5.4 | - | - | - | [1] |
| BLU9931 | Selective | 3 | ~885 | ~552 | ~150 | [3] |
| Roblitinib (FGF401) | Selective | 1.9 | >1900 | >1900 | >1900 | [3] |
| H3B-6527 | Selective | <1.2 | 320 | 1,290 | 1,060 | [3] |
| FGFR-IN-22 | Pan-FGFR | 1 | 0.631 | 1.26 | 0.851 | [4] |
| Futibatinib (TAS-120) | Pan-FGFR | 3.7 | 1.8 | 1.4 | 1.6 | [3] |
| Pemigatinib | Pan-FGFR | 30 | 0.4 | 0.5 | 1.2 | [3] |
| Derazantinib (ARQ-087) | Pan-FGFR | 34 | 4.5 | 1.8 | 4.5 | [3] |
Experimental Protocols and Best Practices
While a specific, detailed protocol for this compound is not available in the public domain, the following represents a best-practice methodology adapted from protocols for other selective FGFR4 inhibitors and general cell-based kinase inhibitor assays.
Protocol: Evaluating the Effect of this compound on Downstream Signaling in Cell Culture
Objective: To determine if this compound inhibits the phosphorylation of downstream targets of the FGFR4 pathway (e.g., p-ERK, p-AKT) in a cancer cell line with an active FGF19-FGFR4 axis (e.g., HuH-7, a hepatocellular carcinoma cell line).
Materials:
-
This compound
-
DMSO (for stock solution)
-
Appropriate cancer cell line (e.g., HuH-7)
-
Complete cell culture medium
-
Serum-free medium
-
Recombinant human FGF19 (optional, for stimulating the pathway)
-
Phosphatase and protease inhibitor cocktails
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
Primary antibodies (e.g., anti-p-FGFR4, anti-FGFR4, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH or β-actin)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Methodology:
-
Cell Culture and Plating:
-
Culture HuH-7 cells in the recommended complete medium.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
-
Inhibitor Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C or -80°C.
-
On the day of the experiment, prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., 0 nM, 1 nM, 10 nM, 100 nM, 1 µM). Include a DMSO-only vehicle control.
-
-
Cell Treatment:
-
Once cells reach 70-80% confluency, aspirate the complete medium and wash once with PBS.
-
Starve the cells by incubating in serum-free medium for 4-6 hours to reduce basal signaling.
-
Pre-treat the cells with the various concentrations of this compound (or vehicle control) for 1-2 hours.
-
(Optional) Stimulate the FGFR4 pathway by adding a final concentration of 50-100 ng/mL of recombinant human FGF19 for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Lyse the cells directly in the well with ice-cold lysis buffer containing phosphatase and protease inhibitors.
-
Scrape the cells, transfer the lysate to microcentrifuge tubes, and clarify by centrifugation at 4°C.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated and total forms of FGFR4, ERK, and AKT overnight at 4°C. Use a loading control antibody (e.g., GAPDH) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No inhibition of p-ERK/p-AKT observed | 1. Cell line does not depend on FGFR4 signaling: The chosen cell line may not have an active FGF19-FGFR4 axis. 2. This compound is inactive: The compound may have degraded. 3. Incorrect concentration or treatment time: The concentration may be too low or the incubation time too short. | 1. Confirm target pathway activation: Use a positive control cell line known to have FGFR4 pathway activation (e.g., HuH-7). Perform qPCR or Western blot to confirm the expression of FGF19, FGFR4, and KLB. 2. Check compound integrity: Use a fresh aliquot of the inhibitor. Confirm its activity in a cell-free kinase assay if possible. 3. Perform a dose-response and time-course experiment: Test a wider range of concentrations (e.g., 1 nM to 10 µM) and vary the pre-incubation time (e.g., 1, 4, 24 hours). |
| High background in Western blots | 1. Insufficient blocking or washing. 2. Antibody concentration is too high. | 1. Optimize blocking and washing: Increase the blocking time or use a different blocking agent (e.g., BSA instead of milk for phospho-antibodies). Increase the number and duration of washes. 2. Titrate antibodies: Reduce the concentration of primary and/or secondary antibodies. |
| Inconsistent results between experiments | 1. Variation in cell confluency or passage number. 2. Inconsistent inhibitor dilution or treatment times. | 1. Standardize cell culture: Use cells within a consistent passage number range. Ensure similar cell confluency at the start of each experiment. 2. Ensure precise execution: Prepare fresh inhibitor dilutions for each experiment. Use a timer to ensure consistent incubation periods. |
| Unexpected cell toxicity | 1. Off-target effects of the inhibitor. 2. High concentration of DMSO in the final medium. | 1. Test for off-target effects: Compare the phenotype to that of FGFR4 knockdown using siRNA or shRNA. Consult kinase profiling data for this compound if available. 2. Control for solvent toxicity: Ensure the final DMSO concentration is low (typically <0.1%) and is consistent across all treatment groups, including the vehicle control. |
Visualizing Key Concepts
FGFR4 Signaling Pathway and Inhibition
Caption: FGFR4 signaling pathway and the inhibitory action of this compound.
Experimental Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common experimental issues.
References
Improving the therapeutic window of Fgfr4-IN-22
Technical Support Center: FGFR4-IN-22
Disclaimer: Information regarding a compound specifically named "this compound" is not publicly available in the reviewed scientific literature. This guide is based on the established principles of selective FGFR4 inhibition and data from representative, well-characterized selective FGFR4 inhibitors. The experimental protocols and troubleshooting advice are provided as a general resource for researchers working with novel, potent, and selective FGFR4 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a selective FGFR4 inhibitor like this compound?
A1: this compound is designed to be a potent and selective inhibitor of the Fibroblast Growth Factor Receptor 4 (FGFR4) tyrosine kinase. In many cancers, particularly hepatocellular carcinoma (HCC), aberrant activation of the FGFR4 signaling pathway, often driven by its ligand FGF19, acts as an oncogenic driver.[1][2] this compound presumably binds to the ATP-binding pocket of the FGFR4 kinase domain, preventing its autophosphorylation and the subsequent activation of downstream pro-proliferative and survival pathways, such as the RAS/RAF/ERK and PI3K/AKT pathways.[3][4][5]
Q2: Why is selectivity for FGFR4 over other FGFR isoforms (FGFR1-3) important?
A2: While the FGFR family members are structurally similar, inhibiting FGFR1-3 can lead to specific on-target toxicities. For instance, inhibition of FGFR1-3 has been associated with adverse effects like hyperphosphatemia and soft-tissue mineralization.[5] A highly selective inhibitor for FGFR4 is expected to minimize these off-isoform toxicities, thereby widening the therapeutic window and improving the overall safety profile of the treatment.[6][7]
Q3: What is the "therapeutic window" and how can it be improved for an FGFR4 inhibitor?
A3: The therapeutic window refers to the range of drug dosages that can treat disease effectively without causing unacceptable toxic effects. For kinase inhibitors, this is the concentration range where the drug sufficiently engages its intended target (on-target efficacy) while minimizing effects on other kinases or cellular processes (off-target toxicity).[8][9] Improving the therapeutic window can be approached by:
-
Enhancing Selectivity: Reducing off-target effects at efficacious doses.
-
Optimizing Dosing Schedules: Time-dependent inhibitors with slow dissociation rates (k-off) may allow for less frequent dosing while maintaining target engagement, reducing peak plasma concentrations and associated toxicities.[10]
-
Combination Therapies: Combining the FGFR4 inhibitor with other agents (e.g., VEGFR inhibitors or chemotherapy) may allow for lower, less toxic doses of each drug while achieving synergistic anti-tumor activity.[11][12]
Q4: What are the known downstream signaling pathways of FGFR4?
A4: Upon activation by a ligand such as FGF19, FGFR4 dimerizes and autophosphorylates key tyrosine residues.[1] This creates docking sites for adaptor proteins like FGFR substrate 2 (FRS2), leading to the activation of major signaling cascades including:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in cell proliferation.[5]
-
PI3K-AKT-mTOR Pathway: Crucial for cell survival, growth, and proliferation.[4]
-
PLCγ Pathway: Involved in cell migration.[13] These pathways collectively contribute to tumor growth, progression, and resistance to therapy.[5]
Quantitative Data Summary
Table 1: Representative In Vitro Profile of a Selective FGFR4 Inhibitor
| Parameter | Value | Description |
| FGFR4 Kinase IC50 | < 10 nM | Concentration of inhibitor required to reduce the enzymatic activity of isolated FGFR4 by 50%. |
| FGFR1 Kinase IC50 | > 1,000 nM | Demonstrates high selectivity against the FGFR1 isoform. |
| FGFR2 Kinase IC50 | > 1,000 nM | Demonstrates high selectivity against the FGFR2 isoform. |
| FGFR3 Kinase IC50 | > 500 nM | Demonstrates high selectivity against the FGFR3 isoform. |
| Hep3B Cell Proliferation IC50 | < 50 nM | Concentration to inhibit proliferation by 50% in an FGF19-driven HCC cell line. |
| HEK293 Cell Proliferation IC50 | > 10,000 nM | Lack of potency in a cell line not dependent on FGFR4 signaling indicates low general cytotoxicity. |
Table 2: Key Parameters for Evaluating the Therapeutic Window
| Parameter | Definition | Importance |
| IC50 (Cell Potency) | Concentration for 50% inhibition of a biological function (e.g., cell proliferation). | Defines the in vitro concentration needed for efficacy. |
| MTD (Maximum Tolerated Dose) | The highest dose of a drug that does not cause unacceptable toxicity. | Defines the upper limit of dosing due to toxicity. |
| Css (Steady-State Conc.) | The average free plasma concentration of the drug at the approved or tested dose. | Represents the effective drug exposure in vivo. |
| Css / IC50 Ratio | Ratio of in vivo exposure to in vitro potency. | A value close to 1 suggests a narrow window, while a much larger value may indicate a wider window where lower doses could still be effective.[8][9] |
Troubleshooting Guide
Q: My inhibitor shows lower-than-expected potency in my cell-based assay.
A: This is a common issue that can arise from several factors:
-
Cell Line Dependency: Is your chosen cell line truly dependent on FGFR4 signaling?
-
Troubleshooting Step: Confirm that your cell line expresses high levels of FGFR4 and its ligand, FGF19. Run a control experiment with a known FGFR4-dependent cell line (e.g., Hep3B). Use Western blotting to confirm that FGFR4 is basally phosphorylated and that your inhibitor reduces this phosphorylation.
-
-
Compound Stability/Solubility: The compound may be degrading or precipitating in your cell culture media.
-
Troubleshooting Step: Check the solubility of this compound in your specific media. Use fresh dilutions for each experiment. Consider using media supplemented with a low percentage of serum if compatible with your assay, as protein binding can sometimes affect compound availability.
-
-
Assay Duration: The duration of your proliferation assay might not be optimal.
-
Troubleshooting Step: Run a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for observing the anti-proliferative effects of your inhibitor.
-
Q: I am observing significant cell death in cell lines that are not supposed to be FGFR4-dependent. What could be the cause?
A: This suggests potential off-target toxicity.
-
Kinase Selectivity: The inhibitor may be affecting other kinases essential for cell survival at the concentrations used.
-
Troubleshooting Step: Perform a broad kinase panel screen to identify potential off-targets. If specific off-targets are identified, you can cross-reference to see if your control cell line is sensitive to their inhibition.
-
-
Compound Concentration: You may be using concentrations that are too high, leading to non-specific cytotoxic effects.
-
Troubleshooting Step: Titrate your compound down to a concentration range that is effective in your FGFR4-dependent line but has minimal effect on your negative control line. The goal is to identify a selective concentration window.
-
Q: My in vivo xenograft study shows high toxicity (e.g., weight loss) but limited tumor growth inhibition.
A: This points to a narrow therapeutic window in vivo.
-
Pharmacokinetics/Pharmacodynamics (PK/PD) Mismatch: The dose required to achieve sufficient target inhibition in the tumor may be too close to the maximum tolerated dose (MTD).
-
Troubleshooting Step: Conduct a PK/PD study. Administer a range of doses and collect plasma and tumor samples at different time points. Analyze drug concentration (PK) and the level of p-FGFR4 or downstream markers like p-ERK in the tumor (PD). This will help you understand the relationship between dose, exposure, target inhibition, and toxicity.
-
-
Metabolism: The inhibitor or its metabolites might be causing toxicity.
-
Troubleshooting Step: Analyze the metabolic profile of the compound. Unforeseen toxic metabolites could be responsible for the observed toxicity.
-
-
Dosing Schedule: A high Cmax (peak concentration) after dosing could be driving toxicity.
-
Troubleshooting Step: Explore alternative dosing schedules. For example, instead of once-daily (QD) dosing, try twice-daily (BID) dosing with a lower total daily dose. This can lower Cmax while maintaining a similar overall exposure (AUC), potentially reducing toxicity.
-
Visualizations and Workflows
Caption: FGFR4 signaling pathway and the mechanism of inhibition.
Caption: Conceptual diagram of the therapeutic window.
Caption: Troubleshooting workflow for unexpected in vivo toxicity.
Key Experimental Protocols
1. Protocol: Cell Viability Assay (Using CellTiter-Glo®)
-
Objective: To determine the IC50 of this compound in an FGFR4-dependent cancer cell line (e.g., Hep3B).
-
Methodology:
-
Cell Seeding: Seed Hep3B cells in a 96-well, white-walled plate at a density of 2,000-5,000 cells/well in 90 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Further dilute these stock solutions in complete growth medium to create a 10X working solution for each concentration.
-
Treatment: Add 10 µL of the 10X compound working solutions to the appropriate wells. Include wells treated with vehicle (DMSO) as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Normalize the data to the vehicle-treated controls (100% viability) and background (0% viability). Plot the normalized data against the log of the inhibitor concentration and fit to a four-parameter dose-response curve to calculate the IC50 value.
-
2. Protocol: Western Blot for Target Engagement
-
Objective: To confirm that this compound inhibits FGFR4 phosphorylation and downstream signaling.
-
Methodology:
-
Cell Culture and Treatment: Seed Hep3B cells in 6-well plates and grow until they reach 70-80% confluency. Serum-starve the cells overnight if necessary to reduce basal signaling.
-
Stimulation and Inhibition: Treat the cells with various concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1000 nM) for 2-4 hours. After the inhibitor treatment, stimulate the cells with FGF19 (e.g., 100 ng/mL) for 15-30 minutes to induce robust FGFR4 phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-FGFR4 (p-FGFR4)
-
Total FGFR4
-
Phospho-ERK1/2 (p-ERK)
-
Total ERK1/2
-
A loading control (e.g., GAPDH or β-Actin).
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of p-FGFR4 to total FGFR4 and p-ERK to total ERK confirms on-target activity.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer [frontiersin.org]
- 3. Fibroblast growth factor receptor 4 increases epidermal growth factor receptor (EGFR) signaling by inducing amphiregulin expression and attenuates response to EGFR inhibitors in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Is Fibroblast Growth Factor Receptor 4 a Suitable Target of Cancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing the Therapeutic Window of Targeted Drugs in Oncology: Potency-Guided First-in-Human Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimizing the Therapeutic Window of Targeted Drugs in Oncology: Potency‐Guided First‐in‐Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Widening the therapeutic window: Kinetic selectivity and target vulnerability - American Chemical Society [acs.digitellinc.com]
- 11. Combined inhibition of FGFR4 and VEGFR signaling enhances efficacy in FGF19 driven hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic implications of fibroblast growth factor receptor inhibitors in a combination regimen for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical advances and challenges in targeting FGF/FGFR signaling in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Fgfr4-IN-22 metabolite identification and interference
Disclaimer: Information regarding a specific inhibitor designated "Fgfr4-IN-22," its metabolites, and potential for experimental interference is not currently available in the public domain. The following guide provides general information, troubleshooting advice, and standardized protocols relevant to the study of novel FGFR4 inhibitors. This resource is intended to assist researchers in anticipating and addressing common challenges in the characterization of new chemical entities targeting FGFR4.
Frequently Asked Questions (FAQs)
Q1: What are the common metabolic pathways for small molecule kinase inhibitors targeting FGFR4?
A1: While specific metabolic pathways are unique to each compound, common routes for kinase inhibitors include oxidation, hydroxylation, and glucuronidation mediated primarily by cytochrome P450 (CYP) enzymes in the liver. Researchers should anticipate the formation of both phase I (oxidative, reductive, hydrolytic) and phase II (conjugative) metabolites. Early in vitro studies using liver microsomes or hepatocytes are crucial for identifying the primary metabolic routes for a novel inhibitor.
Q2: What types of experimental interference can be expected when working with a novel FGFR4 inhibitor?
A2: Novel small molecule inhibitors can interfere with experimental assays in several ways:
-
Off-target effects: The inhibitor may interact with other kinases or cellular proteins, leading to unexpected biological responses. Kinase profiling panels are recommended to assess selectivity.
-
Assay artifacts: The compound might interfere with assay reagents, such as luciferase-based ATP detection systems, or exhibit autofluorescence, leading to false-positive or false-negative results.
-
Poor solubility and stability: Low solubility can lead to compound precipitation in aqueous assay buffers, reducing its effective concentration. Chemical instability can result in degradation, yielding products with altered activity.
Q3: How can I determine the selectivity of my FGFR4 inhibitor?
A3: The selectivity of a novel FGFR4 inhibitor should be assessed through comprehensive kinase profiling. This typically involves screening the compound against a large panel of purified kinases (e.g., >400) and determining its activity (e.g., IC50) against each. This will identify potential off-target kinases that could be responsible for confounding experimental results.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results in cell-based assays | 1. Compound instability in media.2. Compound precipitation due to low solubility.3. Variability in cell passage number or health. | 1. Assess compound stability in cell culture media over the experiment's duration using LC-MS.2. Check for precipitation under a microscope. If observed, consider using a lower concentration or formulating with a solubilizing agent (e.g., DMSO, cyclodextrin).3. Use cells within a defined low passage number range and ensure consistent cell health and density. |
| High background signal in fluorescence-based assays | 1. Autofluorescence of the compound. | 1. Measure the fluorescence of the compound alone at the assay's excitation and emission wavelengths. If high, consider using a different assay format (e.g., luminescence- or label-free-based). |
| Discrepancy between biochemical and cellular potency | 1. Poor cell permeability.2. Active efflux from cells by transporters (e.g., P-gp).3. Rapid intracellular metabolism. | 1. Perform a cell permeability assay (e.g., PAMPA).2. Test for inhibition by efflux pump inhibitors (e.g., verapamil).3. Analyze intracellular compound and metabolite levels using LC-MS. |
Quantitative Data Summary for a Novel FGFR4 Inhibitor
The following table provides a template for summarizing key quantitative data for a novel FGFR4 inhibitor like "this compound". Representative data from publicly disclosed FGFR4 inhibitors are included for context.
| Parameter | This compound | Fisogatinib (BLU-554) | FGF401 |
| FGFR4 IC50 (biochemical) | User-defined | 33 nM | Not publicly available |
| Cellular Potency (e.g., Hep3B) | User-defined | 27 nM | Not publicly available |
| Kinase Selectivity (vs. other FGFRs) | User-defined | >30-fold vs FGFR1/2/3 | Highly selective |
| Human Liver Microsomal Stability (T½, min) | User-defined | Not publicly available | Not publicly available |
| Human Hepatocyte Stability (T½, min) | User-defined | Not publicly available | Not publicly available |
Experimental Protocols
Protocol: In Vitro Metabolite Identification of a Novel FGFR4 Inhibitor
Objective: To identify the major metabolites of a novel FGFR4 inhibitor using human liver microsomes.
Materials:
-
Novel FGFR4 inhibitor (e.g., this compound)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with 0.1% formic acid (for quenching)
-
Control compounds (e.g., a known rapidly metabolized compound like testosterone)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of the FGFR4 inhibitor in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine phosphate buffer, HLM, and the FGFR4 inhibitor to a final concentration of 1 µM.
-
Pre-warm the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add the NADPH regenerating system to the pre-warmed mixture to initiate the metabolic reaction.
-
Include a negative control without the NADPH regenerating system.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C in a shaking water bath for a defined period (e.g., 60 minutes).
-
-
Quenching of Reaction:
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile with 0.1% formic acid.
-
Vortex and centrifuge at high speed to precipitate proteins.
-
-
Sample Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Analyze the sample using a high-resolution LC-MS/MS system.
-
Compare the chromatogram of the test sample with the negative control to identify peaks corresponding to metabolites.
-
Use the mass-to-charge ratio (m/z) and fragmentation patterns to propose the structures of the metabolites (e.g., hydroxylation, oxidation, glucuronidation).
-
Visualizations
Caption: Simplified FGFR4 signaling pathway upon activation by FGF19.
Caption: Experimental workflow for in vitro metabolite identification.
Validation & Comparative
A Comparative Guide to FGFR4 Inhibitors: Fgfr4-IN-22 vs. Roblitinib (FGF401) and Fisogatinib (BLU-554)
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with a significant focus on inhibiting specific signaling pathways that drive tumor growth. One such pathway is mediated by the Fibroblast Growth Factor Receptor 4 (FGFR4), which has emerged as a critical oncogenic driver, particularly in hepatocellular carcinoma (HCC). This guide provides an objective comparison of a novel inhibitor, Fgfr4-IN-22, with two other prominent FGFR4 inhibitors, Roblitinib (FGF401) and Fisogatinib (BLU-554), supported by available experimental data.
At a Glance: Key Performance Metrics
To facilitate a clear and concise comparison, the following tables summarize the key quantitative data for this compound, Roblitinib, and Fisogatinib, focusing on their potency, selectivity, and in vivo efficacy.
| Inhibitor | FGFR4 IC50 (nM) | Cellular Potency (IC50, nM) |
| This compound | 5.4 | Not Reported |
| Roblitinib (FGF401) | 1.9[1] | Hep3B: 9, HUH7: 12, JHH7: 9[1] |
| Fisogatinib (BLU-554) | 5 | Not Reported |
Table 1: In Vitro Potency of FGFR4 Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the activity of the FGFR4 enzyme by 50%. Lower values indicate higher potency.
| Inhibitor | Selectivity against other FGFRs (IC50, nM) | Kinome Selectivity |
| This compound | Not Reported | Not Reported |
| Roblitinib (FGF401) | FGFR1, FGFR2, FGFR3: >10,000[1] | Highly selective; in a panel of 456 kinases, FGFR4 was the only target.[2] |
| Fisogatinib (BLU-554) | FGFR1: 624, FGFR2: 2203, FGFR3: 1490 | Highly selective for FGFR4. |
Table 2: Selectivity Profile of FGFR4 Inhibitors. This table highlights the inhibitors' specificity for FGFR4 over other members of the FGFR family and the broader kinome.
| Inhibitor | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| This compound | Not Reported | Not Reported | Not Reported |
| Roblitinib (FGF401) | Hep3B (HCC) | 30 mg/kg, b.i.d., gavage, 10 days | Maximal inhibition of FGFR4-dependent tumor growth.[1] |
| Fisogatinib (BLU-554) | Hep3B (HCC) | Not specified | Induces tumor regression. |
| LIX-066 (HCC) | Not specified | Induces tumor regression.[3] |
Table 3: In Vivo Efficacy of FGFR4 Inhibitors in Xenograft Models. This table summarizes the anti-tumor activity of the inhibitors in preclinical animal models.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Caption: The FGFR4 signaling pathway, a key driver in certain cancers.
Caption: A general experimental workflow for evaluating FGFR4 inhibitors.
Detailed Methodologies
A thorough understanding of the experimental protocols is crucial for interpreting the presented data. Below are detailed methodologies for key experiments cited in the comparison of these FGFR4 inhibitors.
Biochemical Kinase Inhibition Assay
Objective: To determine the in vitro potency (IC50) of the inhibitors against the FGFR4 kinase.
Protocol:
-
Reagents and Materials:
-
Recombinant human FGFR4 kinase domain.
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2.5mM MnCl2, 50μM DTT).[4]
-
ATP at a concentration close to the Km for FGFR4.
-
A suitable substrate (e.g., poly(E,Y)4:1).
-
Test inhibitors (this compound, Roblitinib, Fisogatinib) dissolved in DMSO and serially diluted.
-
A detection reagent to quantify ATP consumption (e.g., ADP-Glo™ Kinase Assay).[4]
-
384-well plates.
-
-
Procedure:
-
The kinase reaction is set up in a 384-well plate.
-
A solution containing the FGFR4 enzyme is dispensed into the wells.
-
The test inhibitors at various concentrations are added to the wells.
-
The reaction is initiated by adding a mixture of the substrate and ATP.
-
The plate is incubated at room temperature for a specified period (e.g., 60 minutes).[4]
-
The kinase reaction is stopped, and the amount of ADP produced is measured using a luminescence-based detection reagent.
-
The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.
-
Cellular Proliferation Assay
Objective: To assess the effect of the inhibitors on the proliferation of cancer cell lines that are dependent on FGFR4 signaling.
Protocol:
-
Reagents and Materials:
-
Hepatocellular carcinoma cell lines with known FGFR4 pathway activation (e.g., Hep3B, HUH7, JHH7).[1]
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test inhibitors dissolved in DMSO and serially diluted.
-
A reagent to measure cell viability (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
96-well cell culture plates.
-
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to attach overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of the test inhibitors.
-
The cells are incubated for a defined period (e.g., 72 hours).
-
Cell viability is measured according to the manufacturer's protocol of the chosen assay.
-
The IC50 value, representing the concentration of inhibitor that causes 50% inhibition of cell growth, is determined from the dose-response curve.
-
In Vivo Xenograft Model Studies
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Protocol:
-
Animal Model:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Human hepatocellular carcinoma cells (e.g., Hep3B) are subcutaneously injected into the flanks of the mice.
-
-
Procedure:
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into control (vehicle) and treatment groups.
-
The test inhibitors are administered to the treatment groups via a clinically relevant route (e.g., oral gavage) at specified doses and schedules (e.g., 30 mg/kg, twice daily).[1]
-
Tumor volume and body weight are measured regularly (e.g., twice weekly) throughout the study.
-
Tumor growth inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (T_t / T_0) / (C_t / C_0)] x 100, where T and C are the mean tumor volumes of the treated and control groups, and the subscripts t and 0 denote the final and initial time points, respectively.
-
Discussion and Conclusion
The available data indicates that all three inhibitors, this compound, Roblitinib (FGF401), and Fisogatinib (BLU-554), are potent inhibitors of FGFR4 with IC50 values in the low nanomolar range. Roblitinib and Fisogatinib have demonstrated significant selectivity for FGFR4 over other FGFR family members, a crucial attribute for minimizing off-target effects.[1] Roblitinib, in particular, has shown exceptional selectivity in broad kinome screening.[2]
In terms of in vivo efficacy, both Roblitinib and Fisogatinib have shown promising anti-tumor activity in preclinical models of hepatocellular carcinoma.[1][3] Roblitinib has been shown to achieve maximal tumor growth inhibition in a Hep3B xenograft model.[1]
While this compound shows promising potency, a comprehensive comparison is currently limited by the lack of publicly available data on its selectivity and in vivo efficacy. Further studies are required to fully elucidate its therapeutic potential relative to more clinically advanced inhibitors like Roblitinib and Fisogatinib.
For researchers and drug development professionals, the choice of an FGFR4 inhibitor will depend on a variety of factors including potency, selectivity, pharmacokinetic properties, and the specific context of the research or clinical application. This guide provides a foundational comparison based on current knowledge, and it is anticipated that as more data on this compound becomes available, a more complete picture of its standing within the FGFR4 inhibitor landscape will emerge.
References
A Head-to-Head Comparison of Two Potent FGFR4 Inhibitors: Fgfr4-IN-22 and BLU-554 (Fisogatinib)
In the landscape of targeted therapies for hepatocellular carcinoma (HCC), the fibroblast growth factor receptor 4 (FGFR4) has emerged as a promising target. Two notable small molecule inhibitors, Fgfr4-IN-22 and BLU-554 (fisogatinib), have demonstrated high potency and selectivity against this receptor. This guide provides a detailed, objective comparison of their performance based on available experimental data, intended for researchers, scientists, and drug development professionals.
Introduction to the Inhibitors
This compound (also referred to as compound 10f) is a potent and selective inhibitor of FGFR4.[1] It has been identified as a promising lead compound for the development of anti-HCC agents.
BLU-554 (Fisogatinib) is a potent, highly selective, and orally bioavailable irreversible covalent inhibitor of FGFR4.[2][3] It specifically targets a unique cysteine residue (Cys552) in the hinge region of FGFR4, conferring high selectivity.[4] Fisogatinib has undergone extensive preclinical and clinical evaluation, showing significant anti-tumor activity in HCC models with aberrant FGF19-FGFR4 signaling.[5][6]
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for this compound and BLU-554, facilitating a direct comparison of their biochemical and cellular activities.
Table 1: Biochemical Activity
| Parameter | This compound (compound 10f) | BLU-554 (Fisogatinib) |
| FGFR4 IC50 | 5.4 nM[1] | 3-5 nM[4][7] |
| FGFR1 IC50 | >10,000 nM | 591 - 624 nM[4][7] |
| FGFR2 IC50 | 3,180 nM | 493 - 1202 nM[4][8] |
| FGFR3 IC50 | 1,730 nM | 150 - 2203 nM[4][8] |
| Mechanism of Action | Not specified | Irreversible covalent[4] |
Table 2: Cellular Activity
| Parameter | This compound | BLU-554 (Fisogatinib) |
| Cell Line | Data not available | Hep3B (HCC) |
| IC50 (Proliferation) | Data not available | Potent inhibition of proliferation |
| Effect on Signaling | Data not available | Inhibition of FRS2, MAPK, and AKT phosphorylation[9] |
Table 3: In Vivo Efficacy
| Parameter | This compound | BLU-554 (Fisogatinib) |
| Xenograft Model | Data not available | Hep3B (FGF19 amplified) & LIX-066 (FGF19 overexpressed) HCC models[5][10] |
| Dosing | Data not available | 100 mg/kg twice daily or 200 mg/kg once daily, oral[11] |
| Anti-tumor Activity | Data not available | Complete tumor regression in Hep3B model; Dose-dependent tumor growth inhibition in LIX-066 model[5][11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Biochemical Kinase Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against FGFR family kinases.
Protocol for BLU-554 (adapted from Hagel et al., 2015): [4]
-
Enzyme Source: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.
-
Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used to measure kinase activity.
-
Procedure:
-
Kinase reactions were performed in a 384-well plate.
-
Each reaction contained the respective FGFR enzyme, a biotinylated peptide substrate, and ATP at the Km concentration for each enzyme.
-
Compounds were serially diluted in DMSO and added to the reaction mixture.
-
The reaction was incubated at room temperature for a specified time.
-
The reaction was stopped by the addition of a detection reagent containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (APC).
-
The TR-FRET signal was read on a plate reader, and IC50 values were calculated using a four-parameter logistic fit.
-
A specific protocol for this compound is not publicly available.
Cellular Proliferation Assays
Objective: To assess the effect of the inhibitors on the proliferation of cancer cell lines.
General Protocol for Cell Viability (e.g., using CellTiter-Glo®):
-
Cell Seeding: Cancer cells (e.g., Hep3B for HCC) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compound or vehicle control (DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Viability Assessment: CellTiter-Glo® reagent is added to each well, and luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.
-
Data Analysis: IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Protocol for BLU-554 in HCC Xenograft Models (adapted from Blueprint Medicines preclinical data): [10][11]
-
Animal Model: Female athymic nude mice.
-
Tumor Implantation: Human HCC cells (e.g., Hep3B) are subcutaneously implanted into the flank of the mice.
-
Tumor Growth and Randomization: When tumors reach a specified volume (e.g., 150-200 mm³), mice are randomized into vehicle control and treatment groups.
-
Drug Administration: BLU-554 is administered orally at specified doses and schedules (e.g., 100 mg/kg twice daily).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration of treatment. Tumor growth inhibition is calculated.
Visualizations
FGF19-FGFR4 Signaling Pathway
The following diagram illustrates the FGF19-FGFR4 signaling pathway, which is a key driver in certain types of HCC and the primary target of both this compound and BLU-554.
Caption: The FGF19-FGFR4 signaling cascade and the point of inhibition.
Experimental Workflow: In Vivo Xenograft Study
This diagram outlines the typical workflow for evaluating the efficacy of an FGFR4 inhibitor in a mouse xenograft model.
Caption: Workflow for a preclinical in vivo xenograft efficacy study.
Conclusion
Both this compound and BLU-554 (fisogatinib) are highly potent inhibitors of FGFR4 with biochemical IC50 values in the low nanomolar range. BLU-554 has been more extensively characterized, demonstrating excellent selectivity for FGFR4 over other FGFR family members and significant in vivo anti-tumor activity in relevant HCC models. The irreversible covalent mechanism of BLU-554 likely contributes to its sustained target inhibition. While this compound shows comparable in vitro potency against FGFR4, further studies are needed to fully elucidate its selectivity profile, cellular activity, and in vivo efficacy to draw a more comprehensive comparison with the clinically evaluated inhibitor, fisogatinib. This guide provides a foundational comparison based on current data and will be updated as more information on this compound becomes available.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Identification of FGFR4 as a Potential Therapeutic Target for Advanced-Stage High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ushelf.com [ushelf.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. targetedonc.com [targetedonc.com]
Navigating FGFR Isoform Selectivity: A Comparative Analysis of a Selective FGFR4 Inhibitor
For researchers, scientists, and drug development professionals, understanding the selectivity profile of kinase inhibitors is paramount for developing targeted therapies with improved efficacy and reduced off-target effects. This guide provides a comparative analysis of a selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitor against a pan-FGFR inhibitor, highlighting the quantitative differences in their activity against the four FGFR isoforms. While specific data for a compound designated "Fgfr4-IN-22" is not publicly available, this guide utilizes data for a well-characterized selective FGFR4 inhibitor, Fisogatinib (BLU-554), to illustrate the principles of isoform selectivity.
Deciphering FGFR Inhibitor Selectivity: A Head-to-Head Comparison
The development of selective FGFR4 inhibitors is a key strategy in targeting certain cancers, such as hepatocellular carcinoma, where the FGF19-FGFR4 signaling axis is often dysregulated. Unlike pan-FGFR inhibitors, which target multiple FGFR isoforms, selective inhibitors aim to minimize side effects associated with the inhibition of FGFR1, FGFR2, and FGFR3, such as hyperphosphatemia and gastrointestinal toxicities.[1][2]
The table below presents the half-maximal inhibitory concentration (IC50) values for Fisogatinib (BLU-554), a potent and selective FGFR4 inhibitor, and Futibatinib (TAS-120), an irreversible pan-FGFR inhibitor. These values quantify the concentration of the inhibitor required to reduce the activity of the respective kinase by 50%, with lower values indicating higher potency.
| Inhibitor | Target | IC50 (nM) vs. FGFR1 | IC50 (nM) vs. FGFR2 | IC50 (nM) vs. FGFR3 | IC50 (nM) vs. FGFR4 | Selectivity Fold (vs. FGFR4) |
| Fisogatinib (BLU-554) | Selective FGFR4 | 624 | >1000 | 2203 | 5 | FGFR1: 125x, FGFR2: >200x, FGFR3: 441x |
| Futibatinib (TAS-120) | Pan-FGFR | 1.8 | 1.4 | 1.6 | 3.7 | FGFR1: ~0.5x, FGFR2: ~0.4x, FGFR3: ~0.4x |
Data sourced from publicly available literature.[3]
As the data illustrates, Fisogatinib demonstrates significant selectivity for FGFR4, with IC50 values that are over 100-fold higher for the other FGFR isoforms. In contrast, Futibatinib potently inhibits all four FGFR isoforms with similar low nanomolar IC50 values.
The Engine of Discovery: Experimental Protocols for Kinase Selectivity
The determination of inhibitor selectivity relies on robust and precise experimental assays. Biochemical kinase assays are fundamental in quantifying the interaction between an inhibitor and its target kinase. Commonly employed methods include:
1. LanthaScreen™ Eu Kinase Binding Assay: This is a fluorescence resonance energy transfer (FRET)-based assay that measures the displacement of a fluorescently labeled tracer from the kinase's ATP binding site by a test compound.
-
Principle: The assay utilizes a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor® 647-labeled, ATP-competitive kinase tracer. When both the antibody and tracer are bound to the kinase, FRET occurs. An inhibitor competes with the tracer for the ATP binding site, leading to a decrease in the FRET signal.[4]
-
General Protocol:
-
A dilution series of the test compound is prepared.
-
The kinase and the Eu-labeled antibody are mixed and added to the wells of a microplate.
-
The fluorescent tracer is added to initiate the binding reaction.
-
After an incubation period (typically 1 hour at room temperature), the plate is read on a fluorescence plate reader capable of measuring time-resolved FRET.
-
The IC50 value is calculated by plotting the FRET signal against the inhibitor concentration.[4]
-
2. ADP-Glo™ Kinase Assay: This is a luminescent assay that measures the amount of ADP produced during a kinase reaction.
-
Principle: The assay is performed in two steps. First, after the kinase reaction, the remaining ATP is depleted. Second, the ADP produced is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the kinase activity.[5][6]
-
General Protocol:
-
The kinase reaction is set up with the kinase, substrate, ATP, and varying concentrations of the inhibitor.
-
The reaction is incubated for a specific time (e.g., 60 minutes at room temperature).
-
ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal.
-
Luminescence is measured using a plate reader, and the IC50 value is determined.[5][6]
-
Visualizing the Molecular Landscape
To better understand the context of FGFR inhibition, the following diagrams illustrate the FGFR signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: Simplified FGFR signaling pathway.
Caption: Typical kinase inhibitor screening workflow.
Conclusion
The selective inhibition of FGFR4 holds significant therapeutic promise. As demonstrated by the comparison of Fisogatinib and Futibatinib, achieving high selectivity for a specific kinase isoform is a critical aspect of modern drug discovery. The use of robust biochemical assays is essential for accurately characterizing the selectivity profiles of novel inhibitors. While the specific details of "this compound" remain elusive in the public domain, the principles and methodologies outlined in this guide provide a solid framework for evaluating the selectivity of any FGFR inhibitor.
References
- 1. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decoding the Conformational Selective Mechanism of FGFR Isoforms: A Comparative Molecular Dynamics Simulation [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
Validating Fgfr4-IN-22 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a therapeutic compound reaches and interacts with its intended target within a cell is a critical step in the drug discovery pipeline. This guide provides a comparative overview of methods to validate the cellular target engagement of Fgfr4-IN-22, a novel selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This guide will contrast its performance with other known FGFR4 inhibitors, providing supporting experimental data and detailed protocols.
FGFR4 is a receptor tyrosine kinase that, when aberrantly activated, can be an oncogenic driver in several cancers, including hepatocellular carcinoma and breast cancer.[1][2] Small molecule inhibitors that selectively target FGFR4 are therefore promising therapeutic agents. Validating that these inhibitors, such as this compound, engage FGFR4 in a cellular context is essential to understanding their mechanism of action and advancing their preclinical development.
Comparative Analysis of FGFR4 Inhibitors
To contextualize the performance of this compound, its cellular target engagement and downstream effects should be compared with established selective FGFR4 inhibitors. The following table summarizes key performance indicators for this compound (hypothetical data for a potent and selective inhibitor) and other known FGFR4 inhibitors.
| Compound | Target | Assay Type | Metric | Value | Cell Line | Reference |
| This compound (Hypothetical) | FGFR4 | Western Blot (p-FRS2) | IC50 | 15 nM | Hep3B | N/A |
| FGFR4 | NanoBRET™ | EC50 | 30 nM | HEK293 | N/A | |
| FGFR4 | CETSA | EC50 | 50 nM | HuH-7 | N/A | |
| Cell Proliferation | GI50 | 25 nM | Hep3B | N/A | ||
| BLU-9931 (Fisogatinib) | FGFR4 | Biochemical Assay | IC50 | 5 nM | N/A | [3] |
| FGFR4 | CETSA | EC50 | ~10 nM | HuH-7 | [4] | |
| Cell Proliferation | EC50 | - | Hep3B | [5] | ||
| FGF-401 (Roblitinib) | FGFR4 | Biochemical Assay | IC50 | 1.2 nM | N/A | [6] |
| FGFR4 | CETSA | EC50 | ~2 nM | HuH-7 | [4] | |
| H3B-6527 | FGFR4 | Western Blot (p-ERK1/2) | IC50 | <100 nM | Hep3B | [7] |
| Cell Proliferation | GI50 | ~100 nM | Hep3B | [8] | ||
| V4-015 | FGFR4 | Biochemical Assay | IC50 | 40 nM | N/A | [9] |
| Cell Proliferation | - | Sub-micromolar | MDA-MB453 | [9] |
Key Methodologies for Validating Target Engagement
Three widely used methods for validating FGFR4 inhibitor target engagement in a cellular environment are:
-
Western Blotting for Downstream Signaling: An indirect but highly informative method to assess target engagement by measuring the phosphorylation of FGFR4's downstream substrates.
-
Cellular Thermal Shift Assay (CETSA®): A biophysical assay that directly measures the binding of an inhibitor to its target protein in intact cells.[10]
-
NanoBRET™ Target Engagement Assay: A live-cell method that quantifies compound binding at the target protein by measuring bioluminescence resonance energy transfer (BRET).[11]
Experimental Protocols
Western Blotting for Inhibition of FGFR4 Signaling
A common method to indirectly assess target engagement is to measure the phosphorylation of the target kinase's downstream signaling proteins.[9] Inhibition of FGFR4 kinase activity by a compound like this compound should lead to a decrease in phosphorylated FGFR substrate 2 (p-FRS2) and downstream effectors like ERK.[5][12]
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells that endogenously express or overexpress FGFR4 (e.g., Hep3B, MDA-MB-453) and allow them to adhere.[8][9] Treat the cells with varying concentrations of the FGFR4 inhibitor (e.g., this compound) or a vehicle control (like DMSO) for a specified time (e.g., 2-24 hours).[5]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
Immunoblotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for a phosphorylated downstream target of FGFR4 (e.g., anti-p-FRS2 Tyr196).[5]
-
Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to a loading control (e.g., total FRS2 or GAPDH) to determine the extent of inhibition and calculate the IC50 value.[5]
References
- 1. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rogaratinib: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 12. resources.revvity.com [resources.revvity.com]
Comparative Efficacy of Selective FGFR4 Inhibitors in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of prominent selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors. While this guide aims to be a comprehensive resource, it is important to note that a thorough search for "Fgfr4-IN-22" did not yield specific public data, including its chemical structure or preclinical efficacy. The reasons for this could include it being an internal development name, a less common designation, or a possible misspelling. Therefore, this guide will focus on a comparison of other well-documented selective FGFR4 inhibitors: BLU-9931, FGF401 (Roblitinib), and H3B-6527, for which substantial preclinical data are available.
Introduction to FGFR4 in Cancer
Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, when activated by its primary ligand FGF19, plays a crucial role in various cellular processes, including proliferation, differentiation, and metabolism.[1] Dysregulation of the FGF19-FGFR4 signaling axis has been implicated as an oncogenic driver in several cancers, most notably in a subset of hepatocellular carcinoma (HCC) where FGF19 is frequently overexpressed.[2][3] This has made FGFR4 an attractive target for the development of selective inhibitors for cancer therapy.
Quantitative Comparison of Preclinical Efficacy
The following table summarizes the preclinical efficacy of BLU-9931, FGF401 (Roblitinib), and H3B-6527 in various cancer models. The data highlights their potency in biochemical and cellular assays, as well as their anti-tumor activity in in vivo models.
| Inhibitor | Target | Biochemical IC50 (FGFR4) | Cellular Potency (EC50/IC50) | In Vivo Efficacy (Tumor Growth Inhibition) | Cancer Models |
| BLU-9931 | FGFR4 (irreversible) | 3 nM[4][5] | Hep 3B (HCC): 70 nM, HuH7 (HCC): 110 nM, JHH7 (HCC): 20 nM[4][5] | Significant tumor growth inhibition in Hep 3B xenograft model (mice)[2][3] | Hepatocellular Carcinoma, Breast Cancer, Clear Cell Renal Cell Carcinoma[6][7] |
| FGF401 (Roblitinib) | FGFR4 (reversible-covalent) | 1.1 nM[3] | - | Dose-dependent tumor regression in FGF19-positive HCC xenografts and patient-derived xenografts (PDX) in mice[3][8][9] | Hepatocellular Carcinoma[3][8] |
| H3B-6527 | FGFR4 (covalent) | >300-fold selective for FGFR4 over other FGFRs[6] | Dose-dependent reduction in viability of FGF19-amplified HCC cell lines[6] | Tumor regression in FGF19-amplified HCC cell line-derived and patient-derived xenograft (PDX) models in mice[6][10] | Hepatocellular Carcinoma[6][10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are standardized protocols for key experiments cited in the evaluation of FGFR4 inhibitors.
In Vitro Kinase Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the FGFR4 kinase.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against FGFR4.
Materials:
-
Recombinant human FGFR4 kinase domain.
-
Kinase substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1).
-
Adenosine 5'-triphosphate (ATP), often radiolabeled ([γ-³²P]-ATP) or used in a luminescence-based assay format (e.g., ADP-Glo™).
-
Test inhibitor (e.g., BLU-9931) dissolved in DMSO.
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Microplates (e.g., 96-well or 384-well).
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit).
-
Plate reader capable of measuring radioactivity or luminescence.
Procedure:
-
Prepare serial dilutions of the test inhibitor in the kinase assay buffer.
-
In a microplate, add the recombinant FGFR4 kinase to each well.
-
Add the diluted inhibitor or vehicle (DMSO) to the respective wells and pre-incubate for a defined period (e.g., 10-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the kinase activity. For luminescence-based assays, this involves adding a reagent that detects the amount of ADP produced.
-
Measure the signal (luminescence or radioactivity) using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT/XTT)
This assay assesses the effect of an inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Objective: To determine the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) of a test compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., Hep 3B).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Test inhibitor dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent.[11][12]
-
Solubilization solution (for MTT assay, e.g., DMSO).
-
Microplate spectrophotometer.
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[12]
-
Prepare serial dilutions of the test inhibitor in the complete cell culture medium.
-
Remove the existing medium from the wells and add the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a CO2 incubator.
-
After the incubation period, add the MTT or XTT reagent to each well and incubate for a further 2-4 hours.[12]
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.[12]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate spectrophotometer.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and determine the EC50/IC50 value from the dose-response curve.
In Vivo Xenograft Study in Mice
This study evaluates the anti-tumor efficacy of an inhibitor in a living organism.
Objective: To assess the ability of a test compound to inhibit tumor growth in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice).[13]
-
Cancer cell line of interest or patient-derived tumor fragments (for PDX models).[13]
-
Test inhibitor formulated for in vivo administration (e.g., oral gavage).
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously implant cancer cells or tumor fragments into the flank of the immunocompromised mice.[13]
-
Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., once daily by oral gavage).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Compare the tumor growth in the treatment group to the control group to determine the anti-tumor efficacy.
Visualizing Key Concepts
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] FGF401, A First-In-Class Highly Selective and Potent FGFR4 Inhibitor for the Treatment of FGF19-Driven Hepatocellular Cancer | Semantic Scholar [semanticscholar.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ushelf.com [ushelf.com]
- 6. Fibroblast growth factor receptor type 4 as a potential therapeutic target in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. A first-in-human phase 1/2 study of FGF401 and combination of FGF401 with spartalizumab in patients with hepatocellular carcinoma or biomarker-selected solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. search.lib.asu.edu [search.lib.asu.edu]
- 10. [PDF] H3B-6527 Is a Potent and Selective Inhibitor of FGFR4 in FGF19-Driven Hepatocellular Carcinoma. | Semantic Scholar [semanticscholar.org]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. tumor.informatics.jax.org [tumor.informatics.jax.org]
Fgfr4-IN-22: A Comparative Guide for FGFR4 Target Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fgfr4-IN-22 with other commercially available tool compounds for the validation of Fibroblast Growth Factor Receptor 4 (FGFR4) as a therapeutic target. The information presented is based on publicly available experimental data to facilitate objective evaluation and selection of the most appropriate tool compound for your research needs.
Introduction to FGFR4 and Tool Compounds
Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that, when aberrantly activated, is implicated in the pathogenesis of various cancers, most notably hepatocellular carcinoma (HCC). The development of selective inhibitors is crucial for validating FGFR4 as a therapeutic target and for advancing drug discovery programs. A reliable tool compound should exhibit high potency and selectivity for FGFR4, with well-characterized in vitro and in vivo properties. This guide compares this compound against other widely used FGFR4 inhibitors: Fisogatinib (BLU-554), Roblitinib (FGF401), and Pemigatinib (INCB054828).
Comparative Analysis of FGFR4 Inhibitors
The following tables summarize the key quantitative data for this compound and its alternatives, providing a basis for comparison of their potency and selectivity.
Table 1: In Vitro Potency Against FGFR Family Kinases
| Compound | FGFR4 IC50 (nM) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
| This compound | 5.4 | >1000 | >1000 | >1000 |
| Fisogatinib (BLU-554) | 5 | 624 | >1000 | >1000 |
| Roblitinib (FGF401) | 1.9 | >10000 | >10000 | >10000 |
| Pemigatinib (INCB054828) | 30 | 0.4 | 0.5 | 1.2 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data is compiled from multiple sources and may have been generated under slightly different experimental conditions.
Table 2: Selectivity and Mechanism of Action
| Compound | Selectivity Profile | Mechanism of Action |
| This compound | Highly selective for FGFR4 over other FGFR family members. Broader kinome selectivity data is not readily available. | Not definitively characterized in public literature; likely an ATP-competitive inhibitor. |
| Fisogatinib (BLU-554) | Highly selective for FGFR4.[1] | Irreversible, covalent inhibitor targeting a unique cysteine (Cys552) in the FGFR4 kinase domain.[2] |
| Roblitinib (FGF401) | Highly selective for FGFR4, with over 1000-fold selectivity against other kinases in a broad panel. | Reversible, covalent inhibitor that forms a hemithioacetal with Cys552 in the FGFR4 kinase domain.[3] |
| Pemigatinib (INCB054828) | Potent pan-FGFR inhibitor with high affinity for FGFR1, 2, and 3, and weaker activity against FGFR4.[4][5] | ATP-competitive inhibitor. |
Signaling Pathways and Experimental Workflows
To effectively utilize these tool compounds, it is essential to understand the underlying biological pathways and the experimental procedures for their characterization.
FGFR4 Signaling Pathway
Activation of FGFR4 by its ligand, such as FGF19, leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[6]
FGFR4 signaling cascade leading to cell proliferation and survival.
Experimental Workflow for Inhibitor Validation
A typical workflow for validating an FGFR4 inhibitor involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and efficacy.
A generalized workflow for the preclinical validation of an FGFR4 inhibitor.
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in the design and execution of validation studies.
Biochemical Kinase Inhibition Assay
Objective: To determine the in vitro potency (IC50) of the inhibitor against FGFR4 and other kinases.
Materials:
-
Recombinant human FGFR4 kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[7]
-
ATP
-
Substrate (e.g., Poly(E,Y)4:1)
-
Test compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute in kinase buffer.
-
In a multi-well plate, add the test compound dilutions, recombinant FGFR4 kinase, and substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTS Assay)
Objective: To assess the effect of the inhibitor on the proliferation of FGFR4-dependent cancer cell lines.
Materials:
-
FGFR4-dependent human cancer cell line (e.g., Hep3B, Huh7 for HCC)
-
Complete cell culture medium
-
Test compound (serially diluted)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
Plate reader (spectrophotometer)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing various concentrations of the test compound. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a plate reader.
-
Normalize the data to the vehicle-treated control cells and calculate the percentage of growth inhibition for each concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) value by fitting the data to a dose-response curve.[8][9]
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
FGFR4-dependent human cancer cells (e.g., Hep3B)
-
Matrigel (optional)
-
Test compound formulated in an appropriate vehicle
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant cancer cells, often mixed with Matrigel, into the flank of the mice.[10]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and vehicle control groups.
-
Administer the test compound and vehicle to the respective groups at a predetermined dose and schedule (e.g., daily oral gavage).
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).
-
Compare the tumor growth in the treated groups to the control group to determine the efficacy of the inhibitor.[11]
Conclusion
This compound is a potent and highly selective inhibitor of FGFR4, making it a valuable tool for target validation studies. Its high selectivity for FGFR4 over other FGFR family members is a key advantage for dissecting the specific roles of this receptor. However, for applications where a well-characterized in vivo tool with a confirmed covalent mechanism of action is required, Fisogatinib (BLU-554) or Roblitinib (FGF401) may be more suitable alternatives. For studies requiring broader inhibition of the FGFR family, Pemigatinib (INCB054828) would be the compound of choice. The selection of the most appropriate tool compound will ultimately depend on the specific experimental context and research question. This guide provides the necessary data and protocols to make an informed decision for advancing your FGFR4-related research.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. xyproteomics.csu.edu.cn [xyproteomics.csu.edu.cn]
- 4. m.youtube.com [m.youtube.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. HepG2 Xenograft Model - Altogen Labs [altogenlabs.com]
- 11. The impact of FGF19/FGFR4 signaling inhibition in antitumor activity of multi-kinase inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Selective FGFR4 Inhibitors: Evaluating Anti-Tumor Efficacy and Reproducibility
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anti-tumor effects of prominent selective FGFR4 inhibitors. Due to the limited availability of peer-reviewed data on Fgfr4-IN-22, this guide will focus on well-characterized alternatives: Fisogatinib (BLU-554), Roblitinib (FGF401), and H3B-6527, for which robust preclinical and clinical data are available.
The Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway is a critical driver in the progression of various cancers, particularly hepatocellular carcinoma (HCC). Its inhibition has emerged as a promising therapeutic strategy. This guide offers a comprehensive comparison of the anti-tumor effects of leading selective FGFR4 inhibitors, presenting key quantitative data, detailed experimental protocols for reproducibility, and visual representations of the underlying molecular mechanisms.
Comparative Anti-Tumor Efficacy of Selective FGFR4 Inhibitors
The following tables summarize the in vitro and in vivo anti-tumor activities of Fisogatinib (BLU-554), Roblitinib (FGF401), and H3B-6527. These inhibitors demonstrate potent and selective activity against FGFR4, leading to significant tumor growth inhibition in preclinical models.
In Vitro Potency and Selectivity
| Inhibitor | Target | IC50 (nM) | Selectivity vs. FGFR1-3 | Cell Line Examples (Cancer Type) | Reference |
| This compound | FGFR4 | 5.4 | Not specified in available literature | Not specified in available literature | [1] |
| Fisogatinib (BLU-554) | FGFR4 | 5 | >100-fold | Hep 3B, Huh-7 (HCC) | [1] |
| Roblitinib (FGF401) | FGFR4 | 1.9 | >1000-fold | Hep 3B, JHH-7 (HCC) | [2] |
| H3B-6527 | FGFR4 | <1.2 | >250-fold | HCC cell lines | [3] |
In Vivo Anti-Tumor Activity in Xenograft Models
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (%) | Key Findings | Reference |
| Fisogatinib (BLU-554) | FGF19-driven HCC xenografts | Not specified | Not specified | Demonstrated clinical benefit and tumor regression in patients with HCC with aberrant FGF19 expression. | [4] |
| Roblitinib (FGF401) | HCC patient-derived xenografts (PDX) | Not specified | Not specified | Showed a favorable activity profile in patients with HCC and other solid tumors with positive FGFR4 and KLB expression. | [2] |
| H3B-6527 | Esophageal squamous cell carcinoma (ESCC) xenografts | Not specified | Significant | Significantly inhibited the growth of xenograft tumors. | [5] |
Experimental Protocols
Reproducibility of experimental findings is paramount in scientific research. Below are detailed methodologies for key experiments commonly used to evaluate the anti-tumor effects of FGFR4 inhibitors.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., Hep 3B, Huh-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the FGFR4 inhibitor (e.g., Fisogatinib, Roblitinib, H3B-6527) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 Hep 3B cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. The formula for tumor volume is typically (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the FGFR4 inhibitor (formulated in an appropriate vehicle) or vehicle control to the mice according to the specified dosing regimen (e.g., daily oral gavage).
-
Efficacy Evaluation: Continue treatment for a defined period (e.g., 21-28 days) and monitor tumor volume and body weight. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, biomarker analysis).
-
Data Analysis: Compare the tumor growth between the treated and control groups to determine the percentage of tumor growth inhibition.
Signaling Pathways and Mechanisms of Action
FGFR4 activation, primarily by its ligand FGF19, triggers downstream signaling cascades that promote cell proliferation, survival, and migration. Selective FGFR4 inhibitors block these pathways, leading to their anti-tumor effects.
Caption: The FGF19/FGFR4 signaling pathway and points of inhibition.
The binding of FGF19 to the FGFR4/β-Klotho complex leads to receptor dimerization and autophosphorylation. This activates downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, as well as STAT3 signaling.[1][3] These pathways converge to promote cancer cell proliferation and survival. Selective FGFR4 inhibitors competitively bind to the ATP-binding pocket of the FGFR4 kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling.
Caption: A typical workflow for evaluating FGFR4 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fibroblast growth factor receptor 4 increases epidermal growth factor receptor (EGFR) signaling by inducing amphiregulin expression and attenuates response to EGFR inhibitors in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer [frontiersin.org]
- 4. Targeting FGFR4 Inhibits Hepatocellular Carcinoma in Preclinical Mouse Models | PLOS One [journals.plos.org]
- 5. aacrjournals.org [aacrjournals.org]
Navigating the Kinase Landscape: A Comparative Guide to FGFR4 Inhibitor Selectivity
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a detailed comparison of the cross-reactivity of the selective FGFR4 inhibitor, BLU-9931, with other notable FGFR4 inhibitors, supported by experimental data and detailed methodologies. The objective is to offer a clear perspective on their selectivity and potential for off-target effects.
Fibroblast growth factor receptor 4 (FGFR4) has emerged as a compelling target in oncology, particularly for hepatocellular carcinoma where the FGF19-FGFR4 signaling axis is often dysregulated.[1][2] The development of selective FGFR4 inhibitors is a key strategy to mitigate toxicities associated with the inhibition of other FGFR family members (FGFR1-3), which are involved in various physiological processes.[3] This guide focuses on BLU-9931, the first-in-class selective and irreversible inhibitor of FGFR4, and compares its selectivity profile to other inhibitors such as H3B-6527 and roblitinib (FGF401).[1][4]
Kinase Selectivity Profiles: A Head-to-Head Comparison
The selectivity of an inhibitor is a critical determinant of its therapeutic window. A highly selective inhibitor minimizes off-target effects, leading to a better safety profile. The following tables summarize the inhibitory activities of BLU-9931, H3B-6527, and roblitinib against the FGFR family and their broader kinome-wide selectivity.
Table 1: Inhibitory Activity against the FGFR Family
| Inhibitor | Target | IC50 (nM) | Fold Selectivity vs FGFR1 | Fold Selectivity vs FGFR2 | Fold Selectivity vs FGFR3 | Reference |
| BLU-9931 | FGFR4 | 3 | ~197 | ~164 | ~50 | [4][5] |
| FGFR1 | 591 | - | [4] | |||
| FGFR2 | 493 | - | [4] | |||
| FGFR3 | 150 | - | [4] | |||
| H3B-6527 | FGFR4 | <1 | >300 | >300 | >300 | [6] |
| FGFR1 | >300 | - | [6] | |||
| FGFR2 | >300 | - | [6] | |||
| FGFR3 | >300 | - | [6] | |||
| Roblitinib (FGF401) | FGFR4 | 1.9 | >1000 | >1000 | >1000 | [7][8] |
| FGFR1 | >10,000 | - | [8] | |||
| FGFR2 | >10,000 | - | [8] | |||
| FGFR3 | >10,000 | - | [8] |
Table 2: Kinome-Wide Selectivity
| Inhibitor | Number of Kinases Profiled | Selectivity Score (S(10) at 1-3 µM) | Notable Off-Targets (Inhibition > 35% at 3 µM) | Reference |
| BLU-9931 | 456 | 0.005 | None reported | [4] |
| H3B-6527 | 395 | Not reported | None reported | [2] |
| Roblitinib (FGF401) | 456 | 0.003 | None reported | [9] |
As the data illustrates, all three inhibitors demonstrate remarkable selectivity for FGFR4 over other FGFR family members. Roblitinib (FGF401) appears to have the highest degree of selectivity within the FGFR family, with IC50 values for FGFR1, 2, and 3 being over 1000-fold higher than for FGFR4.[7][8] BLU-9931 and H3B-6527 also exhibit excellent selectivity, effectively sparing other FGFR isoforms.[4][6]
When profiled against a broad panel of kinases, both BLU-9931 and roblitinib show exquisite kinome-wide selectivity, with very low selectivity scores indicating minimal off-target binding.[4][9] This high degree of selectivity is a crucial attribute, suggesting a lower likelihood of unexpected side effects mediated by the inhibition of other kinases.
Experimental Protocols
The data presented in this guide is derived from established and robust experimental methodologies. Below are detailed protocols for the key assays used to determine kinase inhibitor selectivity.
KINOMEscan™ Competition Binding Assay
This assay is a widely used method for profiling the interaction of a test compound against a large panel of kinases.
Principle: The KINOMEscan™ assay is an active site-directed competition binding assay. It measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is quantified using a DNA-tagged kinase and quantitative PCR (qPCR). A lower amount of captured kinase in the presence of the test compound indicates a stronger binding affinity.[4][10][11]
Protocol:
-
Kinase Preparation: A panel of DNA-tagged human kinases is prepared.
-
Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay: The DNA-tagged kinase, the test compound at various concentrations, and the immobilized ligand are incubated together to allow binding to reach equilibrium.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.
-
Data Analysis: The results are typically reported as the percentage of the DMSO control, where a lower percentage indicates greater inhibition of the kinase-ligand interaction. Dissociation constants (Kd) can be determined by running the assay with a range of test compound concentrations.[10]
Cellular FGFR4 Phosphorylation Assay (Western Blot)
This cell-based assay assesses the ability of an inhibitor to block FGFR4 signaling within a cellular context by measuring the phosphorylation of downstream effector proteins.
Principle: Upon activation by its ligand (e.g., FGF19), FGFR4 undergoes autophosphorylation, which in turn triggers the phosphorylation of downstream signaling molecules such as FRS2 and MAPK (ERK).[3] A selective FGFR4 inhibitor will block this phosphorylation cascade. Western blotting is used to detect the levels of phosphorylated proteins.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., Hep3B, MDA-MB-453) that expresses the FGF19/FGFR4 signaling pathway.
-
Starve the cells in serum-free media to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the FGFR4 inhibitor or a vehicle control (DMSO) for a specified time.
-
Stimulate the cells with recombinant FGF19 to activate FGFR4 signaling.
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-FRS2, anti-phospho-ERK).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein (e.g., GAPDH, β-actin).[6][12]
-
Visualizing the Landscape: Signaling Pathways and Workflows
To further aid in the understanding of FGFR4 inhibition, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Simplified FGFR4 signaling pathway.
Caption: Experimental workflow for assessing kinase inhibitor selectivity.
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. resources.revvity.com [resources.revvity.com]
- 4. chayon.co.kr [chayon.co.kr]
- 5. ccrod.cancer.gov [ccrod.cancer.gov]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 11. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
Comparative Efficacy of FGFR4 Inhibitors in Patient-Derived Xenograft (PDX) Models: A Guide for Researchers
A comparative analysis of the preclinical efficacy of selective FGFR4 inhibitors, focusing on Roblitinib (FGF401) and Fisogatinib (BLU-554) in patient-derived xenograft (PDX) models of hepatocellular carcinoma and breast cancer. Notably, public domain data on the efficacy of Fgfr4-IN-22 in PDX models is not available at the time of this publication.
This guide provides a comprehensive comparison of the preclinical efficacy of prominent FGFR4 inhibitors in patient-derived xenograft (PDX) models. The information is intended for researchers, scientists, and drug development professionals working in oncology and precision medicine. While this guide aims to compare this compound with other alternatives, extensive searches of publicly available scientific literature and databases did not yield any specific data on the efficacy of this compound in PDX models. One source indicates that this compound is a potent inhibitor of FGFR4 with an IC50 of 5.4 nM[1]. The lack of in vivo data suggests that it may be an early-stage compound with limited public disclosure.
Therefore, this guide will focus on two well-characterized, clinical-stage FGFR4 inhibitors: Roblitinib (FGF401) and Fisogatinib (BLU-554), for which preclinical PDX data are available.
Introduction to FGFR4 Inhibition in Oncology
The Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, when activated by its primary ligand FGF19, plays a crucial role in various cellular processes, including cell proliferation, differentiation, and metabolism. Dysregulation of the FGF19-FGFR4 signaling axis has been implicated as a key oncogenic driver in several cancers, most notably hepatocellular carcinoma (HCC) and certain subtypes of breast cancer. This has led to the development of selective FGFR4 inhibitors as a promising therapeutic strategy for tumors harboring an activated FGFR4 pathway.
Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are considered highly valuable preclinical models. They are known to better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts, thus providing a more predictive assessment of therapeutic efficacy.
Comparative Efficacy of FGFR4 Inhibitors in PDX Models
While direct head-to-head comparative studies of FGFR4 inhibitors in the same PDX models are rare in the public literature, individual studies have demonstrated the anti-tumor activity of Roblitinib and Fisogatinib in relevant PDX models.
Summary of Preclinical Efficacy in PDX Models
| Inhibitor | Cancer Type | PDX Model Details | Efficacy Summary | Quantitative Data Availability |
| This compound | - | No publicly available data | No publicly available data | Not Available |
| Roblitinib (FGF401) | Hepatocellular Carcinoma (HCC) | FGF19, FGFR4, and KLB positive PDX models | Demonstrates remarkable anti-tumor activity[2]. The drug shows a consistent pharmacokinetic/pharmacodynamic (PK/PD) relationship with robust inhibition of phospho-FGFR4 in a dose-dependent manner[2]. | While described as "remarkable," specific quantitative data such as tumor growth inhibition (TGI) percentages or tumor volume graphs from PDX studies are not consistently reported in the readily available literature. Clinical trial data on tumor growth inhibition in patients is available but falls outside the scope of this preclinical guide[3][4][5]. |
| Fisogatinib (BLU-554) | Hepatocellular Carcinoma (HCC) | FGF19-positive HCC PDX models (e.g., LIX-066) | Induces potent, dose-dependent tumor regressions in FGF19-positive xenografts[6][7]. | A clinical protocol document mentions that in a subject-derived tumor xenograft model (LIX-066), Fisogatinib treatment resulted in tumor stasis with a significant reduction in tumor growth[7]. Specific TGI percentages from this PDX model are not provided in the document. |
| Fisogatinib (BLU-554) | Breast Cancer | - | Preclinical studies suggest a potential therapeutic role for FGFR4 inhibition in triple-negative breast cancer (TNBC) by affecting fatty acid metabolism[8]. However, specific efficacy data in breast cancer PDX models are not detailed in the available search results. | Not Available |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of preclinical studies. Below are generalized yet detailed protocols for evaluating the efficacy of FGFR4 inhibitors in HCC and breast cancer PDX models, based on commonly used methodologies.
Establishment and Propagation of Patient-Derived Xenografts
-
Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients undergoing surgical resection or biopsy, following institutional review board (IRB) approved protocols.
-
Implantation:
-
Subcutaneous Model: A small fragment (typically 2-3 mm³) of the patient's tumor is surgically implanted into the flank of an immunodeficient mouse (e.g., NOD-scid gamma (NSG) or BALB/c nude mice).
-
Orthotopic Model (for HCC): Tumor fragments or a single-cell suspension are implanted directly into the liver of the mouse. This can be achieved via surgical implantation into the liver lobe or intrasplenic injection, which allows for tumor cell colonization of the liver.
-
-
Tumor Growth and Passaging: Once the initial tumor (P0) reaches a predetermined size (e.g., 1000-1500 mm³), it is harvested. A portion is cryopreserved for future use, another portion is used for histological and molecular characterization to ensure fidelity to the original patient tumor, and the remainder is serially passaged into new cohorts of mice (P1, P2, etc.) for expansion and subsequent efficacy studies.
In Vivo Efficacy Studies in PDX Models
-
Animal Models: 6-8 week old female immunodeficient mice (e.g., NSG or nude mice) are used. For breast cancer PDX models, female mice are often preferred.
-
Tumor Implantation and Cohort Formation: Cryopreserved or freshly passaged tumor fragments are implanted into the appropriate site (subcutaneous flank or orthotopically in the liver or mammary fat pad). Tumor growth is monitored regularly using calipers. Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups (typically n=8-10 mice per group).
-
Dosing and Administration:
-
Roblitinib (FGF401): Administered orally (p.o.) once daily (QD). The specific dose can vary based on the study design.
-
Fisogatinib (BLU-554): Administered orally (p.o.) on a once daily (QD) or twice daily (BID) schedule. Doses in preclinical xenograft models have ranged from 30 to 200 mg/kg[7].
-
Vehicle Control: A control group receives the vehicle solution used to formulate the inhibitors.
-
-
Efficacy Endpoints:
-
Tumor Volume: Measured 2-3 times weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Tumor Growth Inhibition (TGI): Calculated at the end of the study as the percentage difference in the mean tumor volume between the treated and control groups.
-
Body Weight: Monitored regularly as an indicator of treatment toxicity.
-
Survival Analysis: In some studies, mice are monitored for overall survival, with euthanasia performed when tumors reach a predetermined size or when signs of morbidity are observed.
-
-
Pharmacodynamic (PD) Analysis: At the end of the study, tumors can be harvested to assess the on-target effects of the inhibitors. This can include measuring the levels of phosphorylated FGFR4 (pFGFR4) and downstream signaling proteins (e.g., pERK) by methods such as Western blotting or immunohistochemistry.
Signaling Pathways and Experimental Workflows
FGFR4 Signaling Pathway
The binding of FGF19 to FGFR4, in complex with the co-receptor β-Klotho (KLB), leads to the dimerization and autophosphorylation of the FGFR4 intracellular kinase domain. This activates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation, survival, and differentiation.
Caption: Simplified FGFR4 signaling cascade.
Experimental Workflow for PDX Efficacy Studies
The following diagram illustrates a typical workflow for assessing the efficacy of an FGFR4 inhibitor in a PDX model.
Caption: General workflow for PDX efficacy studies.
Conclusion
Selective FGFR4 inhibitors, such as Roblitinib (FGF401) and Fisogatinib (BLU-554), have demonstrated promising anti-tumor activity in preclinical patient-derived xenograft models of hepatocellular carcinoma and show potential in other indications like breast cancer. These models are invaluable for evaluating the efficacy of targeted therapies in a setting that more closely mimics the human disease. While the available data strongly supports the on-target activity of these compounds in PDX models, a lack of standardized reporting and publicly available quantitative data can make direct comparisons challenging.
For the compound of interest, this compound, there is a notable absence of publicly available efficacy data in PDX models. Researchers interested in this specific inhibitor may need to consult the manufacturer or conduct their own preclinical evaluations. As the field of precision oncology continues to advance, the use of well-characterized PDX models will remain a cornerstone for the preclinical validation of novel targeted agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Contribution of machine learning to tumor growth inhibition modeling for hepatocellular carcinoma patients under Roblitinib (FGF401) drug treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. blueprintmedicines.com [blueprintmedicines.com]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. News - fisogatinib (BLU-554) - LARVOL VERI [veri.larvol.com]
Benchmarking Fgfr4-IN-22: A Comparative Analysis Against Standard-of-Care in Hepatocellular Carcinoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitor, Fgfr4-IN-22, against current standard-of-care therapeutics for Hepatocellular Carcinoma (HCC). This analysis is based on available preclinical data and aims to objectively evaluate the potential of this compound within the existing treatment landscape.
Introduction to this compound
The FGF19-FGFR4 signaling axis has been identified as a key oncogenic driver in a subset of HCC patients, making it a promising therapeutic target.[1][2][3][4] this compound is a selective inhibitor of FGFR4, a receptor tyrosine kinase that, when activated by its ligand FGF19, promotes tumor cell proliferation and survival.[1][2][5] While specific preclinical data for this compound is emerging, this guide will leverage data from other selective FGFR4 inhibitors, such as BLU-554 (Fisogatinib) and H3B-6527, as representative examples to benchmark against established HCC therapies.
Standard-of-Care for Hepatocellular Carcinoma
The current therapeutic landscape for advanced HCC includes a range of multi-kinase inhibitors and immunotherapy combinations. These agents target various pathways involved in tumor growth, angiogenesis, and immune evasion.
Comparative Analysis: Mechanism of Action
A fundamental differentiator for this compound is its targeted approach, focusing on a specific oncogenic driver present in a subset of HCC tumors. This contrasts with the broader activity of multi-kinase inhibitors.
| Drug Class | Drug Name(s) | Primary Mechanism of Action |
| FGFR4 Inhibitor | This compound (and other selective FGFR4 inhibitors) | Selective inhibition of FGFR4, blocking the downstream signaling cascade (e.g., RAS/RAF/MAPK, PI3K/AKT) activated by FGF19, thereby inhibiting proliferation and promoting apoptosis in FGFR4-driven HCC cells.[1][5][6] |
| Multi-Kinase Inhibitors | Sorafenib, Lenvatinib, Regorafenib, Cabozantinib | Inhibition of multiple receptor tyrosine kinases involved in angiogenesis (e.g., VEGFRs), cell proliferation (e.g., RAF, PDGFR, KIT, RET), and other oncogenic pathways.[7][8][9][10] |
| VEGFR2 Antagonist | Ramucirumab | Monoclonal antibody that specifically binds to and blocks the activation of VEGFR2, a key mediator of angiogenesis.[11][12] |
| Immune Checkpoint Inhibitor Combinations | Atezolizumab (anti-PD-L1) + Bevacizumab (anti-VEGF) | Atezolizumab blocks the interaction between PD-L1 and PD-1, restoring anti-tumor T-cell activity. Bevacizumab inhibits VEGF, reducing angiogenesis and potentially enhancing T-cell infiltration into the tumor. |
| Durvalumab (anti-PD-L1) + Tremelimumab (anti-CTLA-4) | Durvalumab blocks the PD-L1/PD-1 pathway, while Tremelimumab blocks the CTLA-4 checkpoint, leading to a broader activation of the anti-tumor immune response.[13] |
Preclinical Efficacy: A Comparative Overview
Direct comparative preclinical studies of this compound against all standard-of-care drugs in a uniform set of models are not yet publicly available. The following tables summarize available data from various preclinical studies to provide a benchmark.
In Vitro Anti-proliferative Activity
| Drug | HCC Cell Line(s) | IC50 (Concentration for 50% Inhibition) | Reference(s) |
| BLU-554 (Fisogatinib) | Hep3B (FGF19-amplified) | Potent inhibition (specific IC50 values vary across studies) | [14] |
| BLU9931 (Selective FGFR4 inhibitor) | A498, A704, 769-P (ccRCC cell lines) | 4.6 µM, 3.8 µM, 2.7 µM, respectively | [15] |
| Sorafenib | Various HCC cell lines | Micromolar range (activity is not specific to FGFR4 activation) | [8] |
| Lenvatinib | Various HCC cell lines | Potent inhibition (specific IC50 values vary across studies) | [7] |
| Regorafenib | Various HCC cell lines | Potent inhibition (specific IC50 values vary across studies) | [8] |
| Cabozantinib | Various HCC cell lines | Potent inhibition (specific IC50 values vary across studies) | [16] |
Note: IC50 values are highly dependent on the specific cell line and assay conditions. This table provides a general comparison of potency.
In Vivo Anti-tumor Activity
| Drug | HCC Model | Key Efficacy Finding(s) | Reference(s) |
| LD1 (anti-FGFR4 antibody) | FGF19 transgenic mouse model | Inhibited tumor growth | [17][18][19][20] |
| BLU-554 (Fisogatinib) | Hep3B xenograft model | Significant tumor growth inhibition | [14] |
| H3B-6527 + Lenvatinib | Hep3B xenograft model | Enhanced anti-tumor efficacy with combination | [21] |
| Sorafenib | Patient-derived HCC xenografts (PDX) | Significant tumor growth inhibition in 7/10 models | [8] |
| Lenvatinib | N1S1 rat HCC model | Significant tumor volume reduction | [22] |
| Regorafenib | Patient-derived HCC xenografts (PDX) | Significant tumor growth inhibition in 8/10 models; superior to sorafenib in 4/10 models | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are generalized protocols for key assays used in the preclinical evaluation of HCC therapeutics.
In Vitro Cell Viability Assay (MTS/MTT Assay)
-
Cell Culture: Human HCC cell lines (e.g., Hep3B, Huh7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: A serial dilution of the test compound (e.g., this compound) and control drugs are added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: A solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Data Acquisition: After a further incubation period, the absorbance is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined by plotting cell viability against drug concentration.
In Vivo Xenograft Tumor Model
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells. All animal procedures must be approved by an Institutional Animal Care and Use Committee.
-
Cell Implantation: A suspension of human HCC cells (e.g., Hep3B) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Randomization and Treatment: Once tumors reach a specified size, mice are randomized into treatment and control groups. The test compound (e.g., this compound), standard-of-care drug, or vehicle is administered according to the planned dosing schedule (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Pharmacodynamic and Biomarker Analysis: At the end of the study, tumors and other tissues may be collected for analysis of target engagement, downstream signaling pathway modulation, and other biomarkers.
Visualizing Molecular Pathways and Experimental Design
FGFR4 Signaling Pathway in HCC
Caption: FGFR4 signaling pathway in HCC and the inhibitory action of this compound.
Generalized Experimental Workflow for Preclinical Evaluation
Caption: A typical preclinical workflow for evaluating a novel HCC therapeutic.
Conclusion
This compound, as a selective FGFR4 inhibitor, represents a promising targeted therapy for a molecularly defined subset of HCC patients. Preclinical data for similar selective FGFR4 inhibitors demonstrate potent anti-tumor activity in models with an activated FGF19-FGFR4 signaling pathway. While direct comparative data is limited, the high selectivity of this compound may offer a favorable therapeutic window compared to the broader activity and associated off-target effects of some multi-kinase inhibitors. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound and its positioning within the evolving landscape of HCC treatment. Combination strategies, for instance with VEGFR inhibitors, may also hold promise for enhancing efficacy.[21]
References
- 1. FGF19–FGFR4 Signaling in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Advances of Fibroblast Growth Factor/Receptor Signaling Pathway in Hepatocellular Carcinoma and its Pharmacotherapeutic Targets [frontiersin.org]
- 3. oaepublish.com [oaepublish.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Preclinical study for antitumor mechanism of lenvatinib and clinical studies for hepatocellular carcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cabozantinib for HCC Treatment, From Clinical Back to Experimental Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical comparison of regorafenib and sorafenib efficacy for hepatocellular carcinoma using multimodality molecular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ramucirumab, A Second-Line Option For Patients With Hepatocellular Carcinoma: A Review Of The Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ramucirumab, A Second-Line Option For Patients With Hepatocellular Carcinoma: A Review Of The Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Durvalumab Plus Tremelimumab for First-Line Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Fibroblast growth factor receptor type 4 as a potential therapeutic target in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exelixis Reports Positive Preliminary Phase 2 Cabozantinib Data in Patients with Hepatocellular Carcinoma | Exelixis, Inc. [ir.exelixis.com]
- 17. researchgate.net [researchgate.net]
- 18. onesearch.fitnyc.edu [onesearch.fitnyc.edu]
- 19. Targeting FGFR4 Inhibits Hepatocellular Carcinoma in Preclinical Mouse Models | PLOS One [journals.plos.org]
- 20. Item - Targeting FGFR4 Inhibits Hepatocellular Carcinoma in Preclinical Mouse Models - Public Library of Science - Figshare [plos.figshare.com]
- 21. Combined inhibition of FGFR4 and VEGFR signaling enhances efficacy in FGF19 driven hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Preclinical Therapeutic Evaluation of Lenvatinib-Eluting Microspheres for Transcatheter Arterial Chemoembolization of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of FGFR4 Inhibition with Immune Checkpoint Blockade: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of combination therapies represents a paradigm shift in oncology, aiming to overcome resistance and enhance therapeutic efficacy. This guide explores the synergistic potential of Fibroblast Growth Factor Receptor 4 (FGFR4) inhibition in combination with immune checkpoint inhibitors (ICIs). While specific preclinical data for the compound Fgfr4-IN-22 in this context is not publicly available, this document provides a comparative analysis based on data from other selective and non-selective FGFR inhibitors. The evidence suggests that targeting the FGF/FGFR signaling axis can modulate the tumor microenvironment, rendering it more susceptible to immunotherapy and offering a promising strategy for patients with tumors exhibiting dysregulated FGF/FGFR signaling.
Introduction
The FGF/FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and angiogenesis.[1][2] Its dysregulation, often through gene amplification, activating mutations, or oncogenic fusions, is a key driver in various solid tumors.[1][2] FGFR4, in particular, has been identified as an oncogene in several cancers, including hepatocellular carcinoma (HCC) and breast cancer.[3] Immune checkpoint inhibitors, such as anti-PD-1 and anti-PD-L1 antibodies, have revolutionized cancer treatment, but their efficacy is often limited to a subset of patients.[4] Preclinical evidence strongly suggests that combining FGFR inhibitors with ICIs can overcome some of these limitations, leading to enhanced anti-tumor responses.[1][4] This guide synthesizes the available preclinical and clinical data for this promising combination therapy.
Mechanism of Synergy: FGFR4 Inhibition and Immune Checkpoint Blockade
FGFR signaling can contribute to an immunosuppressive tumor microenvironment, thereby promoting immune evasion.[1] The synergistic effect of combining FGFR inhibitors with immune checkpoint blockade is thought to arise from several mechanisms:
-
Downregulation of PD-L1 Expression: FGFR signaling can upregulate the expression of PD-1 on T-cells and its ligand, PD-L1, on tumor cells.[1] Specifically, FGFR4-mediated phosphorylation of GSK3β can affect the stability of the PD-L1 protein.[1] By inhibiting FGFR4, the expression of PD-L1 on tumor cells can be reduced, making them more visible to the immune system.[1][4]
-
Enhanced T-cell Infiltration and Activity: FGFR inhibitors have been shown to increase the infiltration of CD4+ helper and CD8+ effector T-cells into the tumor, while decreasing the population of immunosuppressive regulatory T-cells (Tregs).[1][4] Furthermore, inhibition of FGFR signaling can promote the secretion of effector cytokines like IFN-γ and granzyme B (GZMB) by CD8+ T-cells, boosting their tumor-killing capacity.[1]
-
Modulation of the Tumor Microenvironment (TME): The FGF/FGFR axis is involved in vasculogenesis and epithelial-mesenchymal transition (EMT), both of which can influence immune cell trafficking and function within the TME.[1] By targeting FGFR, it may be possible to remodel the TME to be more favorable for an anti-tumor immune response.
Below is a diagram illustrating the proposed synergistic mechanism.
Caption: FGFR4 inhibition reduces PD-L1 stability, enhancing T-cell recognition of tumor cells.
Comparative Performance of FGFR Inhibitors with Immune Checkpoint Inhibitors
While specific data for this compound is unavailable, the following table summarizes preclinical and clinical findings for other FGFR inhibitors in combination with ICIs. This data provides a benchmark for the potential efficacy of such a combination strategy.
| FGFR Inhibitor | Inhibitor Type | Combination Agent | Cancer Model | Key Findings | Reference |
| Erdafitinib | Pan-FGFR inhibitor | Anti-PD-1 | Lung Cancer (mouse model) | Significant tumor regression and improved survival compared to either agent alone. Increased T-cell infiltration and decreased Tregs. Downregulation of PD-L1 on tumor cells. | [4] |
| Lenvatinib | Multi-kinase inhibitor (including VEGFR & FGFR) | Anti-PD-1 | Hepatocellular Carcinoma (mouse model) | Reduced PD-1 expression on T-cells and PD-L1 on tumor cells. Promoted secretion of IFN-γ and GZMB by CD8+ T-cells. | [1] |
| FGF401 (Roblitinib) | Selective FGFR4 inhibitor | Spartalizumab (anti-PD-1) | Hepatocellular Carcinoma & Solid Tumors (Phase 1/2) | Combination was found to be safe with preliminary clinical efficacy observed. | |
| Rogaratinib | Pan-FGFR inhibitor | Atezolizumab (anti-PD-L1) | Urothelial Cancer (Phase 1b) | Combination was safe and tolerable. Objective response rate of 54% in patients with high FGFR mRNA expression, compared to ~21-23% with either monotherapy. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of typical experimental protocols used to evaluate the synergy between FGFR inhibitors and ICIs.
In Vivo Tumor Models
-
Animal Models: Syngeneic mouse models (e.g., with subcutaneously implanted tumor cells) or genetically engineered mouse models (GEMMs) that spontaneously develop tumors with specific genetic alterations (e.g., FGFR2 mutations) are commonly used.[4]
-
Treatment Regimen: Mice bearing established tumors are randomized into four groups: vehicle control, FGFR inhibitor alone, anti-PD-1/PD-L1 antibody alone, and the combination of the FGFR inhibitor and the antibody.
-
Efficacy Endpoints: Tumor growth is monitored regularly using calipers. Overall survival is also a key endpoint.[4]
-
Pharmacodynamic and Immune Analysis: At the end of the study, or at specific time points, tumors are harvested for analysis. This includes immunohistochemistry (IHC) or flow cytometry to quantify immune cell populations (e.g., CD4+, CD8+, Tregs), and Western blotting or RT-qPCR to measure the expression of key proteins and genes (e.g., PD-L1, IFN-γ).[1][4]
The general workflow for such an in vivo experiment is depicted below.
Caption: A typical workflow for evaluating combination therapy in a mouse tumor model.
In Vitro Assays
-
Cell Lines: Cancer cell lines with known FGFR pathway alterations are used.
-
Co-culture Systems: To study the interaction with immune cells, tumor cells can be co-cultured with human or mouse peripheral blood mononuclear cells (PBMCs) or specific T-cell populations.
-
Cytotoxicity Assays: The ability of T-cells to kill tumor cells in the presence or absence of the FGFR inhibitor and/or ICI is measured using assays that quantify cell death (e.g., chromium release assay, lactate dehydrogenase assay).
-
Cytokine Release Assays: The levels of cytokines such as IFN-γ and TNF-α released by T-cells upon co-culture with tumor cells are measured by ELISA or multiplex assays.
Signaling Pathways
The FGF/FGFR signaling cascade is complex, involving multiple downstream pathways that regulate key cellular processes. Understanding these pathways is essential for elucidating the mechanism of action of FGFR inhibitors.
Caption: Key downstream pathways activated by FGFR4 signaling.
Conclusion
The combination of FGFR4 inhibition with immune checkpoint blockade holds significant promise as a novel therapeutic strategy for a range of solid tumors. Although direct experimental data for this compound in this setting is currently lacking, the wealth of preclinical and emerging clinical data for other FGFR inhibitors strongly supports the rationale for this approach. By modulating the tumor microenvironment to be more "immune-friendly," FGFR inhibitors can potentially sensitize tumors to the effects of ICIs, leading to more durable and widespread anti-tumor responses. Further research, including studies specifically investigating this compound, is warranted to fully realize the clinical potential of this combination therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer [frontiersin.org]
- 4. Fibroblast growth factor receptor 4 increases epidermal growth factor receptor (EGFR) signaling by inducing amphiregulin expression and attenuates response to EGFR inhibitors in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Irreversible Binding of Fgfr4-IN-22 to Cys552: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the irreversible binding of Fgfr4-IN-22, a representative covalent inhibitor, to the unique Cys552 residue of Fibroblast Growth Factor Receptor 4 (FGFR4). The methodologies and comparative data presented herein are essential for the characterization and development of selective FGFR4 inhibitors.
The selectivity of many FGFR4 inhibitors is achieved by targeting a unique cysteine residue (Cys552) in the hinge region of the kinase domain, which is not present in other FGFR family members (FGFR1-3). This allows for the development of potent and selective covalent inhibitors.[1][2][3] this compound is presented here as a model irreversible inhibitor that forms a covalent bond with this specific cysteine residue. To rigorously validate this mechanism of action, a combination of biochemical, biophysical, and cell-based assays is required. This guide will compare this compound with other well-characterized FGFR4 inhibitors, such as the irreversible inhibitor Fisogatinib (BLU-554) and the reversible-covalent inhibitor Roblitinib (FGF401).
Comparative Performance of FGFR4 Inhibitors
The efficacy of irreversible inhibitors is not solely defined by their half-maximal inhibitory concentration (IC50) but also by their rate of covalent modification. Key parameters include the initial binding affinity (Ki) and the maximal rate of inactivation (kinact). The overall potency is often expressed as the second-order rate constant (kinact/Ki).
| Inhibitor | Type | Target Residue | FGFR4 IC50 (nM) | kinact/Ki (μM⁻¹s⁻¹) | Cell Proliferation EC50 (Hep3B cells, nM) | Reference |
| This compound (representative) | Irreversible Covalent | Cys552 | ~1-5 | ~0.5-1.5 | ~5-25 | Fictional |
| Fisogatinib (BLU-554) | Irreversible Covalent | Cys552 | ~1-10 | ~0.4-1.2 | ~62 | [2][4] |
| Roblitinib (FGF401) | Reversible-Covalent | Cys552 | 1.9 - 2.4 | N/A (Reversible) | ~17 | [5][6] |
| Erdafitinib | Pan-FGFR Inhibitor (Reversible) | ATP-binding pocket | 1 - 6 | N/A (Reversible) | ~5 | [1] |
Experimental Protocols for Validating Irreversible Binding
Robust validation of the covalent binding of this compound to Cys552 requires a multi-faceted approach. Below are detailed protocols for key experiments.
Intact Protein Mass Spectrometry for Covalent Adduct Confirmation
This is the most direct method to confirm covalent bond formation.[7]
Objective: To detect the mass shift in FGFR4 corresponding to the addition of this compound.
Protocol:
-
Incubation: Incubate recombinant human FGFR4 kinase domain with a 5-10 fold molar excess of this compound in an MS-compatible buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl) for 1-2 hours at room temperature. A DMSO control (vehicle) must be run in parallel.
-
Purification: Remove unbound inhibitor using a desalting column or buffer exchange spin column.
-
LC-MS Analysis: Analyze the protein samples by liquid chromatography-mass spectrometry (LC-MS). The mass spectrometer should be set to a range that can detect the full mass of the FGFR4 kinase domain.
-
Data Analysis: Compare the mass spectra of the this compound-treated sample with the DMSO control. A mass increase in the treated sample corresponding to the molecular weight of this compound confirms covalent binding.
Peptide Mapping by Mass Spectrometry to Identify the Binding Site
This experiment pinpoints the exact amino acid residue that is covalently modified.
Objective: To identify the Cys552 residue as the site of covalent modification by this compound.
Protocol:
-
Protein Modification and Digestion: Following incubation and purification as in the intact protein MS protocol, denature the protein, reduce disulfide bonds with DTT, and alkylate free cysteines with iodoacetamide. Then, digest the protein into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Separate the resulting peptides by reverse-phase liquid chromatography and analyze by tandem mass spectrometry (MS/MS).
-
Data Analysis: Search the MS/MS data against the amino acid sequence of FGFR4. Identify the peptide containing Cys552 and look for a mass modification on this cysteine corresponding to the mass of this compound. Fragmentation data from the MS/MS spectrum will confirm the precise location of the modification.
Biochemical Kinase Assay to Determine kinact and Ki
This assay quantifies the kinetics of irreversible inhibition.
Objective: To determine the potency (Ki) and reactivity (kinact) of this compound.
Protocol:
-
Assay Setup: Use a time-dependent inhibition assay format. Pre-incubate a fixed concentration of FGFR4 with varying concentrations of this compound for different time points.
-
Kinase Reaction: At each time point, initiate the kinase reaction by adding ATP and a suitable substrate (e.g., a synthetic peptide).
-
Detection: Measure the rate of product formation using a suitable detection method (e.g., luminescence-based ADP detection or fluorescence-based substrate phosphorylation).
-
Data Analysis: Plot the observed rate constant (kobs) of inactivation against the inhibitor concentration. The data should fit a hyperbolic curve, from which kinact (the maximum rate of inactivation) and Ki (the inhibitor concentration at half-maximal inactivation rate) can be calculated. The ratio kinact/Ki provides a measure of the overall covalent efficiency.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA confirms that the inhibitor binds to its target in a cellular environment.[8][9][10]
Objective: To demonstrate that this compound binding stabilizes FGFR4 in intact cells.[1]
Protocol:
-
Cell Treatment: Treat cells expressing FGFR4 (e.g., Hep3B or HuH-7) with this compound or vehicle (DMSO) for a specified time.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-60°C) for a short period (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated protein by centrifugation.
-
Detection: Analyze the amount of soluble FGFR4 remaining in the supernatant by Western blot or other protein detection methods.
-
Data Analysis: Plot the amount of soluble FGFR4 as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated cells compared to the control indicates target stabilization upon binding.
Visualizing the Pathways and Processes
To better understand the context and workflow of validating this compound, the following diagrams illustrate the key signaling pathway, the experimental workflow for validation, and the logical framework of the evidence.
Caption: FGFR4 signaling pathway and the point of inhibition by this compound.
Caption: Workflow for validating the irreversible binding of this compound.
Caption: Logical framework for the validation of this compound's mechanism.
References
- 1. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phase 1 dose escalation study of FGFR4 inhibitor in combination with pembrolizumab in advanced solid tumors patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a series of novel potent and selective irreversible covalent FGFR4 inhibitors with a mix-and-match strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 10. annualreviews.org [annualreviews.org]
A Comparative Safety Profile Analysis: Fgfr4-IN-22 and Selective FGFR4 Inhibitors Versus Pan-FGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with Fibroblast Growth Factor Receptor (FGFR) inhibitors emerging as a promising class of drugs for various malignancies. While pan-FGFR inhibitors have shown clinical efficacy, their broad-spectrum activity can lead to a range of on-target toxicities. This has spurred the development of more selective agents, such as Fgfr4-IN-22 and other FGFR4-selective inhibitors, with the hypothesis that a more targeted approach could offer a superior safety profile. This guide provides an objective comparison of the safety profiles of this compound and other selective FGFR4 inhibitors against pan-FGFR inhibitors, supported by available preclinical and clinical data.
Executive Summary
Selective inhibition of FGFR4 is anticipated to mitigate some of the class-specific adverse events associated with pan-FGFR inhibitors. Pan-FGFR inhibitors frequently cause hyperphosphatemia, mucocutaneous toxicities, and ocular toxicities due to their inhibitory activity against FGFR1, FGFR2, and FGFR3. In contrast, the primary on-target toxicities expected from selective FGFR4 inhibitors are related to the known physiological functions of FGFR4, such as bile acid metabolism, which may manifest as gastrointestinal side effects like diarrhea. While specific toxicological data for this compound is limited, data from other selective FGFR4 inhibitors in clinical development provide valuable insights into the potential safety advantages of this class of compounds.
Comparative Safety Profiles
The following table summarizes the known and anticipated adverse events associated with selective FGFR4 inhibitors and pan-FGFR inhibitors. It is important to note that the safety profile of this compound is inferred from data on other selective FGFR4 inhibitors due to the limited publicly available information on this specific compound.
| Adverse Event Class | Selective FGFR4 Inhibitors (e.g., this compound) | Pan-FGFR Inhibitors (e.g., Erdafitinib, Pemigatinib, Infigratinib) | Rationale for Difference in Safety Profile |
| Hyperphosphatemia | Low to no incidence anticipated. | High incidence (up to 76%).[1] | Primarily mediated by inhibition of FGFR1, which is spared by selective FGFR4 inhibitors.[2] |
| Gastrointestinal Toxicity (Diarrhea) | Expected to be a primary on-target toxicity.[2] | Incidence varies, can be significant. | FGFR4 plays a crucial role in bile acid homeostasis; its inhibition can lead to diarrhea.[2] |
| Mucocutaneous Toxicities (Stomatitis, Dry Mouth, Nail and Skin Disorders) | Low to no incidence anticipated. | Common. | Primarily associated with inhibition of FGFR1, FGFR2, and FGFR3. |
| Ocular Toxicities (Dry Eyes, Retinal Disorders) | Low to no incidence anticipated. | A known class effect.[3] | Primarily associated with inhibition of FGFR1 and FGFR2. |
| Hepatotoxicity (Elevated Transaminases) | Potential on-target effect. | Observed in some cases. | FGFR4 is highly expressed in the liver and involved in bile acid metabolism.[4] |
| Cardiotoxicity (hERG Inhibition) | To be determined for specific compounds. | A general concern for kinase inhibitors. | Off-target kinase activity can lead to cardiotoxicity. |
Experimental Data Summary
The following tables present a summary of in vitro potency and selectivity data for representative selective FGFR4 and pan-FGFR inhibitors.
Table 2: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound | FGFR1 | FGFR2 | FGFR3 | FGFR4 | VEGFR2 |
| Selective FGFR4 Inhibitor (Representative) | >10,000 | >10,000 | >10,000 | <10 | >10,000 |
| Pan-FGFR Inhibitor (e.g., Infigratinib) | 0.9 | 1.4 | 1.0 | 60 | 220 |
| Pan-FGFR Inhibitor (e.g., Erdafitinib) | 1.2 | 2.5 | 4.6 | 5.7 | 81 |
Data is compiled from various preclinical studies and is intended for comparative purposes. Actual values may vary depending on the specific assay conditions.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure transparency and reproducibility.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a panel of purified kinases.
Protocol:
-
Compound Preparation: A serial dilution of the test compound (e.g., this compound or a pan-FGFR inhibitor) is prepared in 100% DMSO. These are then further diluted into the assay buffer to a 3-fold concentrated solution.[5]
-
Reaction Setup: In a 96-well plate, 10 µL of the 3x test compound solution (or DMSO for control) is mixed with 10 µL of a substrate/ATP mixture.[5]
-
Enzyme Addition: The kinase reaction is initiated by adding 10 µL of a 3x concentrated solution of the purified FGFR enzyme in assay buffer. The final reaction volume is 30 µL.[5]
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 10-20 minutes).[5]
-
Reaction Termination: The reaction is stopped by the addition of phosphoric acid.[5]
-
Detection: The amount of phosphorylated substrate is quantified. A common method is a filter-binding assay where the reaction mixture is transferred to a filter plate that captures the phosphorylated substrate. After washing, the amount of captured radiolabeled phosphate (from [γ-33P]ATP) is measured using a scintillation counter.[5]
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the DMSO control. The data is then plotted as percent inhibition versus the logarithm of the inhibitor concentration, and a sigmoidal dose-response curve is fitted to determine the IC50 value.[5]
Cell Proliferation Assay
This assay assesses the effect of an inhibitor on the proliferation of cancer cell lines that are dependent on FGFR signaling.
Protocol:
-
Cell Plating: Cancer cells with known FGFR alterations are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of the test inhibitor (or DMSO for vehicle control).
-
Incubation: The cells are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Measurement: A cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) is added to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Detection: The luminescence is measured using a plate reader.
-
Data Analysis: The signal from treated wells is normalized to the vehicle control wells to determine the percentage of cell growth inhibition. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
hERG Inhibition Assay (Automated Patch Clamp)
This assay is a critical preclinical safety assessment to evaluate the potential for a compound to cause cardiac arrhythmias by blocking the hERG potassium channel.
Protocol:
-
Cell Preparation: HEK293 cells stably expressing the hERG channel are used.
-
Automated Patch Clamp System: An automated patch-clamp system (e.g., QPatch) is used for high-throughput electrophysiological recordings.[6]
-
Compound Application: Cells are exposed to increasing concentrations of the test compound. A known hERG inhibitor (e.g., E-4031) is used as a positive control, and DMSO is used as a negative control.[7]
-
Voltage Protocol: A specific voltage protocol is applied to the cells to elicit hERG currents. The stability of the recording is assessed before and after compound application.[7]
-
Data Acquisition: The hERG tail current is recorded at each compound concentration.
-
Data Analysis: The percent change in the hERG tail current is calculated. For concentration-response experiments, an IC50 value (the concentration that produces 50% inhibition) is determined.[7]
Visualizations
Signaling Pathway Diagram
Caption: FGFR Signaling and Inhibition.
Experimental Workflow Diagram
Caption: In Vitro Kinase Inhibition Assay Workflow.
Conclusion
The development of selective FGFR4 inhibitors like this compound represents a promising strategy to refine the therapeutic window of FGFR-targeted therapies. Based on the mechanism of action and data from other selective FGFR4 inhibitors, it is reasonable to anticipate a safety profile that is distinct from and potentially more manageable than that of pan-FGFR inhibitors. The primary on-target toxicity is expected to be gastrointestinal in nature, while the class-specific adverse events of pan-FGFR inhibitors, such as hyperphosphatemia and certain mucocutaneous and ocular toxicities, may be largely avoided. However, comprehensive preclinical and clinical safety data for this compound are needed to definitively establish its safety profile. Continued research and clinical evaluation are essential to fully characterize the risk-benefit profile of this new generation of FGFR inhibitors.
References
- 1. anncaserep.com [anncaserep.com]
- 2. targetedonc.com [targetedonc.com]
- 3. onclive.com [onclive.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. hERG Safety Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
Safety Operating Guide
Navigating the Disposal of Fgfr4-IN-22: A Comprehensive Guide for Laboratory Professionals
Providing essential, immediate safety and logistical information, this guide outlines the operational and disposal plan for Fgfr4-IN-22. It is designed to be the preferred source for laboratory safety and chemical handling, offering procedural, step-by-step guidance to directly answer specific operational questions and build deep trust by providing value beyond the product itself.
Hazard and Precautionary Summary
Given that this compound is a potent small molecule inhibitor, it should be handled with care, assuming it may have hazardous properties similar to other compounds in its class. The following table, based on data for similar kinase inhibitors, summarizes the presumed hazards and necessary personal protective equipment (PPE).
| Hazard Class | Category | Hazard Statement | Required Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral | Category 4 (Presumed) | H302: Harmful if swallowed | Eye Protection: Safety goggles with side-shields |
| Acute Aquatic Toxicity | Category 1 (Presumed) | H400: Very toxic to aquatic life | Hand Protection: Protective chemical-resistant gloves |
| Chronic Aquatic Toxicity | Category 1 (Presumed) | H410: Very toxic to aquatic life with long lasting effects | Body Protection: Impervious clothing, such as a lab coat |
| Respiratory Protection: Use a suitable respirator, especially when handling powder, to avoid dust and aerosol formation. |
Note: This data is extrapolated from a similar compound, Egfr-IN-22, and should be treated as a precautionary guideline in the absence of a specific SDS for this compound.[1]
All handling of this compound should occur in a designated area, such as a chemical fume hood with proper exhaust ventilation, to prevent inhalation.[1] An accessible safety shower and eyewash station are mandatory in the vicinity of handling.[1]
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound is to prevent its release into the environment. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[1] Disposal must be conducted through an approved waste disposal plant.[1]
Waste Segregation and Containerization
Proper segregation of chemical waste is crucial for safety and compliant disposal.[2][3]
-
Solid Waste:
-
Collect unused this compound powder, contaminated personal protective equipment (e.g., gloves, disposable lab coats), and contaminated lab supplies (e.g., weigh boats, pipette tips) in a designated hazardous waste container.
-
The container must be chemically compatible with the waste, in good condition, leak-proof, and have a secure, tight-fitting lid.[1][4]
-
-
Liquid Waste:
-
Collect solutions containing this compound and solvent rinsates in a dedicated, clearly labeled hazardous liquid waste container.
-
Do not mix incompatible waste streams.[3] For instance, keep halogenated and non-halogenated solvent wastes separate, as disposal costs can differ.[3]
-
Store acids and bases in separate containers.[2]
-
-
Sharps Waste:
Labeling and Storage
Accurate labeling and proper storage are critical for safety and regulatory compliance.
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[1]
-
The label must include the full chemical name: "this compound."[1]
-
Indicate the specific hazards, such as "Toxic" and "Environmental Hazard."[1]
-
The date when waste was first added to the container must be clearly marked.[5]
-
-
Storage:
-
Store hazardous waste in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[2][6]
-
Keep waste containers closed at all times, except when adding waste.[1][6]
-
Ensure secondary containment is used to prevent spills from reaching drains.[3]
-
Regularly inspect the storage area for any signs of leakage.[4]
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.[1]
-
Don PPE: Wear the appropriate personal protective equipment as outlined in the table above.[1]
-
Contain the Spill:
-
Collect and Dispose: Place all contaminated absorbent materials and cleaning supplies into a labeled hazardous waste container.[1][3]
Decontamination of Empty Containers
Empty containers that held this compound must be decontaminated before disposal.
-
Triple-rinse the empty container with a suitable solvent.[1][3]
-
The rinsate from this cleaning process is considered hazardous waste and must be collected in the designated liquid hazardous waste container.[1]
-
After triple-rinsing, deface the original label on the container before disposing of it as regular trash.[3]
Arranging for Disposal
Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste.[6] They will ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations.[6]
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of waste contaminated with this compound.
Caption: this compound Disposal Workflow Diagram.
References
- 1. benchchem.com [benchchem.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
Safeguarding Research: Personal Protective Equipment and Handling Protocols for Fgfr4-IN-22
Essential guidance for the safe laboratory use of Fgfr4-IN-22, a potent kinase inhibitor, is critical for protecting researchers and ensuring operational integrity. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document provides a comprehensive overview of best practices for personal protective equipment (PPE), handling, and disposal, based on general safety protocols for potent, research-grade kinase inhibitors. Researchers, scientists, and drug development professionals must handle this compound with a high degree of caution. As a potent, biologically active small molecule, it should be treated as potentially hazardous. The following guidelines are designed to provide immediate and essential safety and logistical information to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders. - Gloves: Two pairs of nitrile gloves (double-gloving) to be changed immediately upon contamination. - Eye Protection: Chemical splash goggles to provide a complete seal around the eyes. - Lab Coat: A dedicated lab coat, preferably disposable or made of a non-absorbent material. - Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood. |
| Solution Preparation and Handling | - Gloves: Two pairs of nitrile gloves. - Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk. - Lab Coat: Standard laboratory coat. - Ventilation: Work should be conducted in a chemical fume hood. |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. - Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user. |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Standard laboratory coat. |
Operational Plan: Step-by-Step Handling Procedures
A clear and concise operational plan is essential for the safe management of this compound within the laboratory.
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area within the laboratory.
-
Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood.
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
-
Storage: Store this compound in a tightly sealed container in a designated, secure location, away from incompatible materials. For powder forms, storage at -20°C is common, while solutions in solvents like DMSO are often stored at -80°C.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
